Solvent violet 9
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tris[4-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O/c1-26(2)22-13-7-19(8-14-22)25(29,20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,29H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVDKARCPMTZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052115 | |
| Record name | C.I.Solvent Violet 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-63-0 | |
| Record name | Methylrosaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 42555:1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.,.alpha.-bis[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Solvent Violet 9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,p',p''-tris(dimethylamino)trityl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Solvent Violet 9
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical relationships.
Compound Identification and Structure
This compound, also widely known as Crystal Violet Base or Crystal Violet Carbinol, is a synthetic triarylmethane dye.[1][2] Its IUPAC name is tris[4-(dimethylamino)phenyl]methanol. In its solid, uncharged form, it is a colorless or pale violet solid. The intense violet color, characteristic of Crystal Violet, is formed when the hydroxyl group is removed in an acidic environment, creating a resonance-stabilized carbocation which is the chromophore.[3] This guide focuses on the carbinol base form, this compound.
There are some discrepancies in the literature regarding its molecular formula and weight. The most consistent formula, based on its IUPAC name and structure, is C₂₅H₃₁N₃O.[4] However, the formula C₂₅H₃₃N₃O is also frequently cited.[1][5][6] This guide will proceed with the data corresponding to the C₂₅H₃₁N₃O structure.
Caption: Molecular structure of this compound.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases. It is important to note the reported values, particularly for melting point, can vary.
| Property | Value | Reference(s) |
| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | |
| Synonyms | Crystal Violet Base, C.I. 42555:1, Oil Violet 6BN | [1][5] |
| CAS Number | 467-63-0 | |
| Molecular Formula | C₂₅H₃₁N₃O | [4] |
| Molecular Weight | 389.53 g/mol | [4][7] |
| Appearance | Bluish-violet to dark purple crystalline powder | |
| Melting Point | 140 °C or 202 °C (discrepancy in sources) | [5][6] |
| Boiling Point | 514.97 °C at 760 mmHg (Predicted) | [8] (from related compounds) |
| Density | ~1.15 g/cm³ | [9] |
| Heat Resistance | 140 - 160 °C | [5][6][9] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Generally reported as insoluble or very slightly soluble (≤ 1.0% max). | |
| Ethanol | Soluble (yields a purple solution) | [1][5] |
| Benzene | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Conc. H₂SO₄ | Soluble, producing a red-light yellow solution. | [1][5] |
Synthesis and Reactivity
General Synthesis
This compound is produced industrially through the condensation of aromatic amines and diarylmethane derivatives.[2] A common pathway involves the reaction of Michler's ketone (4,4'-bis(dimethylamino)benzophenone) with N,N-dimethylaniline in the presence of a condensing agent like phosphorus trichloride.[1][5]
Caption: Generalized synthesis workflow for this compound.
Reactivity: Formation of Crystal Violet Cation
The most significant chemical reaction of this compound is its conversion to the intensely colored Crystal Violet cation in the presence of acid. Conversely, in a basic solution (e.g., with NaOH), the colored Crystal Violet cation is converted back to the colorless carbinol form (this compound).[10][11] This reversible reaction is pH-dependent and is the basis for its use as a pH indicator and in kinetic studies.[3][12] The color change is due to the disruption of the extensive conjugated π-system of the cation.[3][11]
Caption: Reversible reaction between this compound and Crystal Violet cation.
Spectral Properties
Detailed spectral data (IR, NMR) for this compound is not widely published. However, the UV-Visible spectrum of the corresponding cation, Crystal Violet, is well-characterized due to its intense color.
-
UV-Visible Spectroscopy : The colored form, Crystal Violet cation, exhibits a strong absorbance maximum (λmax) at approximately 590 nm in water.[13][14] This absorbance is directly proportional to its concentration, following the Beer-Lambert law, which allows for its quantification in solution.[11] The λmax can shift depending on the solvent and pH.[13]
Experimental Protocols
Specific, validated protocols for this compound are proprietary to manufacturers. However, analysis relies on standard pharmacopeial and chemical testing methods.
a) Purity and Identification (HPLC)
-
Principle : High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for separating the main component from impurities and confirming its identity by retention time and UV-Vis spectrum.[15]
-
Methodology :
-
Sample Preparation : A standard solution of known concentration and a sample solution are prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Chromatographic Conditions : A C18 reverse-phase column is typically used. The mobile phase could be a gradient of acetonitrile and a buffered aqueous solution.
-
Detection : The detector is set to monitor the λmax of the compound (~590 nm for the cationic form if acidified, or a lower wavelength for the carbinol base).
-
Analysis : Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Identification is confirmed by comparing the retention time with that of a reference standard.
-
b) Melting Point Determination
-
Principle : The melting point is determined using a digital melting point apparatus, where the sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.
-
Methodology :
-
A small amount of the dry, powdered sample is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a programmed rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range of melting is visually observed and recorded.
-
c) Kinetic Analysis of Hydroxylation (Spectrophotometry)
-
Principle : The reaction rate of Crystal Violet cation with hydroxide (B78521) ions to form the colorless this compound can be monitored by the decrease in absorbance at ~590 nm over time.[10][16]
-
Methodology :
-
A solution of Crystal Violet is placed in a cuvette.
-
The reaction is initiated by adding a solution of NaOH.
-
The absorbance at ~590 nm is recorded at regular time intervals using a spectrophotometer.
-
The data (Absorbance vs. time) is then plotted and analyzed to determine the reaction order and the pseudo-rate constant.[3][11]
-
Caption: General experimental workflow for dye characterization.
Applications in Research and Development
While primarily an industrial dye, this compound and its cationic form have applications relevant to scientific research:
-
Gram Staining : Crystal Violet is the primary stain used in Gram staining to differentiate between Gram-positive and Gram-negative bacteria.[13]
-
DNA Visualization : It is used as a non-toxic, non-mutagenic alternative to ethidium (B1194527) bromide for visualizing DNA in agarose (B213101) gel electrophoresis.[7][13] Its ability to interact with DNA is a subject of research.[7]
-
Antimicrobial and Antifungal Agent : The compound has demonstrated antimicrobial and antifungal properties, which are of interest in therapeutic research.[4]
-
Cell Viability Assays : Crystal Violet staining can be used to quantify cell viability, as the dye stains the DNA of adherent cells. The amount of dye taken up is proportional to the cell number.[13]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [guidechem.com]
- 3. microlabinfo.com [microlabinfo.com]
- 4. This compound, technical grade dye contents | 467-63-0 | FS41493 [biosynth.com]
- 5. dayglo.in [dayglo.in]
- 6. This compound-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ir-spectra.com [ir-spectra.com]
- 9. macsenlab.com [macsenlab.com]
- 10. web.colby.edu [web.colby.edu]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Violet | 548-62-9 | Benchchem [benchchem.com]
- 14. PhotochemCAD | Crystal Violet [photochemcad.com]
- 15. researchgate.net [researchgate.net]
- 16. CHEM006 - Rate Law of Crystal Violet Hydroxylation | ISEF [isef.net]
An In-depth Technical Guide to Solvent Violet 9 for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Solvent Violet 9 (CAS No. 467-63-0), a triarylmethane dye with significant potential for applications in biomedical research and drug development. This document collates critical data on its physicochemical properties, synthesis, and established and potential applications, with a particular focus on its utility as a biological stain. Detailed data is presented in structured tables for clarity, and conceptual workflows are visualized using Graphviz diagrams to aid in understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical specifications and applications of this compound.
Introduction
This compound, also known as Crystal Violet base or Methylrosanilinum, is a synthetic dye belonging to the triarylmethane class of compounds.[1] While it has traditional applications in inks and other coloring agents, its unique chemical structure and properties have garnered interest in the scientific community for more advanced applications.[2] Notably, it is the free base form of Crystal Violet, a well-known histological and bacteriological stain. Recent studies have highlighted its potential as a DNA recognition agent and have suggested antimicrobial and anti-inflammatory properties, making it a compound of interest for further investigation in biological and pharmaceutical research.[3][4] This guide aims to consolidate the available technical information on this compound to facilitate its evaluation and use in a research and development context.
Physicochemical Properties
This compound is a dark purple to black crystalline solid or powder at room temperature.[5] It is characterized by its solubility in organic solvents and general insolubility in water. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 467-63-0 | [6] |
| Molecular Formula | C25H31N3O | [6] |
| Molecular Weight | 389.53 g/mol | [7] |
| Appearance | Bluish Violet powder | [6] |
| Solubility | Soluble in ethanol, benzene, chloroform; Insoluble in water | [5] |
| Heat Resistance | 160 °C | [6] |
| Density | 1.15 g/cm³ | [6] |
| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol |
Synthesis and Manufacturing
The industrial synthesis of this compound can be achieved through several methods. These generally involve the condensation of N,N-dimethylaniline with other precursors. The common manufacturing routes are summarized below.
General Manufacturing Methods
Three primary methods for the industrial production of this compound have been described:[2]
-
Method A: Condensation of Bis(4-(dimethylamino)phenyl)methanone with N,N-dimethylaniline in the presence of phosphorus trichloride, followed by conversion to the free base.
-
Method B: Reaction of N,N-dimethylaniline in the presence of zinc chloride and phosgene, followed by conversion to the free base.
-
Method C: Condensation of Bis(4-(dimethylamino)phenyl)methanol with N,N-dimethylaniline, followed by oxidation to yield the final product.
A simplified logical workflow for the synthesis of this compound is depicted in Figure 1.
Spectroscopic and Analytical Data
UV-Visible Spectroscopy
The cationic form of this compound, Crystal Violet, exhibits a strong absorption in the visible spectrum, with a maximum absorbance (λmax) typically around 590 nm.[1] The exact wavelength can be influenced by the solvent used. The formation of this compound from Crystal Violet in the presence of a hydroxide (B78521) source can be monitored by the disappearance of this peak.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a key method for identifying this compound and distinguishing it from its cationic counterpart, Crystal Violet. The IR spectrum provides a unique "fingerprint" corresponding to the vibrational modes of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound. While specific spectra for this compound are not widely published, analysis of closely related triarylmethane dyes can provide expected chemical shift regions for the aromatic and methyl protons and carbons.
Applications in Research and Drug Development
The properties of this compound make it a molecule of interest for several applications in a research setting.
DNA Recognition and Staining
This compound and its derivatives have been identified as DNA-binding agents.[3][7] Studies on the closely related Crystal Violet suggest a non-intercalative binding mode, with some evidence pointing towards major groove binding.[8] This property makes it a potential candidate for use as a DNA stain in cytological and histological preparations.
Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound possesses antimicrobial activity, inhibiting the growth of bacteria, fungi, and protozoa.[4] It has also been suggested to have anti-inflammatory properties, potentially through its interaction with antimicrobial peptides and inhibition of prostaglandin (B15479496) synthesis.[4] These characteristics suggest that this compound could be a lead compound for the development of new therapeutic agents.
Experimental Protocol: A General Staining Workflow
While a specific, validated protocol for using this compound as a DNA stain is not widely available, a general workflow can be adapted from the well-established protocols for Crystal Violet staining. This typically involves cell fixation, staining, washing, and visualization. A conceptual workflow for a cell-based staining experiment is presented in Figure 2.
Conclusion
This compound is a versatile triarylmethane dye with a range of properties that make it a valuable tool for researchers and a compound of interest for drug development. Its ability to recognize and bind to DNA, coupled with its reported antimicrobial and anti-inflammatory activities, opens up avenues for its use in biological staining, as a molecular probe, and as a scaffold for the design of new therapeutic agents. This technical guide has summarized the key data on this compound to provide a foundation for its further exploration and application in the scientific community. Further research is warranted to fully elucidate its mechanisms of action and to develop standardized protocols for its use in various research applications.
References
- 1. This compound | 467-63-0 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent Violet 13(81-48-1) 13C NMR [m.chemicalbook.com]
- 4. This compound, technical grade dye contents | 467-63-0 | FS41493 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. macsenlab.com [macsenlab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms and alternative names for Solvent Violet 9
An In-depth Technical Guide to Solvent Violet 9: Synonyms, Properties, and Applications
For researchers, scientists, and professionals in drug development and chemical industries, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, a synthetic dye with various industrial applications.
Nomenclature and Identification
This compound is known by a multitude of synonyms and alternative names across different suppliers and regulatory bodies. A clear identification is crucial for accurate research and procurement. The primary identifiers are its CAS Registry Number, 467-63-0, and its Colour Index name, C.I. 42555:1.[1][2][3][4][5][6] Chemically, it is classified as a triarylmethane dye.[2][6] Its IUPAC name is tris[4-(dimethylamino)phenyl]methanol.[6][7]
A comprehensive list of its synonyms and trade names is provided below for easy reference.
| Identifier Type | Value |
| CAS Registry Number | 467-63-0[1][2][3][4][6][7][8][9][10] |
| Colour Index Name | C.I. 42555:1[1][2][3][4][5][6] |
| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol[6][7] |
| Synonyms & Trade Names | Crystal Violet Base[2][3][6][8][9], Methylrosanilinum[1][3], Methyl Violet 10B Base[2][6][8][9], Oil Violet 6BN[2][6][9], Solvant Violet 9, Lösungsmittel Violet 9, Solvente Violeta 9[8], [4-(Dimethylamino)-alpha,alpha-bis(4-(dimethylamino)phenyl]-benzenemethanol[8], p,p',p''-tris(dimethylamino)tritol[8], p,p',p''-tris(dimethylamino)trityl alcohol[8], Oil Soluble Violet[3], Crystal Violet Carbinol[3], Methyrosaniline[3], Dayglo this compound[2], Oil Violet 10B[4], Waxoline Violet 10B[11] |
Chemical and Physical Properties
This compound is a violet powder with a brilliant blue-purple shade.[2][9] It is characteristic of solvent dyes in that it is generally insoluble in water but soluble in organic solvents.[8]
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C25H31N3O[1][3][7][10] |
| Molecular Weight | 389.53 g/mol [1] or 389.54 g/mol [7][11] |
| Heat Resistance | 140 - 160 °C[2][3][11] |
| Density | 1.15 g/cm³[3][11] |
| Water Solubility | ≤ 1.0%[3][11] |
| Light Fastness | Poor[2][11] |
| Acid Resistance | 4 (Moderate)[11] |
| Alkali Resistance | 4 (Moderate)[11] |
| Water Resistance | 5 (Excellent)[11] |
Manufacturing and Synthesis
The synthesis of this compound can be achieved through several methods, as outlined in various technical data sheets. These methods are typical for triarylmethane dyes.
Experimental Protocols: Manufacturing Methods
While detailed, step-by-step laboratory protocols are proprietary to manufacturers, the general chemical synthesis routes are described as follows:
-
Condensation with Phosgene: N,N-dimethylaniline is reacted in the presence of zinc chloride and phosgene. The resulting product is then converted to the free base.[2][12]
-
Condensation with a Ketone: Bis(4-(dimethylamino)phenyl)methanone is condensed with N,N-dimethylaniline in the presence of a dehydrating agent like phosphorus trichloride (B1173362) to form the dye, which is then isolated as the free base.[2][12]
-
Oxidation Method: Bis(4-(dimethylamino)phenyl)methanol is condensed with N,N-dimethylaniline, and the subsequent product is oxidized to yield the final dye in its free base form.[2][12]
Applications
The primary application of this compound is as a colorant in various industries.[8] Its solubility in organic solvents makes it particularly suitable for non-aqueous systems.
Key application areas include:
-
Inks: It is extensively used in the manufacturing of inks for ballpoint pens and in printing inks.[2][3][5][11]
-
Plastics and Polymers: Used for coloring various plastics and polymers.[4]
-
Waxes and Oils: It finds use in coloring waxes, oils, lubricants, and fuels.[4][11]
-
Other Applications: It is also used in coloring carbon paper, shoe polish, and detergents.[5][11]
Visualizing the Nomenclature
To clarify the relationships between the various names and identifiers for this compound, the following diagram illustrates the connections.
Caption: Nomenclature and classification of this compound.
Application Workflow Example: Ink Formulation
The following diagram illustrates a simplified workflow for the application of this compound in the formulation of a solvent-based ink.
Caption: Simplified workflow for solvent-based ink formulation.
References
- 1. scbt.com [scbt.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. macsenlab.com [macsenlab.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 6. This compound | 467-63-0 | Benchchem [benchchem.com]
- 7. This compound | 467-63-0 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. This compound TDS|this compound from Chinese supplier and producer - SOLVENT VIOLET DYES - Enoch dye [enochdye.com]
- 10. This compound | 467-63-0 [sigmaaldrich.com]
- 11. Dimacolor solvent dyes,Solvent Violet 10B,this compound [dimacolor.com]
- 12. dayglo.in [dayglo.in]
The Chemical Identity of Solvent Violet 9 and Crystal Violet Base: A Technical Evaluation
For Immediate Release
Shanghai, China – December 18, 2025 – In the fields of chemical research, diagnostics, and industrial applications, precise terminology and a clear understanding of compound identity are paramount. A frequent point of inquiry revolves around the relationship between Solvent Violet 9 and Crystal Violet base . This technical guide provides an in-depth analysis to clarify their identities, supported by chemical data and structural information, for researchers, scientists, and drug development professionals.
Core Chemical Identifiers
A review of chemical databases and supplier information confirms that this compound and Crystal Violet base share the same fundamental identifiers.[1][2][3][4][5][6] The most definitive of these is the CAS Registry Number, which is unique to a specific chemical substance.
| Identifier | Value | References |
| CAS Registry Number | 467-63-0 | [1][2][7][8] |
| Chemical Formula | C25H31N3O | [2][7][8][9] |
| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | [3][7] |
| Colour Index (C.I.) Name | 42555:1 | [1][3][8][10] |
| Molecular Weight | ~389.53 g/mol | [8][9] |
Distinction from Crystal Violet (Gentian Violet)
The potential for confusion arises from the common use of the name "Crystal Violet." This name, along with "Gentian Violet," typically refers to the cationic chloride salt of the dye.[11][12][13][14][15] This salt form is widely used as a biological stain, particularly in Gram staining, and as an antiseptic.[13][14][15][16]
The key distinction lies in the presence of a chloride counter-ion and the charge state of the molecule. Crystal Violet (the salt) is a cation, while Crystal Violet base (this compound) is its neutral, carbinol form.
| Feature | This compound / Crystal Violet Base | Crystal Violet / Gentian Violet |
| Chemical Nature | Free base, carbinol form | Chloride salt, cationic form |
| CAS Registry Number | 467-63-0 | 548-62-9 |
| Chemical Formula | C25H31N3O | C25H30ClN3 |
| Molecular Weight | ~389.53 g/mol | ~407.98 g/mol |
| Synonyms | Oil Violet 6BN, Methyl Violet 10B Base | Basic Violet 3, Hexamethylpararosaniline chloride |
| Solubility | Soluble in organic solvents | Soluble in water |
The relationship between these two forms is a pH-dependent equilibrium. In acidic conditions, the hydroxyl group of the carbinol base is lost as water, forming the resonance-stabilized carbocation that gives the dye its intense violet color. The addition of a hydroxide (B78521), such as sodium hydroxide, to a solution of Crystal Violet will neutralize the cation and form the colorless or faintly colored carbinol base (this compound).[17]
Logical Relationship Diagram
The following diagram illustrates the chemical relationship between the acidic (cationic) and basic (neutral) forms of Crystal Violet.
Caption: Chemical equilibrium between Crystal Violet and its base form.
Experimental Protocols
Protocol 1: Conversion of Crystal Violet to this compound
This protocol describes the conversion of the water-soluble Crystal Violet chloride salt to the solvent-soluble Crystal Violet base.
Objective: To precipitate the neutral carbinol base (this compound) from an aqueous solution of Crystal Violet.
Materials:
-
Crystal Violet (CAS 548-62-9)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Methodology:
-
Prepare a dilute aqueous solution of Crystal Violet by dissolving a small amount of the solid in distilled water. The solution will be a deep purple.
-
While stirring, slowly add the sodium hydroxide solution dropwise to the Crystal Violet solution.
-
Observe the formation of a purple precipitate as the NaOH is added.[1] The solution will gradually lose its intense color.
-
Continue adding NaOH until no further precipitation is observed and the supernatant liquid is significantly lighter in color.
-
Isolate the precipitate by vacuum filtration.
-
Wash the precipitate with distilled water to remove any residual NaOH and other water-soluble impurities.
-
Allow the precipitate to dry. The resulting solid is this compound (Crystal Violet base).
Applications and Properties
This compound is primarily used in applications where solubility in non-polar solvents is required.[2] Its main uses include:
-
Coloring for inks, particularly for ballpoint pens and carbon paper.[1][5][6][10][18]
-
Use in plastics and other non-aqueous media.[2]
In contrast, the salt form, Crystal Violet , is utilized for its water solubility and staining capabilities in biological and medical contexts:
-
Gram Staining: As the primary stain to differentiate between Gram-positive and Gram-negative bacteria.[13][16]
-
Biological Stain: For staining cells in tissue culture for visualization and viability assays.[19]
-
Antiseptic: Historically used as a topical antibacterial and antifungal agent.[15]
-
pH Indicator: Exhibits color changes at different pH values, appearing yellow below pH 1.0 and transitioning to blue-violet above pH 2.0.[13][19]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 467-63-0 | Benchchem [benchchem.com]
- 4. This compound TDS|this compound from Chinese supplier and producer - SOLVENT VIOLET DYES - Enoch dye [enochdye.com]
- 5. macsenlab.com [macsenlab.com]
- 6. China this compound Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]
- 7. This compound | 467-63-0 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 11. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal Violet - Basic Violet 3, Gentian Violet [sigmaaldrich.com]
- 13. Crystal Violet |Basic Violet 3, Gentian Violet, Hexamethylpararosaniline chloride, Methyl Violet 10B | Hello Bio [hellobio.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Crystal violet - Wikipedia [en.wikipedia.org]
- 16. Page loading... [guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. dayglo.in [dayglo.in]
- 19. Crystal Violet | CAS 548-62-9 | Chemodex | Biomol.com [biomol.com]
Solubility of Solvent Violet 9 in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Solvent Violet 9 (C.I. 42555:1; CAS No. 467-63-0), a triarylmethane dye. A comprehensive understanding of its solubility in various organic solvents is crucial for its application in diverse fields, including industrial coloring, ink formulations, and scientific research. This document outlines the known solubility characteristics of this compound, presents available quantitative data, and details a standardized experimental protocol for determining its solubility.
Core Concepts in Solubility
This compound, also known as Crystal Violet Base, is the carbinol form of Crystal Violet. Its solubility is governed by the principle of "like dissolves like," where nonpolar or weakly polar solutes tend to dissolve in solvents of similar polarity. As a relatively large organic molecule with both polar (hydroxyl group) and nonpolar (aromatic rings, alkyl groups) regions, its solubility can vary significantly across different classes of organic solvents. It is generally considered insoluble in water but exhibits good solubility in several organic solvents.[1][2]
Quantitative Solubility Data
| Solvent Class | Solvent | CAS Number | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Alcohols | Methanol | 67-56-1 | Highly Soluble[3] | Data not available |
| Ethanol | 64-17-5 | Soluble[1][2] | Data not available | |
| Isopropanol | 67-63-0 | Soluble | Data not available | |
| n-Butanol | 71-36-3 | Soluble | Data not available | |
| Benzyl Alcohol | 100-51-6 | Highly Soluble[3] | Data not available | |
| Ketones | Acetone | 67-64-1 | Soluble | Data not available |
| Methyl Ethyl Ketone (MEK) | 78-93-3 | Soluble | Data not available | |
| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble | Data not available |
| Xylene | 1330-20-7 | Soluble | Data not available | |
| Esters | Ethyl Acetate | 141-78-6 | Soluble | Data not available |
| Butyl Acetate | 123-86-4 | Soluble | Data not available | |
| Halogenated Solvents | Chloroform | 67-66-3 | Soluble | Data not available |
| Other | Fatty Acids (e.g., Oleic, Stearic) | - | Soluble[3] | Data not available |
| Aqueous | Water | 7732-18-5 | Insoluble[1][2] | < 0.1 |
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method followed by spectrophotometric analysis. This method is widely accepted for its reliability and accuracy.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass vials with screw caps
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Detailed Methodology
1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. b. Accurately pipette a known volume of the desired organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
2. Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation. c. Immediately filter the aliquot through a 0.45 µm syringe filter, compatible with the solvent, into a pre-weighed volumetric flask. d. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer. Record the dilution factor.
3. Spectrophotometric Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. c. Plot a calibration curve of absorbance versus concentration. d. Measure the absorbance of the diluted sample solution at the same λmax. e. Determine the concentration of the diluted sample from the calibration curve.
4. Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in the desired units (e.g., g/100 mL, mg/L, or mol/L).
Signaling Pathways and Logical Relationships
The process of dissolution of a solid solute in a liquid solvent can be visualized as a dynamic equilibrium. The following diagram illustrates the logical relationship between the solid and dissolved states of this compound.
Caption: Equilibrium between solid and dissolved this compound.
This guide serves as a foundational resource for professionals working with this compound. For precise applications, it is recommended to determine the solubility experimentally under the specific conditions of use.
References
An In-Depth Technical Guide to the Absorption and Emission Spectra of Solvent Violet 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, also known by its Colour Index name C.I. 61705 and as Crystal Violet Lactone, is a leuco dye belonging to the triarylmethane class. In its native state, it exists as a colorless or slightly yellowish crystalline powder. The profound interest in this compound stems from its ability to undergo a significant structural transformation in the presence of protic solvents or acidic environments. This change involves the opening of its lactone ring, leading to the formation of the intensely colored and planar Crystal Violet cation. This technical guide provides a comprehensive overview of the absorption and emission spectral properties of both the lactone and cationic forms of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of the spectroscopic workflow.
Photophysical Properties of this compound
The spectral characteristics of this compound are intrinsically linked to its molecular form. The lactone form is colorless, while the cationic form exhibits strong absorption in the visible region, giving it a characteristic violet color.
The Lactone Form
In its solid, crystalline state or when dissolved in non-polar, aprotic solvents, this compound primarily exists in its closed-ring lactone form. This form does not possess the extended conjugated π-system necessary for significant absorption of visible light, hence its colorless appearance. Its primary absorption lies in the ultraviolet region of the electromagnetic spectrum.
The Cationic Form (Crystal Violet)
Upon dissolution in polar or protic solvents, or in the presence of an acid, the lactone ring of this compound opens to form the highly conjugated and planar Crystal Violet cation. This structural change is responsible for the dye's vibrant color and its interesting photophysical properties. The absorption and emission spectra of this cationic form are highly sensitive to the solvent environment.[1]
Quantitative Spectral Data
The following table summarizes the key absorption and emission data for both the lactone and cationic forms of this compound in various solvents.
| Form | Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Quantum Yield (ΦF) |
| Lactone | - | 354 | Not Reported | Not Reported | Not Reported |
| Cationic | Water | 590.5 | 75,800 | Not Reported | Not Reported |
| Cationic | Glycerol | 592 | 112,000 (at 590.2 nm) | 636 | 0.019 |
| Cationic | Chloroform | 587 (at 0.5x10⁻⁴ M) | Not Reported | Not Reported | Not Reported |
| Cationic | Scleroglucan Gels | Not Reported | Not Reported | ~640 | Not Reported |
Experimental Protocols
Accurate determination of the absorption and emission spectra of this compound requires careful sample preparation and standardized measurement techniques. Below are detailed methodologies for these key experiments.
Measurement of the Absorption Spectrum
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a given solvent.
Materials:
-
This compound (Crystal Violet Lactone)
-
Spectroscopic grade solvent (e.g., glycerol, water, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer (e.g., Cary 3)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. For the cationic form, ensure the solvent facilitates the ring-opening reaction (e.g., by using a polar or slightly acidic solvent).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 300-800 nm for the cationic form).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.
-
Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all dilutions: Repeat the measurement for all prepared dilutions.
-
Data Analysis:
-
Identify the λmax from the absorption spectrum of each concentration.
-
To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (where c is the concentration in mol/L and l is the path length of the cuvette in cm).
-
Instrument Settings Example (based on literature):
-
Instrument: Cary 3 UV-Vis Spectrophotometer
-
Spectral Bandwidth: 1.0 nm
-
Signal Averaging Time: 0.133 sec
-
Data Interval: 0.25 nm
-
Scan Rate: 112.5 nm/min
Measurement of the Emission Spectrum and Quantum Yield
Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) of the cationic form of this compound.
Materials:
-
Sample solution of this compound in a suitable solvent (e.g., glycerol) with an absorbance of < 0.1 at the excitation wavelength.
-
A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
Fluorescence spectrophotometer (e.g., Spex FluoroMax).
-
Quartz fluorescence cuvettes (1 cm path length).
Procedure:
-
Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Select an appropriate excitation wavelength (e.g., 550 nm for Crystal Violet in glycerol). Set the emission and excitation slit widths.
-
Blank Subtraction: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.
-
Quantum Yield Determination (Comparative Method):
-
Prepare a solution of the standard fluorophore with an absorbance that is closely matched to the sample solution at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
-
Data Correction: The recorded spectra should be corrected for the wavelength-dependent sensitivity of the instrument.
Instrument Settings Example (based on literature):
-
Instrument: Spex FluoroMax
-
Excitation Wavelength: 550 nm
-
Excitation and Emission Monochromator Slit Widths: 1 mm (spectral bandwidth of 4.25 nm)
-
Data Interval: 0.5 nm
-
Integration Time: 2.0 sec
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures for determining the absorption and emission spectra of this compound.
References
Health and Safety Considerations for Using Solvent Violet 9 in the Lab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the handling and use of Solvent Violet 9 in a laboratory setting. It covers toxicological data, safe handling procedures, and emergency responses.
Chemical and Physical Properties
This compound, also known as C.I. 42555:1, is a violet powder with the chemical formula C₂₅H₃₁N₃O.[1] It is characterized by its use as a dye. Understanding its physical and chemical properties is the first step in safe laboratory practice.
| Property | Value | Reference |
| CAS Number | 467-63-0 | [1] |
| Molecular Formula | C₂₅H₃₁N₃O | [1] |
| Molecular Weight | 389.53 g/mol | [1] |
| Appearance | Violet Powder | [1][2] |
| Odor | Odorless | [1][2] |
| Melting Point | 140 °C | [2] |
| Boiling Point | 514.97 °C at 760 mmHg | [3] |
| Solubility in Water | Insoluble | [2] |
| Chemical Stability | Stable under normal temperatures and pressures. | [1] |
Toxicological Data
The available toxicological data for this compound indicates potential health hazards. It is classified as harmful if swallowed and is noted to cause skin and eye irritation.[1][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4]
| Test Type | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 8050 mg/kg | [2] |
| LC50 (Lethal Concentration, 50%) | Fish | - | 1150 mg/L | [2] |
Note: While mutagenicity data has been reported, this compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Experimental Protocols: An Overview of Standardized Toxicity Testing
Detailed experimental protocols for the specific toxicity studies on this compound are not publicly available. However, this section outlines the methodologies of standardized tests that are typically used to evaluate the safety of chemical substances.
Acute Oral Toxicity - OECD Test Guideline 420
This method provides information on the hazardous properties and allows for the substance to be classified.
-
Principle : A single, high dose of the substance is administered to a group of rodents (usually rats) via gavage.
-
Procedure :
-
Animals are fasted before dosing.
-
The substance is administered, and the animals are observed for up to 14 days.
-
Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Any deaths are recorded, and a post-mortem examination is performed.
-
-
Endpoint : The LD50 (the dose that is lethal to 50% of the test population) is calculated.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test assesses the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.
-
Principle : The substance is applied to a small area of the skin of an animal (typically a rabbit).
-
Procedure :
-
A small area of the animal's fur is clipped.
-
The test substance is applied to the skin and covered with a gauze patch.
-
The patch is removed after a set period (usually 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
-
Endpoint : The severity of the skin reaction is scored, and the substance is classified based on the persistence and severity of the lesions.
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or damage.
-
Principle : A small amount of the test substance is applied to one eye of an animal (usually a rabbit). The other eye serves as a control.
-
Procedure :
-
The substance is instilled into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Observations focus on the cornea, iris, and conjunctiva for opacity, inflammation, and redness.
-
-
Endpoint : The severity of the ocular lesions is scored to determine the irritancy potential of the substance.
Health and Safety Hazards
The primary hazards associated with this compound are:
-
Ingestion : Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]
-
Inhalation : May cause irritation of the respiratory tract.[1]
-
Skin Contact : May cause skin irritation, especially with prolonged or repeated contact.[1]
-
Eye Contact : Can cause serious eye irritation.[3]
-
Aquatic Environment : Very toxic to aquatic life with long-lasting effects.[4]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles.[1]
-
Skin Protection : Use appropriate protective gloves and wear protective clothing to minimize skin contact.[1]
-
Respiratory Protection : An approved respirator should be worn when handling the powder to avoid inhalation of dust.[1]
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly closed and store them in light-resistant containers.[1]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in case of exposure.
-
After Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
After Skin Contact : Remove contaminated clothing. Flush the skin with plenty of soap and water. If irritation persists, seek medical aid.[1]
-
After Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
After Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill and Disposal Procedures
-
Spill Cleanup : In case of a spill, wear appropriate PPE. Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[1]
-
Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
Visualized Workflows and Pathways
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound in the laboratory.
Potential Cellular Response to Chemical Irritants
Specific signaling pathways for this compound toxicity are not well-documented. The following diagram illustrates a generalized pathway of cellular response to a chemical irritant.
Caption: Generalized pathway of cellular response to a chemical irritant.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. 42555:1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for C.I. 42555:1, the carbinol base of the triphenylmethane (B1682552) dye, Crystal Violet. The document details the primary synthesis routes for the parent dye, C.I. 42555, including the condensation of Michler's ketone with N,N-dimethylaniline and the reaction of N,N-dimethylaniline with formaldehyde (B43269). It further elaborates on the conversion of C.I. 42555 to its carbinol form, C.I. 42555:1, through a base-mediated reaction. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to provide a thorough understanding of these chemical transformations.
Introduction
C.I. 42555, commonly known as Crystal Violet or Gentian Violet, is a triarylmethane dye with a wide range of applications, including as a histological stain, a Gram stain for bacteria classification, and an antiseptic.[1][2] Its carbinol form, C.I. 42555:1, also known as tris[4-(dimethylamino)phenyl]methanol or Crystal Violet carbinol base, is the colorless, non-ionic precursor to the intensely colored dye. The conversion between the colored cationic form and the colorless carbinol base is a pH-dependent equilibrium, a property that is fundamental to its applications and synthesis.
This guide focuses on the chemical synthesis and manufacturing processes of C.I. 42555:1, providing detailed methodologies for its preparation from readily available starting materials.
Chemical Identity and Properties
A clear distinction between C.I. 42555 and C.I. 42555:1 is crucial for understanding their synthesis and applications.
| Identifier | C.I. 42555 (Crystal Violet) | C.I. 42555:1 (Crystal Violet Carbinol Base) |
| Common Names | Crystal Violet, Gentian Violet, Basic Violet 3 | Crystal Violet Carbinol, tris[4-(dimethylamino)phenyl]methanol |
| CAS Number | 548-62-9 | 467-63-0 |
| Molecular Formula | C₂₅H₃₀ClN₃ | C₂₅H₃₁N₃O |
| Molecular Weight | 407.99 g/mol | 389.53 g/mol |
| Appearance | Green to dark green crystalline powder | Colorless to pale yellow solid |
| Solubility | Soluble in water and ethanol | Insoluble in water, soluble in organic solvents |
Synthesis of C.I. 42555 (Crystal Violet)
The manufacturing of C.I. 42555:1 begins with the synthesis of its parent dye, C.I. 42555. Two primary industrial routes are commonly employed.
Method A: From Michler's Ketone
This classic method involves the condensation of 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) with N,N-dimethylaniline in the presence of a dehydrating agent and catalyst, such as phosphorus oxychloride.[3]
Reaction Pathway:
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place Michler's ketone and N,N-dimethylaniline.
-
Addition of Catalyst: Slowly add phosphorus oxychloride to the reaction mixture with constant stirring. An exothermic reaction will occur.
-
Reaction: Heat the mixture to 90-100°C for 4-6 hours.
-
Hydrolysis: After cooling, the reaction mass is poured into a large volume of water.
-
Neutralization and Precipitation: The solution is then made alkaline with sodium hydroxide (B78521) to precipitate the color base. The mixture is then acidified with hydrochloric acid to form the chloride salt (C.I. 42555), which precipitates out of the solution.
-
Purification: The crude Crystal Violet is collected by filtration and purified by recrystallization from hot water or ethanol.[3]
Method B: From Formaldehyde and N,N-dimethylaniline
This method involves a two-step process: the formation of the colorless leuco base followed by oxidation to the colored dye.[4]
3.2.1. Step 1: Synthesis of Leucocrystal Violet
The acid-catalyzed condensation of formaldehyde with N,N-dimethylaniline yields 4,4',4''-methylidynetris(N,N-dimethylaniline), also known as Leucocrystal Violet.[5]
Reaction Pathway:
Experimental Protocol:
-
Reaction Setup: Combine N,N-dimethylaniline (3 molar equivalents), a 37% aqueous solution of formaldehyde (1 molar equivalent), and concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.[5]
-
Reaction: Heat the mixture to 80-100°C with stirring for 4-6 hours.[5]
-
Work-up: After cooling, neutralize the mixture with a sodium hydroxide solution.
-
Extraction: Extract the Leucocrystal Violet with an organic solvent such as toluene.
-
Purification: The crude product is purified by recrystallization from ethanol.[5]
3.2.2. Step 2: Oxidation of Leucocrystal Violet to Crystal Violet
The leuco base is then oxidized to form the colored Crystal Violet.
Reaction Pathway:
Experimental Protocol:
-
Dissolution: Dissolve the purified Leucocrystal Violet in a dilute acid solution (e.g., hydrochloric acid).
-
Oxidation: Add an oxidizing agent, such as lead dioxide or by bubbling air/oxygen through the solution. The colorless solution will turn a deep violet.
-
Isolation: The Crystal Violet can be precipitated by the addition of a salt, such as sodium chloride, and then collected by filtration.
-
Purification: Further purification can be achieved by recrystallization.
Manufacturing of C.I. 42555:1 (Crystal Violet Carbinol Base)
The conversion of the colored C.I. 42555 to its colorless carbinol base, C.I. 42555:1, is a straightforward process involving a base-mediated reaction.[5] This reaction disrupts the conjugated system of the triphenylmethane dye, leading to a loss of color.
Reaction Pathway:
Experimental Protocol:
-
Dissolution: Prepare an aqueous solution of C.I. 42555 (Crystal Violet).
-
Basification: Slowly add a solution of a strong base, such as sodium hydroxide, to the Crystal Violet solution with stirring. The deep violet color will fade as the carbinol base precipitates.[5]
-
Isolation: The precipitated C.I. 42555:1 is collected by filtration.
-
Washing: The precipitate is washed with distilled water to remove any excess base and salt byproducts.
-
Drying: The purified product is dried in a desiccator or a vacuum oven at a low temperature to yield a colorless to pale yellow solid.
Quantitative Data:
| Parameter | Value | Notes |
| Typical Yield | > 90% | The conversion is generally high-yielding. |
| Purity | > 98% | Can be achieved with proper washing and drying. |
| Melting Point | Approx. 205 °C (decomposes) | [6] |
Analytical Characterization
The purity and identity of the synthesized C.I. 42555:1 can be confirmed using various analytical techniques.
| Technique | Expected Results |
| UV-Vis Spectroscopy | The disappearance of the strong absorbance maximum around 590 nm, characteristic of Crystal Violet, indicates the formation of the colorless carbinol base. |
| FTIR Spectroscopy | The appearance of a characteristic O-H stretching band for the hydroxyl group in the carbinol base. |
| HPLC | A single peak corresponding to the retention time of a pure standard of C.I. 42555:1. |
| Melting Point | A sharp melting point consistent with the literature value. |
Conclusion
The synthesis of C.I. 42555:1 is a multi-step process that begins with the preparation of the parent dye, C.I. 42555, followed by a base-mediated conversion to the carbinol form. The methodologies described in this guide are well-established and can be implemented at a laboratory scale. Careful control of reaction conditions and purification steps is essential to obtain a high-purity product. The analytical techniques outlined provide a robust framework for the characterization and quality control of the final product.
References
Applications of Solvent Violet 9 in industrial vs. scientific research
An In-depth Technical Guide to the Applications of Solvent Violet 9: Industrial Colorant vs. Scientific Reagent
Introduction
This compound, a synthetic triarylmethane dye, occupies a unique dual role in chemistry and biology. In industrial settings, it is a potent colorant valued for its vibrant violet hue and solubility in organic media. In scientific research, it is more commonly known by names such as Crystal Violet, Gentian Violet, or Methylrosaniline Chloride, typically in its cationic salt form. This guide provides a comprehensive technical overview of this compound, contrasting its large-scale industrial applications with its nuanced and critical uses in laboratory and clinical research, including its emerging role in drug development. We will explore its chemical properties, detail key experimental protocols, and visualize complex workflows and biological pathways.
Chemical and Physical Properties
This compound (the carbinol base) and its corresponding chloride salt (Crystal Violet/Gentian Violet) are distinct yet related compounds. The carbinol form is a solvent-soluble dye, while the chloride salt is water-soluble and widely used in biological applications.
Table 1: Chemical Identifiers and Formulae
| Property | This compound (Carbinol Base) | Crystal Violet (Chloride Salt) |
| Synonyms | Crystal Violet Base, Oil Soluble Violet | Gentian Violet, Basic Violet 3, Methylrosaniline Chloride[1][2] |
| CAS Number | 467-63-0[3] | 548-62-9[2] |
| Chemical Formula | C₂₅H₃₁N₃O[3] | C₂₅H₃₀N₃Cl |
| Molecular Weight | 389.54 g/mol | 407.98 g/mol |
| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value / Description |
| Appearance | Dark purple to bluish-violet crystalline powder[3][4][5] |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, benzene, chloroform, and fatty acids[3][6][7] |
| Heat Resistance | 140-160°C[5][6][8] |
| Density | ~1.15 g/cm³[4][5] |
| Purity (Typical) | ≥98% |
| Lightfastness | Poor[7] |
Industrial Applications of this compound
In its industrial capacity, this compound is almost exclusively used as a colorant due to its strong tinctorial strength and solubility in non-polar systems. Its primary function is to impart a brilliant blue-purple color to a wide array of products.[6]
Key Industrial Uses:
-
Inks: A primary component in the manufacturing of ballpoint pen inks, printing inks, and stamp pad inks.[9][10]
-
Plastics and Polymers: Used to color various plastics, fibers, and rubbers.[4]
-
Waxes and Oils: Provides coloration for candles, oils, lubricants, fuel, and waxes.[3][4]
-
Coatings and Stains: Incorporated into paints, industrial coatings, and wood stains.[4][7]
-
Office Supplies: Used in the production of carbon paper and other stationery.[8][11]
-
Other Applications: Also found in adhesives, shoe polishes, and industrial cleaning products.[7]
Experimental Protocol: General Industrial Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the condensation of aromatic amines. The following is a generalized protocol based on common manufacturing methods.[3][6][8]
-
Reactant Preparation: A reaction vessel is charged with Bis(4-(dimethylamino)phenyl)methanone (Michler's ketone) and N,N-dimethylaniline.
-
Condensation Reaction: A condensing agent such as phosphorus trichloride (B1173362) or phosgene (B1210022) with zinc chloride is introduced to the mixture under controlled heating.[3][6] This facilitates an acid-catalyzed electrophilic substitution reaction, forming the triphenylmethane (B1682552) backbone.
-
Product Formation: The reaction proceeds for several hours until the condensation is complete.
-
Neutralization & Isolation: The resulting product, the colored cation, is then treated with a base (e.g., sodium hydroxide) to form the free carbinol base (this compound).[6][12]
-
Purification: The crude product is isolated, washed, and may be recrystallized from an appropriate solvent to achieve the desired purity for industrial use.
Scientific Research Applications
In the scientific domain, the water-soluble chloride salt form, known as Crystal Violet or Gentian Violet, is predominantly used. Its applications are far more diverse than its industrial counterpart, ranging from classical microbiology to modern cancer research.
Biological Staining
-
Gram Staining: Crystal Violet is the cornerstone of the Gram stain, a fundamental differential staining technique in microbiology. It binds to the peptidoglycan layer of bacterial cell walls. Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and appear purple, while Gram-negative bacteria are decolorized and counterstained pink.[13]
-
Cell Viability and Proliferation Assays: In cell biology, Crystal Violet staining is used to quantify adherent cells. The dye stains the nuclei and cytoplasm, and the amount of dye taken up is proportional to the cell number. This provides a simple and effective method for assessing cell viability or cytotoxicity in response to various treatments.[14]
Experimental Protocol: Crystal Violet Staining for Cell Viability
This protocol describes a common method for quantifying cell viability in a 96-well plate format.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with the compound of interest for the desired duration.
-
Media Removal: Carefully aspirate the culture medium from the wells.
-
Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove any remaining media.
-
Fixation: Add a fixation solution (e.g., 4% paraformaldehyde or 100% methanol) to each well and incubate for 15-20 minutes.[14]
-
Staining: Remove the fixative and add 0.5% Crystal Violet solution (in 20% methanol) to each well. Incubate for 20-30 minutes at room temperature.[14]
-
Washing: Gently wash the plate with distilled water multiple times to remove excess stain until the wash water runs clear. Air dry the plate completely.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the bound dye.[14]
-
Quantification: Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the number of viable, adherent cells.
Antimicrobial Agent
Gentian Violet has a long history as a topical antiseptic and antifungal agent.[13]
-
Antibacterial: It is highly effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[15] Its ability to penetrate the thick cell wall is key to its mechanism of action.[13]
-
Antifungal: It is used to treat infections caused by fungi, particularly Candida albicans, the causative agent of thrush (oropharyngeal candidiasis).[15][16]
-
Antiseptic Coatings: Research has shown that coating medical devices, such as catheters, with Gentian Violet can impede microbial colonization and reduce the risk of device-associated infections.[15][16]
Applications in Drug Development and Cancer Research
Recent research has illuminated the potential of Gentian Violet as a therapeutic agent, particularly in oncology.
-
Anticancer Activity: Studies have demonstrated that Gentian Violet can inhibit the proliferation of various cancer cells, including those from breast, ovarian, and melanoma tumors.[16][17] It has been shown to induce apoptosis (programmed cell death) in these malignant cells.[17]
-
Mechanism of Action: The anticancer effects are attributed to several mechanisms. Gentian Violet can inhibit NADPH oxidases, which reduces reactive oxygen species (ROS) production in some contexts.[13][17] It also targets thioredoxin reductase, a key enzyme in cellular redox balance.[13] Furthermore, it has been shown to impair cancer stem cell survival by inhibiting the STAT3/SOX2 signaling axis.[15][16]
-
Other Therapeutic Potential: Beyond cancer, Gentian Violet has shown antiviral activity against viruses like Nipah and Hendra and has been historically used as an anthelmintic drug.[13][16]
Conclusion
This compound demonstrates a remarkable versatility, defined by its chemical form. As a lipophilic carbinol base, it serves the industry as a robust and widespread violet colorant for inks, plastics, and coatings. In its water-soluble salt form, Crystal Violet (or Gentian Violet), it becomes an indispensable tool for scientists and clinicians. It is fundamental to microbial identification, essential for cell biology quantification, and continues to be a valuable topical anti-infective. Most promisingly, its demonstrated anticancer properties and defined mechanisms of action highlight its potential for repurposing and development as a modern therapeutic agent, bridging its 19th-century origins with 21st-century pharmacology. This duality makes this compound a compelling subject of study, spanning the realms of industrial manufacturing and advanced biomedical research.
References
- 1. methylrosanilinium chloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. macsenlab.com [macsenlab.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. pylamdyes.com [pylamdyes.com]
- 8. dayglo.in [dayglo.in]
- 9. This compound – Vishal Industries [vishalco.com]
- 10. This compound TDS|this compound from Chinese supplier and producer - SOLVENT VIOLET DYES - Enoch dye [enochdye.com]
- 11. This compound-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Gentian Violet: A 19th Century Drug Re-Emerges in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Gentian Violet Inhibits Cell Proliferation through Induction of Apoptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Solvent Violet 9 as a Biological Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, chemically identified as tris[4-(dimethylamino)phenyl]methanol and also widely known as Crystal Violet base, is a triarylmethane dye with significant applications in biological and biomedical research. Its utility as a potent staining agent stems from its distinct chemical structure and physicochemical properties, which govern its interactions with cellular macromolecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a biological stain, with a focus on its interactions with DNA, proteins, and lipids. Detailed experimental protocols for its key applications, quantitative data, and visual representations of the underlying mechanisms are presented to facilitate its effective use in a research setting.
Physicochemical Properties of this compound
The staining capabilities of this compound are intrinsically linked to its chemical and physical characteristics. As a cationic dye, its positively charged structure is fundamental to its primary mode of interaction with negatively charged biological molecules.
| Property | Value | Reference(s) |
| Chemical Formula | C25H31N3O | [1] |
| Molecular Weight | 389.53 g/mol | [1] |
| Appearance | Bluish violet powder | |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), methanol), Insoluble in water | |
| Maximum Absorbance (λmax) | 590-592 nm | [2][3] |
| Heat Resistance | 160 °C | [4] |
Core Mechanism of Action: Interaction with Cellular Components
The primary mechanism of this compound as a biological stain is its ability to bind to various cellular components through a combination of electrostatic and hydrophobic interactions. This binding is largely non-specific, allowing for the general staining of cells, but its interaction with specific macromolecules is key to its utility in different assays.
Interaction with Nucleic Acids (DNA)
A principal target of this compound within the cell is deoxyribonucleic acid (DNA). The mechanism of this interaction is predominantly electrostatic, occurring between the cationic triphenylmethane (B1682552) structure of the dye and the anionic phosphate (B84403) backbone of the DNA double helix.
-
Binding Mode: Studies have shown that this compound and its derivatives bind to DNA in a non-intercalative manner. Evidence suggests that the dye associates with the major groove of the DNA helix.
-
Binding Affinity: The interaction is characterized by a moderate binding affinity. The association constant (Ka) for the parent compound, Crystal Violet, with calf thymus DNA has been reported to be approximately 1.5 × 10^5 M⁻¹.
The binding of this compound to DNA is a cornerstone of its application in cell viability and cytotoxicity assays, where the total amount of stained nucleic acid is proportional to the number of cells.[5][6]
Interaction with Proteins
This compound also exhibits a strong affinity for proteins. The interaction is primarily driven by hydrophobic forces, with some contribution from electrostatic interactions with acidic amino acid residues.
-
Binding Site: In the case of serum albumin, a well-studied protein interaction, this compound has been shown to bind to specific subdomains, such as subdomain IIA in bovine serum albumin (BSA).[7][8]
-
Conformational Changes: The binding of this compound to proteins can induce conformational changes and often leads to the quenching of the protein's intrinsic fluorescence, a phenomenon that can be exploited in binding studies.[7][9]
This interaction with proteins contributes to the overall staining of the cytoplasm in fixed cells and is a key factor in the use of Crystal Violet for quantifying total cell biomass.[10]
Interaction with Lipids
While less characterized than its interactions with DNA and proteins, the lipophilic nature of this compound suggests a significant interaction with cellular membranes. As a solvent dye, it readily partitions into nonpolar environments.
-
Proposed Mechanism: It is proposed that this compound inserts into the hydrophobic core of the lipid bilayer. This interaction is facilitated by the dye's nonpolar triphenylmethane structure. The cationic charge may interact with the negatively charged head groups of certain phospholipids, further anchoring the dye within the membrane. This can disrupt membrane integrity and function, contributing to the dye's antimicrobial and cytotoxic effects at higher concentrations.
Applications and Experimental Protocols
The mechanisms described above underpin the use of this compound in several key biological assays.
Gram Staining of Bacteria
Gram staining is a fundamental differential staining technique in microbiology that distinguishes bacteria based on their cell wall structure. This compound (as Crystal Violet) is the primary stain in this procedure.
-
Mechanism: In Gram-positive bacteria, the thick peptidoglycan layer of the cell wall retains the Crystal Violet-iodine complex, resulting in a purple appearance.[5][11] In Gram-negative bacteria, the thin peptidoglycan layer and outer membrane do not retain this complex, and the cells are subsequently counterstained, typically with safranin, appearing pink or red.[5][11]
Detailed Protocol: Gram Staining
-
Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide and heat-fix by passing it through a flame three times.[8]
-
Primary Staining: Flood the smear with Crystal Violet solution (0.5% w/v) and let it stand for 1 minute.[5][8]
-
Rinsing: Gently rinse the slide with tap water.[8]
-
Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[3][8]
-
Rinsing: Gently rinse the slide with tap water.[8]
-
Decolorization: Briefly decolorize the smear with a decolorizing agent (e.g., 95% ethanol or a mixture of acetone and alcohol) for 1-5 seconds, until the solvent runs clear.[8][11]
-
Rinsing: Immediately rinse the slide with tap water to stop the decolorization process.[8]
-
Counterstaining: Flood the smear with Safranin solution (0.25% w/v in ethanol) and let it stand for 30 seconds.[8]
-
Rinsing and Drying: Rinse the slide with tap water and blot it dry gently with bibulous paper.[8]
-
Observation: Examine the stained smear under a microscope. Gram-positive bacteria will appear purple/violet, and Gram-negative bacteria will appear pink/red.[8]
Cell Viability and Cytotoxicity Assays
This compound is widely used to quantify the number of adherent cells in culture, providing an indirect measure of cell viability and proliferation.[12][13]
-
Principle: The dye stains the DNA and proteins of cells that remain attached to the culture plate after treatment with experimental compounds.[12][13] Dead or dying cells, which have lost their adherence, are washed away. The amount of dye retained is then solubilized and quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[2]
Detailed Protocol: Crystal Violet Cell Viability Assay
-
Cell Seeding: Seed adherent cells in a multi-well plate at a desired density and allow them to attach overnight.[12]
-
Treatment: Treat the cells with the compounds of interest at various concentrations and incubate for the desired duration.
-
Washing: Carefully aspirate the culture medium and wash the cells gently with Phosphate Buffered Saline (PBS) to remove non-adherent cells.
-
Fixation: Fix the cells by adding 100% methanol to each well and incubating for 10 minutes at room temperature.
-
Staining: Remove the fixative and add Crystal Violet staining solution (0.1% to 0.5% w/v in 20% methanol) to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.[2]
-
Washing: Gently wash the plate with tap water multiple times to remove excess stain.[12]
-
Drying: Allow the plate to air dry completely.[12]
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and incubate for 15-30 minutes on a shaker to dissolve the bound dye.[2]
-
Quantification: Measure the absorbance of the solubilized dye in a plate reader at a wavelength of 570-590 nm.[2][12] The absorbance is proportional to the number of viable cells.
Data Presentation: Quantitative Parameters
| Parameter | Value / Observation | Application Relevance | Reference(s) |
| DNA Association Constant (Ka) | ~1.5 × 10^5 M⁻¹ (for Crystal Violet) | Indicates the affinity of the dye for DNA, which is central to its staining mechanism in cell-based assays. | |
| Absorbance Maximum (λmax) for Quantification | 570 - 590 nm | The optimal wavelength for measuring the absorbance of the solubilized dye in cell viability and biofilm assays. | [2][12] |
| Fluorescence Quenching | Quenches the intrinsic fluorescence of proteins like serum albumin upon binding. | Can be used to study protein-dye interactions and determine binding parameters. | [7][9] |
| Staining Concentration | 0.1% - 0.5% (w/v) in solution. | The typical working concentration range for effective staining in cell viability and Gram staining protocols. | [2] |
Conclusion
This compound is a versatile and powerful biological stain whose mechanism of action is rooted in its fundamental physicochemical properties. Its cationic and lipophilic nature facilitates electrostatic and hydrophobic interactions with key cellular macromolecules, including DNA, proteins, and lipids. This ability to bind to these components underpins its utility in a range of essential laboratory techniques, from the differential staining of bacteria to the quantification of cell viability. A thorough understanding of these mechanisms, coupled with standardized experimental protocols, enables researchers to effectively harness the capabilities of this compound in their scientific investigations.
References
- 1. UV-Vis Spectrum of Crystal Violet | SIELC Technologies [sielc.com]
- 2. Absorption [Crystal Violet] | AAT Bioquest [aatbio.com]
- 3. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal violet - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Spectroscopy Service | HighResolution Structural Insights - Creative Proteomics [creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. A study into the mechanism of the Crystal Violet reaction in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrum [Crystal Violet (Glycerol)] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Violet 9
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific thermal stability and degradation pathways of Solvent Violet 9 is limited. This guide synthesizes available information, data from structurally related compounds, and general principles of thermal analysis to provide a comprehensive overview.
Introduction
This compound, also known as C.I. 42555:1, is a triarylmethane dye.[1] Its thermal stability is a critical parameter for its application in various fields, including inks and plastics, where it may be subjected to elevated temperatures during processing and use.[1] Understanding its degradation behavior is essential for predicting its performance, ensuring product quality, and assessing potential environmental and health impacts. This technical guide provides an in-depth analysis of the thermal properties of this compound, including available quantitative data, detailed experimental protocols for thermal analysis, and a proposed generic workflow for stability assessment.
Physicochemical and Thermal Properties
Quantitative data on the thermal properties of this compound is sparse. The following tables summarize the available data from various sources. It is important to note that "heat resistance" values can be method-dependent and may not represent the onset of thermal decomposition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 467-63-0 | [2][3][4] |
| Molecular Formula | C₂₅H₃₁N₃O | [2][3][4] |
| Molecular Weight | 389.54 g/mol | [2] |
| Appearance | Violet powder | [1] |
| IUPAC Name | tris[4-(dimethylamino)phenyl]methanol | [2][3] |
Table 2: Thermal Properties of this compound and Related Compounds
| Compound | Parameter | Value (°C) | Notes | Source(s) |
| This compound | Melting Point | 202 | - | MedChemExpress SDS |
| This compound | Boiling Point | 514.97 | at 760 mmHg | MedChemExpress SDS |
| This compound | Heat Resistance | 140 | Method not specified | World Dye Variety |
| This compound | Heat Resistance | 160 | Method not specified | Macsen Labs |
| TAM-1 (Triarylmethane Dye) | Td5 (5% Weight Loss) | 259 | Thermogravimetric Analysis | [5] |
| TAM-2 (Triarylmethane Dye) | Td5 (5% Weight Loss) | 289 | Thermogravimetric Analysis | [5] |
Thermal Degradation
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for conducting thermal analysis on a solid dye sample like this compound.
4.1 Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This allows for the determination of thermal stability, decomposition temperatures, and the composition of multi-component systems.[6]
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation:
-
Ensure the this compound sample is a homogenous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen (inert atmosphere) or Air (oxidative atmosphere) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (Td5).
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
4.2 Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
-
Objective: To determine the melting point and other phase transitions of this compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a tared aluminum DSC pan.
-
Hermetically seal the pan to ensure no loss of sample during heating.
-
-
Experimental Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up the temperature from 30 °C to 250 °C (or above the expected melting point) at a heating rate of 10 °C/min.
-
Hold at 250 °C for 2 minutes to erase thermal history.
-
Cool down to 30 °C at 10 °C/min.
-
Ramp up again to 250 °C at 10 °C/min (second heating cycle).
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which correspond to melting, and exothermic peaks, which may indicate crystallization or decomposition.
-
Determine the onset temperature and peak temperature of the melting endotherm from the second heating cycle.
-
Visualizations
5.1 Generic Workflow for Thermal Stability Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.
Caption: Generic workflow for assessing the thermal stability of a compound.
Conclusion
The thermal stability of this compound is an important characteristic for its various applications. While specific data on its decomposition is limited, information from supplier specifications and data on structurally similar triarylmethane dyes suggest a decomposition temperature likely above 200 °C. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own detailed thermal analysis. Further studies are warranted to fully elucidate the thermal degradation pathway and products of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Buy Online CAS Number 467-63-0 - TRC - this compound (Technical Grade) | LGC Standards [lgcstandards.com]
- 3. This compound | 467-63-0 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and Characterization of Novel Triarylmethane-Based Dyes for Thermally Stable Blue Color Filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
Photostability of Solvent Violet 9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of Solvent Violet 9 (C.I. 42555:1), a triarylmethane dye. Due to the limited availability of specific photostability data for this compound in publicly accessible literature, this guide supplements known information with data from analogous triarylmethane compounds, primarily Crystal Violet (the cationic form of this compound), to provide a thorough understanding of its potential behavior under laboratory conditions.
Introduction to this compound
This compound, also known as Crystal Violet Base, is a synthetic dye belonging to the triarylmethane class.[1] It is characterized by its brilliant blue-purple color and is utilized in various applications, including inks for ballpoint pens and as a coloring agent for carbon paper.[1] Its chemical structure is fundamental to both its color and its susceptibility to photodegradation.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound, 42555:1 | [1][2] |
| CAS Number | 467-63-0 | [1][2] |
| Molecular Formula | C₂₅H₃₁N₃O | [3] |
| Molecular Weight | 389.54 g/mol | [3] |
| Molecular Structure | Triarylmethane | [1] |
| Appearance | Violet Powder | [3] |
| Solubility | Soluble in ethanol | [1][4] |
Photostability of this compound
The light fastness of a dye refers to its resistance to fading or changing color upon exposure to light. Available data for this compound indicates a generally poor to moderate light fastness.
Table 1: Light Fastness and Other Fastness Properties of this compound
| Property | Rating/Value |
| Light Fastness | 4-5 |
| Heat Resistance | 160 °C |
| Acid Resistance | 4 |
| Alkali Resistance | 4 |
| Water Resistance | 5 |
Source:[3] Note: The light fastness scale typically ranges from 1 (very poor) to 8 (excellent).
Photodegradation of Analogous Triarylmethane Dyes
In the absence of detailed studies on this compound, the photodegradation of Crystal Violet (CV) serves as a valuable proxy. The primary mechanism of photodegradation for triarylmethane dyes involves the photooxidative N-dealkylation of the amino groups and cleavage of the chromophore structure.[5]
Proposed Photodegradation Pathway
The photodegradation of triarylmethane dyes like this compound is believed to proceed through a series of N-demethylation steps, leading to compounds with progressively fewer methyl groups. This process causes a hypsochromic shift (a shift to a shorter wavelength) in the dye's absorption spectrum, resulting in a color change and eventual fading. The central carbon-carbon bond can also be cleaved, leading to the formation of smaller aromatic compounds, such as Michler's ketone and its derivatives.
Caption: Proposed photodegradation pathway for this compound.
Quantitative Data from Analogous Compounds (Crystal Violet)
Studies on the photodegradation of Crystal Violet in various media provide insights into the kinetics and efficiency of the process. The degradation often follows pseudo-first-order kinetics.
Table 2: Summary of Photodegradation Kinetic Data for Crystal Violet (Analogous Compound)
| Medium | Light Source | Initial Concentration | Rate Constant (k) | Half-life (t½) | Reference |
| Aqueous solution | Fenton oxidation | Not specified | - | - | [6] |
| Aqueous solution (NaOH) | - | 5 x 10⁻⁵ M | 0.25 M⁻¹s⁻¹ (second-order) | - | [7] |
| Aqueous solution | UV light (365 nm) | Not specified | - | - | [8] |
Note: The conditions and methodologies in these studies vary, and direct comparison should be made with caution. The rate constants are reported as found in the literature, which may follow different kinetic models.
Experimental Protocols for Photostability Testing
A standardized approach is crucial for evaluating the photostability of a compound. The following protocols are based on general practices for dye photostability testing and guidelines such as the ICH Q1B topic on Photostability Testing of New Drug Substances and Products.[9][10][11]
General Experimental Workflow
Caption: General experimental workflow for photostability testing.
Detailed Methodology for a Key Experiment: Kinetic Study of Photodegradation
Objective: To determine the photodegradation kinetics of this compound in a specific solvent under controlled irradiation.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Calibrated light source (e.g., Xenon arc lamp with appropriate filters to simulate daylight)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µM) in the chosen solvent.
-
From the stock solution, prepare a working solution (e.g., 10 µM) in a volumetric flask. The concentration should be chosen to have an initial absorbance in the optimal range of the spectrophotometer (typically 0.5 - 1.0 at the λmax).
-
-
Initial Measurements:
-
Record the initial UV-Vis absorption spectrum of the working solution to determine the wavelength of maximum absorbance (λmax).
-
Inject a sample of the initial working solution into the HPLC to obtain a chromatogram at time zero.
-
-
Irradiation:
-
Transfer the working solution to a quartz cuvette and place it in the irradiation chamber at a controlled temperature.
-
Begin irradiation with the calibrated light source. Simultaneously, keep a dark control sample (wrapped in aluminum foil) in the same chamber to monitor for any thermal degradation.
-
Continuously stir the solution during irradiation to ensure homogeneity.
-
-
Time-course Monitoring:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the solution from the irradiated and dark control samples.
-
Immediately record the UV-Vis spectrum of each aliquot.
-
Analyze each aliquot by HPLC to monitor the decrease of the parent compound and the formation of degradation products.
-
-
Data Analysis:
-
From the UV-Vis spectra, determine the absorbance at λmax at each time point.
-
Calculate the concentration of this compound at each time point using a Beer-Lambert law calibration curve.
-
To determine the reaction order, plot the concentration data versus time. For a pseudo-first-order reaction, a plot of ln([A]t/[A]₀) versus time will be linear, and the negative of the slope will be the rate constant (k).
-
From the HPLC data, quantify the peak area of the this compound peak and any new peaks corresponding to degradation products over time.
-
Conclusion
While specific quantitative photostability data for this compound is scarce, the information available for the closely related triarylmethane dye, Crystal Violet, provides valuable insights. This compound is expected to exhibit poor to moderate photostability, with photodegradation likely proceeding through N-dealkylation and chromophore cleavage. For researchers and professionals in drug development, it is imperative to conduct specific photostability studies under relevant laboratory conditions to accurately assess its stability in formulations and applications where light exposure is a concern. The experimental protocols and degradation pathways outlined in this guide provide a robust framework for such investigations.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 3. This compound - SOLVENT VIOLET - L COLOR [l-color.com]
- 4. Solvent-Violet-9-Solvent dye-Shijiazhuang Hongyun Jinyuan Technology Co., Ltd. [hongyunchemical.com]
- 5. Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides [organic-chemistry.org]
- 6. Kinetic studies on the degradation of crystal violet by the Fenton oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. iagim.org [iagim.org]
- 11. q1scientific.com [q1scientific.com]
A Technical Guide to the Historical Development and Discovery of Triarylmethane Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments and scientific ingenuity that led to the discovery and development of triarylmethane dyes. From serendipitous laboratory observations to the systematic establishment of synthetic organic chemistry, this document provides a comprehensive overview of the core scientific advancements, detailed experimental protocols of early syntheses, and the enduring legacy of these vibrant compounds in science and medicine.
The Dawn of Synthetic Color: A Serendipitous Discovery
The mid-19th century marked a revolutionary period in chemistry, moving from the study of naturally derived compounds to the synthesis of novel organic molecules. This era witnessed the birth of the synthetic dye industry, a field in which triarylmethane dyes played a seminal role.
William Henry Perkin and the Birth of Mauveine (1856)
The story of synthetic dyes begins with a fortuitous accident in 1856. The 18-year-old chemist William Henry Perkin, while working in his home laboratory under the guidance of the renowned August Wilhelm von Hofmann, was attempting to synthesize the anti-malarial drug quinine (B1679958).[1][2][3] His task involved the oxidation of aniline (B41778), a derivative of coal tar.[3] The experiment, using potassium dichromate to oxidize aniline sulfate (B86663), yielded not the colorless quinine but a black precipitate.[3]
During the cleaning of his flask with alcohol, Perkin observed a brilliant purple solution.[3] Recognizing its potential as a dye, he patented his discovery as "aniline purple," later commercially known as Mauveine .[3][4] This marked the world's first commercially successful synthetic dye and laid the foundation for the modern chemical industry.[4] Perkin's discovery was not just a stroke of luck; it was the result of keen observation and an entrepreneurial spirit that transformed an unexpected result into a global enterprise.
The Quest for New Colors: Fuchsine and the French Contribution
Perkin's success with Mauveine ignited a flurry of research across Europe to discover new synthetic dyes from coal tar derivatives.[5] In 1858, French chemist François-Emmanuel Verguin, while working at the Renard frères et Franc factory in Lyon, discovered a vibrant crimson-red dye by reacting aniline with stannic chloride.[5][6] This new dye was named Fuchsine , and its commercial production began in 1859.[5][6] The name was later changed to Magenta to commemorate the Battle of Magenta in the same year.[5]
Almost concurrently, in 1858, August Wilhelm von Hofmann, Perkin's mentor, also synthesized a red dye from aniline and carbon tetrachloride, which was essentially the same as fuchsine.[7] The discovery of fuchsine demonstrated that a spectrum of colors could be systematically produced from aniline, further fueling the growth of the synthetic dye industry.
August Wilhelm von Hofmann: The Architect of Aniline Chemistry
August Wilhelm von Hofmann, a German chemist, stands as a central figure in the history of triarylmethane dyes.[8] His extensive research on aniline and its derivatives provided the fundamental chemical knowledge that underpinned the burgeoning synthetic dye industry.[9] After moving to London to head the Royal College of Chemistry, he mentored a generation of chemists, including William Henry Perkin.
Hofmann's contributions were not limited to mentorship. His own research led to the synthesis of "Hofmann's Violets" by alkylating fuchsine, demonstrating that the color of a dye could be systematically altered by chemical modification.[10] He also elucidated the chemical structure of rosaniline, the parent amine of fuchsine, and its derivatives, which was a critical step in understanding the relationship between chemical structure and color.[10]
The Rise of the Triarylmethane Class: Key Discoveries
Following the initial discoveries of Mauveine and Fuchsine, the late 19th century saw the synthesis of a wide array of triarylmethane dyes with diverse colors and applications.
Crystal Violet (1883)
Crystal Violet , also known as gentian violet, is a hexamethylated pararosaniline chloride.[11] It was first synthesized in 1883 by Alfred Kern, who worked for the company Bindschedler & Busch in Basel.[11] The original synthesis involved the reaction of dimethylaniline with the highly toxic phosgene (B1210022) to produce an intermediate, Michler's ketone, which was then reacted with more dimethylaniline in the presence of phosphorus oxychloride.[11][12] This synthesis was later optimized in collaboration with Heinrich Caro at BASF.[11]
Malachite Green (1877)
The leuco form of Malachite Green was first prepared by Hermann Fischer in 1877.[13] The synthesis involves the condensation of benzaldehyde (B42025) with N,N-dimethylaniline in the presence of a dehydrating agent like concentrated sulfuric acid or anhydrous zinc chloride.[14][15][16] The resulting colorless "leuco" compound is then oxidized to the intensely colored dye.[13]
Experimental Protocols of Historical Syntheses
The following sections provide detailed methodologies for the synthesis of key early triarylmethane dyes, based on historical accounts and modern reconstructions.
Synthesis of Mauveine (Perkin's Method, 1856)
William Henry Perkin's original synthesis of Mauveine involved the oxidation of impure aniline, which naturally contained toluidine isomers.[4]
-
Reactants: Aniline (containing ortho- and para-toluidine), Potassium Dichromate, Sulfuric Acid, Alcohol.
-
Procedure:
-
A solution of aniline sulfate is prepared by dissolving aniline in dilute sulfuric acid.
-
A solution of potassium dichromate is added to the aniline sulfate solution.
-
The mixture is gently heated, resulting in the formation of a black precipitate.
-
The precipitate is filtered and washed with water to remove inorganic salts.
-
The black solid is then boiled with alcohol (ethanol).
-
The alcoholic solution, containing the dissolved Mauveine, is filtered from the insoluble black residue.
-
Upon cooling, Mauveine crystallizes from the alcoholic solution.
-
Synthesis of Fuchsine (Verguin's Method, 1858)
François-Emmanuel Verguin's patented process for producing Fuchsine offered a higher yield than Perkin's Mauveine synthesis.[5]
-
Reactants: Aniline, Stannic Chloride (Tin(IV) chloride).
-
Procedure:
-
A mixture of aniline and stannic chloride is heated in a sealed vessel.
-
The reaction produces a crude, deeply colored solid.
-
The solid is then purified by dissolving it in hot water and filtering.
-
Upon cooling, Fuchsine hydrochloride crystallizes from the aqueous solution.
-
Later improvements to the process utilized arsenic acid as the oxidizing agent, which, despite its toxicity, provided even better yields.[5]
-
Synthesis of Crystal Violet
Several methods have been developed for the synthesis of Crystal Violet.
This method, though historically significant, involves the use of highly toxic phosgene.[11][12]
-
Reactants: N,N-Dimethylaniline, Phosgene (COCl₂), Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
N,N-Dimethylaniline is reacted with phosgene to produce 4,4'-bis(dimethylamino)benzophenone (Michler's ketone).
-
Michler's ketone is then reacted with an excess of N,N-dimethylaniline in the presence of phosphorus oxychloride as a condensing agent.
-
The resulting reaction mixture is treated with a base to neutralize the acid and precipitate the carbinol base of the dye.
-
The carbinol base is then dissolved in hydrochloric acid to form the chloride salt of Crystal Violet.
-
A later, less hazardous method utilizes carbon tetrachloride.[17]
-
Reactants: N,N-Dimethylaniline, Carbon Tetrachloride (CCl₄), Aluminum Chloride (AlCl₃).
-
Procedure:
-
N,N-Dimethylaniline is reacted with carbon tetrachloride in the presence of aluminum chloride as a catalyst.
-
The reaction is carried out at a temperature of at least 50°C for no more than 30 minutes.[17]
-
The reaction mixture is then poured onto crushed ice, and the aqueous layer containing the dye is separated.[17]
-
The aqueous solution is washed with an organic solvent (e.g., ether) to remove unreacted starting materials.[17]
-
Aluminum salts are precipitated by the addition of sodium bicarbonate.[17]
-
The solution is then boiled to dryness, and the Crystal Violet is redissolved in ethanol (B145695) and recrystallized.[17]
-
Synthesis of Malachite Green
The synthesis of Malachite Green is a two-step process involving the formation of a leuco base followed by oxidation.[13][14]
-
Reactants: Benzaldehyde, N,N-Dimethylaniline, Concentrated Sulfuric Acid (or anhydrous Zinc Chloride), Lead(IV) Oxide (or other oxidizing agent), Hydrochloric Acid.
-
Procedure:
-
Benzaldehyde and N,N-dimethylaniline are mixed in a 1:2 molar ratio.
-
Concentrated sulfuric acid or anhydrous zinc chloride is added as a condensing and dehydrating agent.[14][15]
-
The mixture is heated to form the leuco base of Malachite Green, which is a colorless solid.[18]
-
The leuco base is then suspended in water and oxidized to the colored dye using an oxidizing agent such as lead(IV) oxide.
-
The addition of hydrochloric acid yields the chloride salt of Malachite Green, which is the final product.
-
Quantitative Data of Early Triarylmethane Dyes
The following table summarizes the key spectral properties of the pioneering triarylmethane dyes. These values can vary depending on the solvent and the purity of the dye sample.
| Dye | Chemical Formula | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| Mauveine A | C₂₆H₂₄N₄⁺ | 392.50 | ~540-550 | Not reliably documented for early samples | Ethanol |
| Fuchsine (Rosaniline) | C₂₀H₂₀N₃⁺ | 302.40 | 547-553 | ≥ 2000 | 50% Ethanol[19] |
| Crystal Violet | C₂₅H₃₀N₃⁺ | 372.53 | 584-590 | 87,000 | Water[20] |
| 590 | - | Ethanol[21] | |||
| Malachite Green | C₂₃H₂₅N₂⁺ | 329.46 | 621 | 105,000 | Water[13] |
| 617 | - | Milli-Q Water[22] |
Legacy and Modern Applications
The discovery of triarylmethane dyes had a profound and lasting impact on science, industry, and medicine. Beyond their initial use in the textile industry, these dyes became invaluable tools in various scientific disciplines.
Biological Staining
One of the most significant applications of triarylmethane dyes is in biological staining. Their ability to bind to specific cellular components allows for the visualization of microscopic structures.
-
Gram Staining: Crystal Violet is the primary stain used in the Gram staining method, a fundamental technique in microbiology for differentiating bacteria into two large groups (Gram-positive and Gram-negative) based on the chemical and physical properties of their cell walls.[23][24][25] Gram-positive bacteria, with their thick peptidoglycan layer, retain the crystal violet-iodine complex and appear purple, while Gram-negative bacteria are decolorized and counterstained pink or red.[23][24][25]
Drug Development and Photodynamic Therapy
In recent years, triarylmethane dyes have been investigated for their potential in drug development and photodynamic therapy (PDT).[26] PDT is a treatment modality that uses a photosensitizing agent, light, and oxygen to induce cell death, particularly in cancer cells.[27][28][29][30] Triarylmethane dyes, with their strong absorption in the visible region of the spectrum, can act as photosensitizers.[26] Upon excitation with light of a specific wavelength, they can generate reactive oxygen species that are toxic to targeted cells.[26][30]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key historical developments, experimental workflows, and mechanisms of action.
References
- 1. The mystery of the Victorian purple dye - Research Outreach [researchoutreach.org]
- 2. Perkin's purple | Royal Society [royalsociety.org]
- 3. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 4. Mauveine - Wikipedia [en.wikipedia.org]
- 5. The battle for magenta | Feature | RSC Education [edu.rsc.org]
- 6. Fuchsine [chromobase.huma-num.fr]
- 7. Fuchsine - Wikipedia [en.wikipedia.org]
- 8. [August Wilhelm von Hofmann (1818-1892), pioneer in the synthetic dye industry. On the occasion of the 150th anniversary of his birth] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Science's powerful companion: A. W. Hofmann's investigation of aniline red and its derivatives | The British Journal for the History of Science | Cambridge Core [cambridge.org]
- 11. Crystal violet - Wikipedia [en.wikipedia.org]
- 12. Crystal violet - Sciencemadness Wiki [sciencemadness.org]
- 13. Malachite green - Wikipedia [en.wikipedia.org]
- 14. Malachite Green: Definition, Synthesis, Properties and Applications [sciencedoze.com]
- 15. brainly.in [brainly.in]
- 16. gauthmath.com [gauthmath.com]
- 17. US3689495A - Synthesis of crystal violet - Google Patents [patents.google.com]
- 18. Sciencemadness Discussion Board - malachite green - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. pdf.dutscher.com [pdf.dutscher.com]
- 20. Crystal Violet - CAS-Number 548-62-9 - Order from Chemodex [chemodex.com]
- 21. researchgate.net [researchgate.net]
- 22. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 23. deltaprimalab.com [deltaprimalab.com]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
- 27. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 28. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 29. hilarispublisher.com [hilarispublisher.com]
- 30. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulatory and Safety Information for Solvent Violet 9
This guide provides comprehensive regulatory information and handling guidelines for Solvent Violet 9 (CAS No. 467-63-0), tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, safe handling protocols, and emergency procedures.
Chemical Identification and Physical Properties
This compound, also known as Methylrosanilinum or C.I. 42555:1, is a triarylmethane dye.[1][2] It appears as a dark purple to black crystalline solid or powder with a minimal odor.[1] While it is generally insoluble in water, it shows good solubility in organic solvents like ethanol, benzene, and chloroform.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 467-63-0 | [2][3][4][5] |
| Molecular Formula | C₂₅H₃₁N₃O | [1][2][3] |
| Molecular Weight | 389.53 g/mol | [2][3] |
| Appearance | Violet powder or crystalline solid | [1][3][4] |
| Odor | Odorless | [3][6] |
| Melting Point | 140 °C (284 °F) / 202 °C (395.6 °F) | [5][6] |
| Boiling Point | 514.97 °C at 760 mmHg | [5] |
| Solubility in Water | Insoluble | [1][6] |
| Storage Temperature | Room temperature, sealed in a dry place |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) classification for this compound indicates several potential hazards. It is important to note that classifications may vary slightly between suppliers.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [5] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [5] |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | |
| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life | [4] |
| Hazardous to the aquatic environment, long-term (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4] |
GHS Pictograms:
-
Health Hazard: For acute toxicity.
-
Exclamation Mark: For skin and eye irritation.
-
Environment: For aquatic toxicity.
Signal Word: Warning[1][4] or Danger[5]
Toxicological Information
Toxicological data for this compound is limited. While not extensively studied, it is considered to have moderate acute toxicity if ingested or inhaled.[1] Prolonged or repeated exposure may lead to irritation of the skin, eyes, and respiratory system.[1][3]
Table 3: Toxicological Data for this compound
| Endpoint | Species | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | 8050 mg/kg | [6] |
| Carcinogenicity | Not listed by IARC or EPA | No conclusive evidence | [1] |
Note: The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4][5]
Storage:
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., rubber gloves) and clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: If engineering controls are insufficient, use an approved respirator.[3][6]
Emergency Procedures
First Aid Measures:
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Get medical aid immediately.[3][4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[3][4]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4][6]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Accidental Release Measures:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5. Evacuate personnel to safe areas.[4][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4][5]
-
Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions.[3][4]
Experimental Protocols
Visualized Workflows
The following diagrams illustrate key decision-making processes for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for emergency first aid response to exposure.
References
Methodological & Application
Protocol for using Solvent Violet 9 to stain DNA in agarose gels
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing DNA in agarose (B213101) gels is a fundamental technique in molecular biology. While fluorescent stains like ethidium (B1194527) bromide (EtBr) are highly sensitive, their mutagenic nature and the requirement for UV transillumination, which can damage DNA, have prompted the search for safer alternatives. Solvent Violet 9, also known as Crystal Violet Base, offers a viable alternative for staining DNA in agarose gels. This triarylmethane dye intercalates into the DNA double helix, allowing for the visualization of nucleic acid bands under visible light, thereby circumventing the need for UV light and reducing potential harm to both the sample and the researcher.[1][2]
This document provides detailed protocols for using this compound to stain DNA in agarose gels, including methods for in-gel and post-electrophoresis staining. It also presents a summary of its performance compared to other common DNA stains.
Mechanism of Action
This compound, a cationic dye, binds to the negatively charged phosphate (B84403) backbone of DNA. The primary mechanism of interaction is believed to be intercalation, where the planar dye molecule inserts itself between the base pairs of the DNA double helix.[1] This interaction results in the appearance of purple bands corresponding to the location of DNA fragments within the agarose gel.
Data Presentation
The following table summarizes the detection limits and key characteristics of this compound (Crystal Violet) in comparison to other commonly used DNA stains.
| Stain | Staining Method | Typical Concentration | Detection Limit (dsDNA) | Visualization |
| This compound (Crystal Violet) | Post-staining | 0.001% in distilled water | ~16 ng | Visible Light |
| This compound & Methyl Orange | Post-staining | 0.0025% Crystal Violet & 0.0005% Methyl Orange | ~8 ng | Visible Light |
| Ethidium Bromide (EtBr) | In-gel or Post-staining | 0.5 µg/mL | ~1-5 ng | UV Light |
| Methylene Blue | Post-staining | 0.025% in water | ~40-100 ng | Visible Light |
Experimental Protocols
Two primary methods for staining DNA in agarose gels with this compound are detailed below: In-Gel Staining and Post-Electrophoresis Staining.
Protocol 1: In-Gel Staining
This method involves incorporating this compound directly into the agarose gel before electrophoresis.
Materials:
-
Agarose
-
Electrophoresis buffer (e.g., 1x TAE or 1x TBE)
-
This compound stock solution (0.2% w/v in water)
-
Erlenmeyer flask
-
Microwave or heat source
-
Gel casting tray and combs
-
Electrophoresis power supply and tank
Procedure:
-
Prepare Agarose Solution: Prepare the desired percentage of agarose gel in 1x electrophoresis buffer (e.g., for a 1% gel, dissolve 1 g of agarose in 100 mL of buffer).
-
Melt Agarose: Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
Cool Agarose: Allow the molten agarose to cool to approximately 50-60°C.
-
Add this compound: Add the this compound stock solution to the molten agarose to a final concentration of approximately 0.0001%. For example, add 50 µL of a 0.2% stock solution to 100 mL of molten agarose.[3] Swirl the flask gently to ensure even distribution of the stain.
-
Cast the Gel: Pour the agarose-stain mixture into a gel casting tray with the combs in place. Allow the gel to solidify completely at room temperature.
-
Perform Electrophoresis: Once solidified, place the gel in the electrophoresis tank and add running buffer to cover the gel. Load DNA samples mixed with loading dye into the wells. Run the gel at a constant voltage until the desired separation is achieved.
-
Visualize DNA: The DNA bands will appear as purple bands directly in the gel under ambient light.
Protocol 2: Post-Electrophoresis Staining
This method involves staining the gel after the electrophoresis is complete. It can result in lower background staining and potentially higher sensitivity.
Materials:
-
Agarose gel with separated DNA fragments
-
Staining tray
-
Staining Solution:
-
Distilled water for rinsing (optional)
Procedure:
-
Perform Electrophoresis: Cast a standard agarose gel without any stain. Load and run your DNA samples as you normally would.
-
Prepare Staining Solution: Prepare the chosen staining solution in a clean staining tray. Ensure there is enough volume to completely submerge the gel.
-
Stain the Gel: Carefully transfer the gel from the electrophoresis unit to the staining tray containing the staining solution.
-
Incubate: Incubate the gel in the staining solution for 15-30 minutes at room temperature. Shorter incubation times may be sufficient for larger DNA fragments, while 30 minutes is generally optimal for a wider range of sizes.[1]
-
Destain (Optional): If the background is high, a brief destaining step in distilled water for 5-10 minutes can improve the signal-to-noise ratio.
-
Visualize DNA: Place the gel on a white light transilluminator or a white light box to visualize the purple DNA bands.
Advantages and Disadvantages
Advantages:
-
Safety: this compound is considered less toxic than ethidium bromide.[1]
-
No UV Light Required: Visualization is performed with visible light, which prevents UV-induced damage to the DNA.[1] This is particularly advantageous for downstream applications such as cloning.
-
Cost-Effective: It is an affordable staining reagent.[1]
Disadvantages:
-
Lower Sensitivity: The primary drawback is its lower sensitivity compared to fluorescent dyes like ethidium bromide.[1] The detection limit for this compound is in the nanogram range, whereas EtBr can detect sub-nanogram amounts of DNA.[1][4] Sensitivity can be improved by using a methyl orange counterstain.[4]
Conclusion
This compound is a practical and safer alternative to ethidium bromide for staining DNA in agarose gels, especially for applications where DNA integrity is crucial and high sensitivity is not the primary requirement. The choice between in-gel and post-electrophoresis staining will depend on the specific experimental needs, with post-staining generally offering better sensitivity. For enhanced detection, the use of a methyl orange counterstain is recommended.
References
Application Notes and Protocols: Solvent Violet 9 in Gram Staining for Bacterial Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gram staining is a fundamental and ubiquitously employed differential staining technique in microbiology. It serves as a cornerstone for the preliminary classification of bacteria into two principal groups: Gram-positive and Gram-negative. This differentiation is based on the chemical and physical properties of their cell walls. The primary stain utilized in this procedure is Crystal Violet, the salt form of Solvent Violet 9 (Colour Index No. 42555:1). These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the Gram staining procedure for bacterial identification.
Principle of Gram Staining
The differential staining response of bacteria in the Gram stain procedure is attributed to the structural differences in their cell walls.[1][2] Gram-positive bacteria possess a thick peptidoglycan layer which retains the primary stain, Crystal Violet.[2][3] In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer and an outer lipopolysaccharide membrane.[2][3]
The procedure involves the sequential application of four key reagents:
-
Primary Stain (Crystal Violet): This basic dye, derived from this compound, imparts a purple color to all bacterial cells.[1][4]
-
Mordant (Gram's Iodine): The iodine solution forms a large, insoluble complex with the Crystal Violet (CV-I complex) within the peptidoglycan layers of the cell wall.[5]
-
Decolorizer (Ethanol or Acetone-Ethanol): This is the critical differential step. In Gram-positive bacteria, the decolorizer dehydrates the thick peptidoglycan layer, trapping the CV-I complex and causing the cells to remain purple.[2][6] In Gram-negative bacteria, the decolorizer dissolves the outer membrane and the thin peptidoglycan layer is unable to retain the CV-I complex, resulting in the cells becoming colorless.[2]
-
Counterstain (Safranin or Basic Fuchsin): This final stain imparts a pink or red color to the decolorized Gram-negative bacteria, allowing them to be visualized.[1][2]
Quantitative Data
This compound / Crystal Violet Specifications
| Parameter | Specification | Reference |
| Chemical Name | Tris(4-(dimethylamino)phenyl)methanol | |
| C.I. Name | This compound / Basic Violet 3 | [7][8] |
| CAS Number | 467-63-0 | [7] |
| Molecular Formula | C₂₅H₃₁N₃O | [5] |
| Molecular Weight | 389.53 g/mol | [5] |
| Purity (Dye Content) | ≥88% | [9] |
| Appearance | Bluish violet powder | [8] |
| Solubility in Water | 1.0% max | [8] |
| Solubility in Ethanol (B145695) | Soluble | [7] |
Crystal Violet Staining Solution Formulations
Hucker's Crystal Violet Solution
| Component | Concentration |
| Solution A | |
| Crystal Violet (85% dye content) | 20 g |
| Ethanol (95%) | 100 mL |
| Solution B | |
| Ammonium (B1175870) Oxalate (B1200264) | 1 g |
| Distilled Water | 100 mL |
| Working Solution | |
| Mix Solution A and Solution B | Let stand for 24 hours and filter. |
Reference:[1]
Alternative Crystal Violet Solution
| Component | Amount |
| Crystal Violet | 2 g |
| Ethanol (95%) | 20 mL |
| Ammonium Oxalate | 0.8 g |
| Deionized Water | 80 mL |
Spectrophotometric Data of Crystal Violet
| Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |
| Water | 590 nm | 87,000 M⁻¹cm⁻¹ |
| Ethanol | 400 nm, 485 nm | Not specified |
| Isopropanol | 400 nm | Not specified |
| DMSO | Not specified | Not specified |
Experimental Protocols
Preparation of Reagents
1. Crystal Violet Solution (Primary Stain)
-
Method 1 (Hucker's):
-
Solution A: Dissolve 20 g of Crystal Violet (certified, 85% dye content) in 100 mL of 95% ethanol.[1]
-
Solution B: Dissolve 1 g of ammonium oxalate in 100 mL of distilled water.[1]
-
Working Solution: Mix Solution A and Solution B. Let the mixture stand for 24 hours at room temperature and then filter through filter paper before use.[1]
-
-
Method 2:
2. Gram's Iodine Solution (Mordant)
-
Grind 1.0 g of iodine and 2.0 g of potassium iodide using a mortar and pestle.
-
Add the powder to 300 mL of distilled water and mix until dissolved.
-
Store in a foil-covered bottle to protect from light.[4]
3. Decolorizing Solution
-
A mixture of 95% ethanol and acetone (B3395972) in a 1:1 ratio is commonly used.[1]
-
Alternatively, 95% ethanol can be used alone.[1]
4. Safranin Solution (Counterstain)
-
Stock Solution: Dissolve 2.5 g of safranin O in 100 mL of 95% ethanol.
-
Working Solution: Add 10 mL of the stock solution to 90 mL of distilled water.
Gram Staining Procedure
-
Smear Preparation:
-
Place a small drop of sterile saline or water on a clean, grease-free microscope slide.
-
Aseptically transfer a small amount of bacterial colony to the drop and emulsify to create a thin, even smear.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide, smear side up, through a Bunsen burner flame 2-3 times. This adheres the bacteria to the slide.
-
-
Staining:
-
Flood the smear with Crystal Violet solution and let it stand for 1 minute.[2][12]
-
Gently rinse the slide with tap water.[12]
-
Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[2][12]
-
Gently rinse the slide with tap water.[12]
-
Decolorize the smear by adding the decolorizing solution drop by drop until the runoff is colorless (typically 10-30 seconds).[2] This is a critical step; over-decolorization can lead to false Gram-negative results, while under-decolorization can lead to false Gram-positive results.
-
Immediately rinse the slide with tap water to stop the decolorization process.[2]
-
Flood the smear with Safranin solution and let it stand for 1 minute.[2]
-
Gently rinse the slide with tap water.[12]
-
Blot the slide dry using bibulous paper or allow it to air dry.
-
-
Microscopic Examination:
-
Examine the stained slide under a light microscope using the oil immersion objective (100X).
-
Gram-positive bacteria will appear purple/violet.
-
Gram-negative bacteria will appear pink/red.
-
Observe the morphology (shape, e.g., cocci, bacilli) and arrangement (e.g., clusters, chains) of the bacteria.
-
Visualizations
References
- 1. microbenotes.com [microbenotes.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. UV-Vis Spectrum of Crystal Violet | SIELC Technologies [sielc.com]
- 4. Preparation of Gram Stain Reagents • Microbe Online [microbeonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Absorption [Crystal Violet] | AAT Bioquest [aatbio.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. macsenlab.com [macsenlab.com]
- 9. Crystal Violet - CAS-Number 548-62-9 - Order from Chemodex [chemodex.com]
- 10. Crystal Violet Solution for the Gram Stain [thoughtco.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Crystal violet [omlc.org]
Application Notes and Protocols for Total Protein Quantification in Proteomics
A Note on Solvent Violet 9: Initial literature review indicates that this compound is primarily documented as a dye for DNA recognition. Comprehensive searches for its application in proteomics for total protein quantification did not yield established protocols or significant data. However, a chemically related cationic triphenylmethane (B1682552) dye, Crystal Violet (Gentian Violet, Basic Violet 3) , is utilized for protein staining and quantification. This document will focus on the application of Crystal Violet for total protein quantification, presenting it as a viable and documented alternative.
Application Note: Crystal Violet for Total Protein Quantification
Introduction
Crystal Violet is a cationic dye that binds to negatively charged molecules, including proteins and nucleic acids.[1] In proteomics, it serves as a sensitive colorimetric agent for the visualization and quantification of proteins, particularly after separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][3][4] Its primary applications include staining proteins directly in gels and quantifying total protein content in cell culture by staining adherent cells.
Principle of Staining
In SDS-PAGE, proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge. The positively charged Crystal Violet dye then interacts electrostatically with the SDS-coated proteins, resulting in visible purple bands within the gel matrix.[2] Similarly, in cell-based assays, Crystal Violet binds to proteins and DNA of adherent cells. The amount of bound dye is directly proportional to the cell biomass, which can be quantified upon solubilization by measuring its absorbance.[1][5]
Advantages and Limitations
-
High Sensitivity: Crystal Violet can detect protein quantities down to 16 ng, which is approximately five times more sensitive than the widely used Coomassie Brilliant Blue R-250.[3][4]
-
Wide Linear Range: The dye exhibits a linear dynamic range comparable to that of Coomassie Blue, making it suitable for quantitative analysis.[3][4]
-
Cost-Effective and Environmentally Friendly: Protocols often use low concentrations of the dye and may not require a separate destaining step, reducing both cost and solvent waste.[3][4]
-
Versatility: It can be used for staining proteins in both standard SDS-PAGE gels and zymograms.[3][4]
-
Mass Spectrometry Compatibility: While not as extensively documented as fluorescent stains, studies have shown that proteins stained with Crystal Violet can be transferred to membranes for Western blotting.[3][4] However, for direct in-gel digestion and mass spectrometry, destaining is likely required to prevent interference. Its compatibility should be validated for specific proteomics workflows.
-
Limitation: Coomassie Blue remains the more conventional and widely used dye for general protein gel staining.
Quantitative Data Summary
The following table summarizes the performance characteristics of Crystal Violet in comparison to other common protein staining methods.
| Feature | Crystal Violet | Coomassie Brilliant Blue R-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Principle | Colorimetric (Cationic Dye) | Colorimetric (Anionic Dye) | Colorimetric (Silver Reduction) | Fluorescence |
| Limit of Detection | ~16 ng[3][4] | ~80-100 ng | ~0.5-1 ng | ~0.25-1 ng |
| Linear Dynamic Range | Good, similar to Coomassie[3] | Good (~1 order of magnitude) | Narrow, less quantitative | Excellent (>3 orders of magnitude) |
| MS Compatibility | Requires further validation; destaining likely necessary[3][4] | Good, but requires destaining[6] | Poor, destaining is difficult | Excellent, no chemical modification of proteins |
| Protocol Time | ~30 min (at 60°C) to 3 hours (at RT)[3][4] | ~1-2 hours | ~1.5-3 hours | ~3-5 hours |
| Cost | Low | Low | Moderate | High |
Experimental Protocols & Visualizations
Protocol 1: In-Gel Total Protein Staining with Crystal Violet
This protocol is designed for staining proteins in a standard mini-gel following SDS-PAGE.
Materials and Reagents:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid
-
Crystal Violet Staining Solution: 0.001% (w/v) Crystal Violet, 10% (v/v) Methanol, 1.5% (v/v) Acetic Acid
-
Destaining Solution (Optional): 10% Methanol
-
Deionized Water
-
Shaking platform
-
Gel imaging system
Procedure:
-
Post-Electrophoresis: Once electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates.
-
Fixation: Place the gel in a clean container with 50-100 mL of Fixing Solution. Incubate for 30 minutes on a shaking platform. This step fixes the proteins in the gel and removes SDS.
-
Washing: Discard the fixing solution and wash the gel twice with deionized water for 5 minutes each to remove the acid.
-
Staining: Submerge the gel in 50-100 mL of Crystal Violet Staining Solution. Incubate for 30 minutes at 60°C or for 3 hours at room temperature with gentle agitation.[3][4]
-
Destaining (Optional): If the background is high, discard the staining solution and wash the gel with the Destaining Solution until clear bands are visible against a faint background.
-
Final Wash: Wash the gel in deionized water to stop the destaining process.
-
Imaging and Quantification: Image the gel using a gel scanner or camera. Quantify the band intensity using densitometry software.
References
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. Crystal violet stains proteins in SDS-PAGE gels and zymograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for In Situ Hybridization Utilizing a Solvent Violet 9 Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific DNA and RNA sequences within the context of tissue and cellular morphology.[1][2][3] Traditionally, ISH probes are labeled with radioisotopes, haptens (like digoxigenin (B1670575) or biotin), or fluorophores. This document describes a novel, hypothetical approach utilizing Solvent Violet 9, a triarylmethane dye, as a direct label for nucleic acid probes.[4][5]
This compound is a hydrophobic molecule, insoluble in water but soluble in organic solvents.[4][5] This property presents both challenges and unique opportunities for ISH. While its hydrophobicity requires special considerations for probe delivery and washing steps, it also opens up the possibility of correlating gene expression with lipid-rich microenvironments within the cell. This protocol provides a detailed methodology for the use of a this compound-conjugated probe for the detection of target nucleic acid sequences.
Application Notes
The use of a this compound-conjugated probe is particularly advantageous for studies investigating the spatial relationship between gene expression and lipid structures within cells. Potential applications include:
-
Co-localization of mRNA with Lipid Droplets: Investigate the targeting of specific messenger RNAs to lipid droplets, which are increasingly recognized as hubs for metabolic regulation and protein translation.[6][7]
-
Gene Expression in Adipocytes: Study the expression of genes involved in adipogenesis and lipid metabolism directly within the context of lipid-storing cells.
-
Neurological Research: In neuroscience, where myelination is a key process, a hydrophobic probe could be used to study gene expression in relation to the lipid-rich myelin sheath.
-
Drug Development: Assess the effect of therapeutic compounds on the expression of genes involved in lipid metabolic disorders by visualizing mRNA targets in relation to lipid accumulation.
Experimental Protocols
This protocol is designed for the detection of mRNA in paraffin-embedded tissue sections but can be adapted for frozen sections or cultured cells.
1. Probe Design and Synthesis
-
Probe Selection: Design an antisense oligonucleotide probe (RNA or DNA) of 250-1500 bases in length, complementary to the target mRNA sequence.[8] A sense probe should be used as a negative control.
-
Hypothetical Conjugation of this compound: The covalent linkage of this compound to the oligonucleotide probe would require chemical modification of the dye to introduce a reactive group (e.g., an N-hydroxysuccinimide ester) that can form a stable bond with an amino-modified oligonucleotide.
2. Tissue Preparation
-
Deparaffinization: Immerse slides in xylene (2 x 5 minutes) to remove paraffin (B1166041) wax.[1]
-
Rehydration: Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) (2 minutes each), followed by a final wash in DEPC-treated water.
-
Permeabilization: To improve probe accessibility, treat sections with Proteinase K. The concentration and incubation time should be optimized for the specific tissue type.[1][9]
-
Post-fixation: Wash with PBS and post-fix with 4% paraformaldehyde for 10 minutes to preserve tissue morphology.
-
Acetylation: Treat with acetic anhydride (B1165640) in triethanolamine (B1662121) buffer to reduce non-specific binding.
3. Hybridization
-
Pre-hybridization: Incubate slides in a humidified chamber with a hybridization buffer (without the probe) for 1 hour at the desired hybridization temperature (typically 55-65°C).[8]
-
Modified Hybridization Buffer: To accommodate the hydrophobic this compound probe, the hybridization buffer should contain 50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/mL yeast tRNA, and a crucial addition of 0.1% Tween-20 to aid in keeping the probe in solution.
-
-
Probe Denaturation: Dilute the this compound-conjugated probe in the modified hybridization buffer. Heat the probe solution to 95°C for 2 minutes to denature the nucleic acid, then immediately place it on ice.[8]
-
Hybridization: Apply the denatured probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.[8]
4. Post-Hybridization Washes
The stringency of the washes is critical to remove unbound probe and reduce background signal.[8]
-
Low Stringency Wash: Wash slides in 2x SSC with 0.1% Tween-20 at room temperature for 15 minutes.
-
High Stringency Washes: Perform two washes in 0.5x SSC with 0.1% Tween-20 at 65°C for 30 minutes each. The temperature and SSC concentration should be optimized for each probe.[8]
-
Final Washes: Wash twice in MABT (maleic acid buffer with Tween 20) for 30 minutes at room temperature.[8]
5. Signal Detection and Imaging
-
Counterstaining: If desired, counterstain the nuclei with a blue fluorescent nuclear stain like DAPI or Hoechst.[10] These dyes are compatible with the violet fluorescence of the probe.
-
Mounting: Mount the slides with an aqueous mounting medium.
-
Imaging: Visualize the this compound signal using a fluorescence microscope. This compound is a brilliant blue-purple dye, and its fluorescence can be expected in the violet/blue channel.[5]
Data Presentation
The following table presents hypothetical data from an optimization experiment for a this compound-conjugated probe targeting β-actin mRNA in HeLa cells.
| Probe Concentration (nM) | Hybridization Temperature (°C) | Average Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 5 | 55 | 150 | 3.5 |
| 10 | 55 | 280 | 6.2 |
| 20 | 55 | 450 | 8.9 |
| 10 | 60 | 320 | 7.5 |
| 10 | 65 | 250 | 5.1 |
Visualizations
References
- 1. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 2. In situ hybridization - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Page loading... [guidechem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Imaging cytoplasmic lipid droplets in vivo with fluorescent perilipin 2 and perilipin 3 knock-in zebrafish | eLife [elifesciences.org]
- 7. Lipid Droplet Staining Lipi-Red Dojindo [dojindo.co.jp]
- 8. docs.abcam.com [docs.abcam.com]
- 9. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. biotium.com [biotium.com]
Visualizing Cells with Solvent Violet 9: Application Notes and Protocols for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, commonly known as Crystal Violet base or C.I. 42555:1, is a triarylmethane dye with a rich history in biological staining. While traditionally used for Gram staining in microbiology and for quantifying cell viability and biomass in cell biology, its potential as a fluorescent stain in microscopy is an area of growing interest. This document provides detailed application notes and protocols for utilizing this compound for the visualization of cells in microscopy, with a focus on fluorescence applications.
Properties of this compound
This compound is an oil-soluble dye with a molecular formula of C₂₅H₃₁N₃O and a molecular weight of approximately 389.53 g/mol .[1] It is known to bind to DNA and proteins, enabling the staining of the nucleus and cytoplasm of cells.[2] While it is widely used as a visible dye, it also possesses fluorescent properties that can be leveraged for imaging.
Data Presentation: Quantitative Overview of this compound Staining Parameters
The following table summarizes the key quantitative parameters for using this compound in cell staining for microscopy. These values should be considered as a starting point and may require optimization based on the specific cell type, experimental conditions, and imaging system.
| Parameter | Recommended Range/Value | Application | Notes |
| Staining Concentration | 0.1% - 0.5% (w/v) | Fixed Cell Staining | Higher concentrations may lead to increased background.[2][3] |
| Incubation Time | 10 - 30 minutes | Fixed Cell Staining | Optimal time may vary with cell type and density.[2][3] |
| Fixation | 4% Paraformaldehyde or 100% Methanol (B129727) | Fixed Cell Staining | Methanol fixation may not be compatible with all counterstains (e.g., DAPI). |
| Fluorescence Excitation | ~592 nm | Fluorescence Microscopy | |
| Fluorescence Emission | ~636 nm | Fluorescence Microscopy | |
| Absorbance Maximum | ~590 nm | Colorimetric Assays | For quantification of cell viability/biomass.[1][4] |
Experimental Protocols
Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy
This protocol is designed for visualizing the nucleus and cytoplasm of fixed adherent cells.
Materials:
-
This compound (Crystal Violet base)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol
-
Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 20% methanol in distilled water. Filter before use.
-
Mounting medium
-
Microscope slides or coverslips
Procedure:
-
Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or in a multi-well plate until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.
-
Methanol Fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[4]
-
-
Washing after Fixation: Gently wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the 0.1% this compound staining solution to the cells, ensuring the entire surface is covered. Incubate for 15-20 minutes at room temperature.
-
Washing after Staining: Gently wash the cells 3-4 times with distilled water until the wash water runs clear to remove excess stain.[5]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (Excitation: ~592 nm, Emission: ~636 nm).
Expected Results:
The nuclei and cytoplasm of the cells should be stained. The intensity of the staining will be proportional to the cell biomass.
Logical Relationship of the Staining Protocol
Caption: Workflow for fixed cell staining with this compound.
Protocol 2: Live-Cell Imaging Considerations
Currently, there is limited information available on the use of this compound for live-cell imaging. The protocols are predominantly for fixed cells. Staining live cells with this compound may present challenges such as cytotoxicity and poor membrane permeability. Researchers interested in live-cell applications should proceed with caution and perform thorough validation.
Key considerations for attempting live-cell staining:
-
Toxicity: Assess the cytotoxic effects of this compound on the specific cell line at various concentrations and incubation times.
-
Membrane Permeability: The efficiency of the dye crossing the membrane of live cells may be low.
-
Phototoxicity: Upon illumination, the dye may generate reactive oxygen species that can damage and kill live cells.[6][7]
Mandatory Visualizations
Experimental Workflow for Fixed Cell Staining
Caption: A streamlined workflow for fixed cell staining.
Counterstaining and Compatibility
When planning multicolor imaging experiments, the compatibility of this compound with other fluorescent dyes is a critical consideration.
-
DAPI: It has been reported that Crystal Violet staining requiring methanol fixation can interfere with DAPI staining. Therefore, if nuclear counterstaining with DAPI is desired, a PFA fixation method should be chosen.
-
Phalloidin: For visualizing the actin cytoskeleton, fluorescently labeled phalloidins can be used in conjunction with this compound after PFA fixation and permeabilization.
Troubleshooting
High Background:
-
Cause: Inadequate washing, or staining solution concentration is too high.
-
Solution: Increase the number and duration of washing steps. Optimize the staining concentration by performing a titration.[5]
Weak Signal:
-
Cause: Insufficient staining time, low dye concentration, or photobleaching.
-
Solution: Increase the incubation time with the staining solution. Use a higher concentration of the dye. To minimize photobleaching, reduce exposure time and excitation light intensity during imaging and use an anti-fade mounting medium.[8]
Uneven Staining:
-
Cause: Uneven cell seeding or cell detachment during washing.
-
Solution: Ensure a uniform cell monolayer. Be gentle during washing steps to prevent cell loss.[5]
Conclusion
This compound is a versatile dye with applications beyond traditional colorimetric assays. Its fluorescent properties make it a candidate for visualizing cellular structures in microscopy. The protocols and data presented in this document provide a foundation for researchers to explore the use of this compound in their imaging workflows. As with any staining procedure, optimization of the protocol for the specific cell type and experimental setup is crucial for obtaining high-quality and reproducible results.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. Crystal violet [omlc.org]
- 3. Spectrum [Crystal Violet (Glycerol)] | AAT Bioquest [aatbio.com]
- 4. This compound | 467-63-0 | Benchchem [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. biocompare.com [biocompare.com]
Application Notes and Protocols: Measuring Antimicrobial Susceptibility with the Crystal Violet Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the crystal violet assay for quantifying antimicrobial susceptibility, particularly through the assessment of biofilm formation. This method is a simple, robust, and widely used technique for evaluating the efficacy of antimicrobial agents.[1] Detailed protocols, data presentation guidelines, and visual representations of the experimental workflow are included to facilitate accurate and reproducible research.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) that adhere to surfaces.[1] Biofilms present a significant challenge in clinical and industrial settings as they exhibit increased tolerance to antimicrobial agents and host immune responses.[1] The crystal violet assay is a quantitative method used to determine the amount of biofilm produced by microorganisms.[1][2] The principle of the assay relies on the ability of crystal violet, a basic dye, to stain the acidic components of the biofilm matrix and bacterial cells.[1] The amount of bound dye is proportional to the biofilm biomass, which can be quantified by measuring the absorbance of the solubilized dye.[3] This method is frequently employed to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds against biofilm-forming organisms.
Note on Terminology: While the user specified "Solvent Violet 9 assay," the widely established and scientifically documented method for this application is the "Crystal Violet assay." Crystal Violet is chemically similar to this compound, and research indicates that this compound can be formed from the reaction of Crystal Violet with sodium hydroxide.[4] This document will focus on the well-validated Crystal Violet assay protocol.
Data Presentation
Quantitative data from the crystal violet assay should be structured to allow for clear comparison between different antimicrobial concentrations and control groups. Results are typically presented as optical density (OD) readings, which correlate with the amount of biofilm, or as a percentage of biofilm inhibition.[1]
Table 1: Example of Raw Absorbance Data and Biofilm Inhibition Calculation
| Treatment Concentration (µg/mL) | Replicate 1 (OD 570-595 nm) | Replicate 2 (OD 570-595 nm) | Replicate 3 (OD 570-595 nm) | Mean OD | Standard Deviation | % Biofilm Inhibition |
| Negative Control (No Bacteria) | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 | N/A |
| Positive Control (Bacteria, No Treatment) | 0.854 | 0.876 | 0.865 | 0.865 | 0.011 | 0% |
| Antimicrobial A - 0.5 | 0.712 | 0.734 | 0.725 | 0.724 | 0.011 | 16.3% |
| Antimicrobial A - 1 | 0.543 | 0.561 | 0.552 | 0.552 | 0.009 | 36.2% |
| Antimicrobial A - 2 | 0.312 | 0.325 | 0.318 | 0.318 | 0.007 | 63.2% |
| Antimicrobial A - 4 | 0.154 | 0.162 | 0.158 | 0.158 | 0.004 | 81.7% |
| Antimicrobial A - 8 | 0.087 | 0.091 | 0.089 | 0.089 | 0.002 | 90.0% |
Note: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100.[1]
Table 2: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6] In the context of the crystal violet assay, the MIC can be determined as the lowest concentration that shows a significant reduction in biofilm formation (e.g., MIC50 or MIC90, the concentration that inhibits 50% or 90% of biofilm formation, respectively).[7]
| Antimicrobial Agent | Test Organism | MIC Range (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | 0.008–0.03 | [8] |
| Fusidic acid | Staphylococcus epidermidis | Low MIC/MBC values | [9] |
| Betadine® | Gram-negative pathogens | 1.56 to 2.60 | [9] |
Experimental Protocols
The following are detailed methodologies for performing the crystal violet assay to assess antimicrobial susceptibility against biofilm-forming bacteria.
Protocol 1: General Biofilm Quantification Assay
This protocol is adapted from standard procedures for quantifying biofilm formation in microtiter plates.[1][3]
Materials:
-
96-well clear, flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[2][3]
-
Antimicrobial agent of interest
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol (B145695) for solubilization[1][3]
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of the appropriate growth medium and incubate overnight at 37°C with shaking.[1]
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD600) of approximately 0.05-0.1.[1]
-
Plate Setup:
-
Add 100 µL of the prepared bacterial suspension to each well of a 96-well microtiter plate.[1]
-
Add serial dilutions of the antimicrobial agent to the wells. Include a positive control (bacteria with no antimicrobial) and a negative control (medium only).
-
-
Incubation for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[3]
-
Washing: Gently remove the planktonic bacteria by washing the wells twice with sterile PBS.[3] Invert the plate and tap it on a paper towel to remove any remaining liquid.[1]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]
-
Washing: Remove the crystal violet solution and wash the wells gently with distilled water to remove unbound dye.[3] Allow the plate to air dry completely.[1]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[1] Incubate for 10-15 minutes at room temperature with gentle shaking.[1]
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[1] Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[1]
Visualizations
Diagram 1: Experimental Workflow for the Crystal Violet Assay
Caption: Experimental workflow for the crystal violet assay.
Diagram 2: Logical Relationship of Biofilm Inhibition
Caption: Relationship between antimicrobial concentration and assay output.
References
- 1. benchchem.com [benchchem.com]
- 2. ableweb.org [ableweb.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
Solvent Violet 9 as a Counterstain in Histological Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, also known as Crystal Violet base or Methyl Violet 10B, is a triarylmethane dye.[1][2] While its most prominent role in histology is as the primary stain in the Gram staining method for bacterial classification, its properties as a potent basic dye lend it to applications as a nuclear and cytoplasmic counterstain in various histological preparations.[3][4] As a basic dye, this compound carries a positive charge and binds to acidic, negatively charged components in tissues, such as the phosphate (B84403) groups of DNA in the nucleus and RNA in ribosomes within the cytoplasm.[4] This results in a deep violet to blue staining of these structures, providing a strong contrast to primary stains.
This document provides detailed application notes and a generalized protocol for the use of this compound as a counterstain for paraffin-embedded tissue sections. It is important to note that while Crystal Violet is used in several staining procedures, its specific and widespread use as a routine counterstain to primary immunohistochemical or special stains is not as extensively documented as traditional counterstains like hematoxylin (B73222) or eosin. Therefore, the provided protocols should be considered a starting point for optimization in your specific application.
Principle of Staining
This compound functions as a counterstain by binding to basophilic structures within a tissue section. The primary mechanism is an electrostatic interaction between the cationic dye molecules and the anionic tissue components, primarily nucleic acids in the cell nucleus and ribosomes in the cytoplasm.[5] This results in a distinct violet coloration that can provide morphological context to the localization of the primary stain. Its deep color offers a strong contrast, which can be particularly useful when the primary stain yields a color that is not well-contrasted by traditional counterstains.
Application Notes
-
Compatibility: this compound is compatible with a variety of fixatives, including formalin-fixed, paraffin-embedded tissues.
-
Primary Stains: It can be used as a counterstain after various primary staining procedures, including immunohistochemistry (IHC) with chromogens that are resistant to alcohol dehydration (e.g., DAB), and certain special stains. Care must be taken to ensure that the solvents used for the this compound staining do not elute the primary stain.
-
Differentiation: A differentiation step with a weak acid solution (e.g., dilute acetic acid) can be employed to control the staining intensity and remove excess background staining. This step is critical for achieving the desired balance between nuclear/cytoplasmic detail and background clarity.
-
Mounting: As this compound can be soluble in organic solvents, care must be taken during the dehydration and clearing steps.[6] A rapid dehydration schedule is recommended. Mounting should be done with a non-aqueous, permanent mounting medium.
-
Optimization: The optimal staining time and concentration of this compound may vary depending on the tissue type, fixation method, and the primary stain used. It is highly recommended to perform a trial run to optimize these parameters for your specific experimental conditions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound as a histological counterstain. These values are derived from general histological principles and related applications of Crystal Violet, and should be optimized for specific protocols.
| Parameter | Recommended Range | Notes |
| Staining Solution Concentration | 0.1% - 0.5% (w/v) in 1% aqueous acetic acid | Higher concentrations will result in more intense and faster staining. |
| Staining Incubation Time | 30 seconds - 5 minutes | Dependent on desired staining intensity and tissue type. |
| Differentiation Solution | 0.1% - 0.5% Acetic Acid in 95% Ethanol (B145695) | The duration of this step is critical and should be monitored microscopically. |
| Differentiation Time | 5 - 30 seconds | Over-differentiation will lead to weak staining. |
| Dehydration | Graded alcohols (70%, 95%, 100%) | Dehydration should be performed relatively quickly to prevent leaching of the stain. |
Experimental Protocol: this compound Counterstaining for Paraffin-Embedded Sections
This protocol outlines the steps for using this compound as a counterstain after a primary staining procedure (e.g., immunohistochemistry).
Reagents and Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound Staining Solution (0.1% w/v in 1% aqueous acetic acid)
-
Differentiation Solution (0.25% acetic acid in 95% ethanol)
-
Graded alcohols (70%, 95%, and 100% ethanol)
-
Clearing agent (e.g., xylene or a xylene substitute)
-
Permanent mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Transfer slides through 2 changes of 100% ethanol for 3 minutes each.
-
Transfer slides through 2 changes of 95% ethanol for 3 minutes each.
-
Transfer slides through 1 change of 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Primary Staining:
-
Perform your primary staining protocol (e.g., immunohistochemistry, special stain).
-
After the final wash step of the primary staining protocol, ensure the slides are in distilled water.
-
-
Counterstaining with this compound:
-
Immerse slides in the 0.1% this compound staining solution for 1-3 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip the slides in the differentiation solution (0.25% acetic acid in 95% ethanol) for 10-20 seconds.
-
Immediately rinse thoroughly in running tap water to stop the differentiation process.
-
Note: This step is critical and may require microscopic monitoring to achieve the desired staining intensity.
-
-
Dehydration:
-
Dehydrate the sections quickly through 2 changes of 95% ethanol for 1 minute each.
-
Dehydrate through 2 changes of 100% ethanol for 1 minute each.
-
-
Clearing:
-
Clear the sections in 2 changes of xylene (or substitute) for 3 minutes each.
-
-
Mounting:
-
Apply a drop of permanent mounting medium to the tissue section and coverslip.
-
Expected Results:
-
Nuclei: Dark violet/blue
-
Cytoplasm: Lighter violet/pale blue
-
Primary Stain: Color will be dependent on the primary staining method used.
Visualizations
Caption: Workflow for this compound Counterstaining.
Caption: Principle of this compound Staining.
References
- 1. Crystal violet - Wikipedia [en.wikipedia.org]
- 2. macsenlab.com [macsenlab.com]
- 3. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macschem.us [macschem.us]
- 5. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
- 6. Crystal Violet and Thioflavin T [nsh.org]
Application Notes: Solvent Violet 9 for Cell Cycle Analysis in Flow Cytometry
Introduction
Solvent Violet 9, also known as Crystal Violet base, is a triarylmethane dye traditionally used in bacteriological staining (Gram stain) and for quantifying cell viability by staining the nuclei and cytoplasm of adherent cells.[1][2] While not a conventional fluorochrome for flow cytometry, its ability to bind to cellular components, including DNA, suggests a potential, albeit exploratory, application in cell cycle analysis. These notes provide a theoretical framework and an adapted protocol for researchers interested in investigating the use of this compound for this purpose. It is important to note that this is a novel application and extensive optimization will be required.
Principle
The core principle of cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye to the cellular DNA.[3][4] Cells in the G2/M phase of the cell cycle have twice the amount of DNA as cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. This difference in DNA content leads to proportional differences in fluorescence intensity when stained with a DNA-binding dye, allowing for the discrimination of cell cycle phases.[5]
Key Considerations and Limitations:
-
Fluorescence Properties: The fluorescent properties of this compound when bound to DNA are not well-characterized for flow cytometry. Its primary characteristic is its strong color in the visible spectrum. Researchers will need to empirically determine the optimal laser and filter combination. Based on its violet color, excitation with a violet (405 nm) or blue (488 nm) laser might be a starting point, with emission collected across a broad range of the visible spectrum.
-
Stoichiometry: The binding of this compound to DNA may not be as stoichiometric as conventional DNA dyes like Propidium Iodide (PI) or DAPI. This could lead to broader peaks and lower resolution of cell cycle phases.
-
RNA Staining: Like Propidium Iodide, this compound may also bind to RNA, which would necessitate an RNase treatment step to ensure that the signal is proportional to the DNA content.[3][5]
-
Lack of Established Protocols: The following protocol is adapted from standard methods for other DNA dyes and has not been validated for this compound. Significant optimization of dye concentration, incubation time, and instrument settings will be necessary.
Potential Advantages (to be explored):
-
Cost-Effectiveness: this compound is a common and relatively inexpensive dye.
-
Novelty: Successful application would represent a new use for a classic dye.
Experimental Protocol: Cell Cycle Analysis using this compound
This protocol is adapted from standard procedures for Propidium Iodide staining.[3][8]
Materials:
-
Cell suspension (e.g., cultured cells)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
This compound (Crystal Violet base) stock solution (e.g., 1 mg/mL in ethanol or water)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, collect the cells.
-
Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes to degrade RNA.
-
Add this compound stock solution to a final concentration that needs to be empirically determined (start with a range of 1-20 µg/mL).
-
Incubate at room temperature in the dark for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Laser and Filter Selection (starting points for optimization):
-
Excitation: Violet laser (405 nm) or Blue laser (488 nm).
-
Emission: Use a bandpass filter in the blue-green region of the spectrum (e.g., 450/50 nm for violet excitation or 530/30 nm for blue excitation) and also explore detection in the red spectrum.
-
-
Acquire data for at least 10,000 events.
-
Use a linear scale for the fluorescence channel corresponding to this compound.
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris.
-
Data Presentation
Due to the lack of quantitative data for this compound in flow cytometry for cell cycle analysis, the following table presents a hypothetical comparison with a standard dye, Propidium Iodide, to illustrate the parameters that should be evaluated during optimization.
| Parameter | This compound (Hypothetical) | Propidium Iodide (Typical) |
| Excitation Maximum | To be determined | ~535 nm |
| Emission Maximum | To be determined | ~617 nm |
| Laser Line | 405 nm or 488 nm (to be tested) | 488 nm or 561 nm |
| RNase Treatment | Recommended | Required |
| Cell Permeability | Requires fixation/permeabilization | Requires fixation/permeabilization |
| Coefficient of Variation (CV) of G0/G1 peak | To be determined | < 5% is considered good |
| Resolution of G2/M peak | To be determined | Clearly distinct from G0/G1 |
Visualizations
Caption: Workflow for cell cycle analysis using this compound.
Caption: Diagram of the four main phases of the cell cycle.
References
- 1. clyte.tech [clyte.tech]
- 2. tpp.ch [tpp.ch]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 467-63-0 | Benchchem [benchchem.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: Solvent Violet 9 for Cell Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, also known as Crystal Violet Base, is a triarylmethane dye widely utilized in cell biology for quantifying cell viability and assessing cytotoxicity.[1][2] The Crystal Violet assay is a simple, rapid, and cost-effective colorimetric method for determining the total biomass of adherent cells in a culture plate.[3][4] This method is particularly well-suited for high-throughput screening of cytotoxic compounds and for evaluating the effects of various treatments on cell proliferation.[3]
The principle of the assay is based on the ability of Crystal Violet to bind to proteins and DNA within the cells.[3] In a typical experimental setup, adherent cells are cultured in multi-well plates and treated with the compound of interest. Following the treatment period, the cells are fixed and stained with this compound. Viable, adherent cells retain the dye, whereas dead or detached cells are removed during the washing steps.[3][5] The amount of dye retained by the viable cells is then solubilized and quantified by measuring the absorbance at a specific wavelength.[3][6] The intensity of the color is directly proportional to the number of viable cells, providing a reliable measure of cell viability or cytotoxicity.[3][7]
Principle of the Assay
The Crystal Violet assay relies on the staining of adherent cells with this compound. The dye penetrates the cell membrane and stains the nuclei and cytoplasm.[3] During a cytotoxicity experiment, cells that have undergone apoptosis or necrosis lose their adherence to the culture plate and are subsequently washed away. The remaining adherent cells, which are presumed to be viable, are stained with the dye. After washing away the excess dye, the stained cells are treated with a solubilization agent to release the dye into the solution. The absorbance of this solution is then measured using a spectrophotometer, typically at a wavelength of around 570-590 nm.[3][6] The resulting absorbance value is directly proportional to the total number of viable, adherent cells.
Applications
-
High-Throughput Screening (HTS): Due to its simplicity and low cost, the Crystal Violet assay is ideal for screening large libraries of compounds for cytotoxic activity in drug discovery.[3]
-
Cytotoxicity Studies: It is widely used to determine the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents, toxins, and other chemical compounds.[3]
-
Cell Proliferation Assays: The assay can be employed to assess the impact of growth factors, inhibitors, or other stimuli on the rate of cell proliferation over time.[3]
Experimental Workflow
Caption: Experimental workflow for the this compound (Crystal Violet) cell viability and cytotoxicity assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compound and appropriate solvent (e.g., DMSO)
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Crystal Violet Staining Solution (0.5% w/v):
-
0.5 g Crystal Violet (this compound)
-
20 ml Methanol
-
80 ml distilled water
-
Dissolve the Crystal Violet in methanol, then add the distilled water. Filter the solution through a 0.22 µm filter. Store at room temperature.[3]
-
-
Solubilization Solution (e.g., 1% Sodium Dodecyl Sulfate (SDS) in water)
-
96-well clear flat-bottom cell culture plates
-
Multi-channel pipette
-
Plate shaker
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[3][7] c. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. It is important to also prepare a vehicle control containing the same concentration of the solvent (e.g., DMSO) as in the highest concentration of the test compound.[7][8] b. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells. c. Include untreated control wells (medium only) and blank wells (medium without cells).[3] d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
Crystal Violet Staining: a. Gently aspirate the culture medium from each well. b. Wash the cells twice with 200 µL of PBS per well.[3] c. Add 100 µL of the fixative solution to each well and incubate for 15-20 minutes at room temperature.[3] d. Aspirate the fixative solution and allow the plate to air dry completely. e. Add 100 µL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.[3] f. Carefully wash the plate with tap water by immersing it in a container of water or under a gentle stream until the excess dye is removed. Repeat this washing step 3-4 times.[3] g. Invert the plate on a paper towel and tap gently to remove any remaining water. Allow the plate to air dry completely.[3]
-
Dye Solubilization and Absorbance Measurement: a. Add 100 µL of the solubilization solution (e.g., 1% SDS) to each well.[3] b. Place the plate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.[3] c. Measure the absorbance of each well at a wavelength between 570 nm and 590 nm using a microplate reader.[3]
Data Presentation and Analysis
The quantitative data obtained from the Crystal Violet assay can be summarized and analyzed to determine cell viability or cytotoxicity.
Table 1: Example Data Layout for a Cytotoxicity Assay
| Concentration of Test Compound (µM) | Absorbance at 590 nm (Replicate 1) | Absorbance at 590 nm (Replicate 2) | Absorbance at 590 nm (Replicate 3) | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.289 | 1.271 | 1.271 | 0.018 | 100.0 |
| 0.1 | 1.211 | 1.235 | 1.228 | 1.225 | 0.012 | 96.4 |
| 1 | 1.056 | 1.089 | 1.072 | 1.072 | 0.017 | 84.3 |
| 10 | 0.632 | 0.655 | 0.641 | 0.643 | 0.012 | 50.6 |
| 100 | 0.123 | 0.131 | 0.127 | 0.127 | 0.004 | 10.0 |
| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 | N/A |
Calculation of Percentage Cell Viability:
% Cell Viability = [ (Mean Absorbance of Treated Wells - Mean Absorbance of Blank) / (Mean Absorbance of Vehicle Control Wells - Mean Absorbance of Blank) ] x 100
From this data, a dose-response curve can be generated by plotting the percentage of cell viability against the concentration of the test compound. The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can then be calculated from this curve.
Logical Relationship of Assay Components
Caption: Logical relationship of the key components in the this compound assay.
Advantages and Limitations
Advantages:
-
Simple and Rapid: The protocol is straightforward and can be completed in a relatively short time.[3]
-
Cost-Effective: The necessary reagents are inexpensive, making it an economical option for large-scale experiments.[3]
-
High Sensitivity and Reproducibility: When performed correctly, the assay yields sensitive and reproducible results.[3]
Limitations:
-
Indirect Measurement: The assay quantifies total biomass (protein and DNA) rather than metabolic activity. Therefore, it may not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects without complementary assays.[3]
-
Adherent Cells Only: The standard protocol is only suitable for adherent cell lines, as non-adherent cells are lost during the washing steps.[3]
-
Staining Artifacts: Incomplete washing can lead to high background, while over-washing can result in the loss of viable cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Absorbance | Incomplete removal of excess Crystal Violet. | Ensure thorough but gentle washing of the wells. Increase the number of washes if necessary. |
| Insufficient washing after fixation. | Wash thoroughly with PBS after the fixation step. | |
| Low Signal or Poor Sensitivity | Low cell number. | Optimize the initial cell seeding density. |
| Loss of adherent cells during washing. | Perform washing steps gently. Avoid using a strong stream of water. | |
| Incomplete solubilization of the dye. | Increase the incubation time with the solubilization solution or use a more potent solubilizing agent. Ensure adequate shaking. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. macsenlab.com [macsenlab.com]
- 3. benchchem.com [benchchem.com]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. youtube.com [youtube.com]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Solvent Violet 9 Staining Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, also known as Crystal Violet Base or C.I. 42555:1, is a triarylmethane dye.[1][2] It appears as a dark purple to black crystalline powder.[1] Unlike its water-soluble salt form, Crystal Violet (Basic Violet 3), this compound is the free base, which is characteristically insoluble in water but soluble in various organic solvents such as ethanol (B145695), benzene, and chloroform.[1][3] This property makes it suitable for coloring non-polar substances like oils, waxes, and plastics.[1][4] In a laboratory setting, this compound is utilized in specific staining applications, including as a dye for recognizing DNA and for staining lipids within cells.[5][] Its application is often adapted from protocols for Crystal Violet, particularly in cell biomass and viability assays, where the dye stains the nucleus and cytoplasm of adherent cells.
This document provides detailed protocols for the preparation of this compound staining solutions for general laboratory applications, including lipid staining and cell biomass quantification.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Synonyms | Crystal Violet Base, Oil Soluble Violet, C.I. 42555:1 | [2][4] |
| CAS Number | 467-63-0 | [1][2][7][8] |
| Molecular Formula | C₂₅H₃₁N₃O | [1][2][7][8] |
| Molecular Weight | 389.5 g/mol | [2][7] |
| Appearance | Dark purple to black or bluish-violet powder | [1][2] |
| Solubility | Insoluble in water; Soluble in ethanol, benzene, chloroform | [1][3] |
| Melting Point | 202 °C | [9] |
| Heat Resistance | 160 °C | [2][4] |
Safety and Handling
This compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Health Hazards: The compound is harmful if swallowed.[7][10] It may cause irritation to the skin, eyes, and respiratory tract.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, rubber gloves, and a lab coat.[7] When handling the powder, use an approved respirator and work in a chemical fume hood to avoid generating and inhaling dust.[7][10]
-
Handling: Avoid contact with skin and eyes.[10] After handling, wash hands thoroughly.[7][9] Minimize dust generation and accumulation.[7]
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][7] Keep away from strong oxidizing agents.[7]
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[7] For skin contact, wash with soap and water.[7] If ingested or inhaled, seek immediate medical attention.[7]
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Stock Solution in Ethanol
This protocol describes the preparation of a concentrated stock solution that can be stored and diluted for various applications. Given the dye's solubility in ethanol, this solvent is ideal for creating a stable stock.[1][3]
Materials:
-
This compound powder (CAS 467-63-0)
-
100% Ethanol
-
50 mL conical tube or volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boat
Methodology:
-
In a chemical fume hood, weigh 0.5 g of this compound powder.
-
Transfer the powder to a 50 mL conical tube or volumetric flask.
-
Add approximately 40 mL of 100% ethanol.
-
Add a magnetic stir bar and cap the container securely.
-
Place the container on a magnetic stirrer and mix until the powder is completely dissolved. This may take some time.
-
Once fully dissolved, add 100% ethanol to bring the final volume to 50 mL.
-
Transfer the solution to a clearly labeled, light-blocking storage bottle.
-
Store the stock solution at room temperature.
Protocol 2: Preparation of a 0.25% (w/v) Working Solution for Cell Viability/Biomass Quantification
This protocol is adapted from common crystal violet staining methods for quantifying adherent cells. The methanol-based solution aids in both fixing the cells and staining them.
Materials:
-
1% (w/v) this compound stock solution (from Protocol 1)
-
Distilled Water (ddH₂O)
-
Graduated cylinders and beakers
Preparation of 20% Methanol Solution:
-
To prepare 100 mL of 20% methanol, combine 20 mL of methanol with 80 mL of distilled water.
Preparation of Staining Solution:
-
To prepare 40 mL of a 0.25% working solution, mix 10 mL of the 1% this compound stock solution with 30 mL of the 20% methanol solution.
-
Stir until the solution is homogeneous.
-
The solution is now ready to use for staining fixed cells. Similar protocols often use a staining time of 10-30 minutes at room temperature.[11][12]
Quantitative Data for Solution Preparation:
| Final Volume | 1% Stock Solution | 20% Methanol |
| 10 mL | 2.5 mL | 7.5 mL |
| 20 mL | 5.0 mL | 15.0 mL |
| 40 mL | 10.0 mL | 30.0 mL |
| 50 mL | 12.5 mL | 37.5 mL |
Staining Workflow for Cell Biomass Quantification
The following diagram illustrates the general workflow for using the prepared this compound staining solution in a cell-based assay.
Caption: Workflow for preparing and using this compound for cell staining.
Conclusion
The protocols provided offer a standardized method for preparing this compound staining solutions for common laboratory applications. The key to successful preparation is acknowledging the dye's solubility characteristics, favoring organic solvents like ethanol for stock solutions. Proper safety measures must be followed due to the potential hazards of the compound. These application notes serve as a foundational guide for researchers utilizing this versatile dye.
References
- 1. Page loading... [guidechem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound - SOLVENT VIOLET - L COLOR [l-color.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. emperordye.com [emperordye.com]
- 8. This compound | 467-63-0 [sigmaaldrich.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. clyte.tech [clyte.tech]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
Application Notes and Protocols for Quantification of Solvent Violet 9 (as Crystal Violet) Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, also known as Crystal Violet base, is a triarylmethane dye.[1][2] In biological research, it is the colorless carbinol base form of Crystal Violet (also known as Gentian Violet).[3][4] Upon acidification, this compound converts to the intensely colored Crystal Violet cation, which is widely utilized for staining cells.[4] This application note focuses on the quantitative analysis of cell staining using Crystal Violet, a method applicable to the assessment of cell viability, proliferation, and biomass. The protocols provided are designed for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of cellular responses to various treatments.
Crystal Violet is a cationic dye that binds to negatively charged molecules within the cell, primarily proteins and DNA.[5][6][7] The amount of dye incorporated by a cell population is directly proportional to the total cell biomass.[6] This property allows for a simple and robust method to quantify changes in cell number or density in response to experimental conditions.
Experimental Protocols
Preparation of Staining and Solubilization Solutions
a. Crystal Violet Staining Solution (0.5% w/v)
-
Materials:
-
Crystal Violet powder (e.g., Sigma-Aldrich, Cat. No. C0775)
-
Distilled or deionized water
-
-
Protocol:
-
Weigh 0.5 g of Crystal Violet powder.
-
Dissolve the powder in 20 mL of methanol.
-
Add 80 mL of distilled water to bring the final volume to 100 mL.
-
Mix thoroughly until the powder is completely dissolved.[6]
-
Store the solution in a dark bottle at room temperature. The solution is typically stable for up to 2 months.[7]
-
b. Solubilization Solution (1% SDS)
-
Materials:
-
Sodium Dodecyl Sulfate (SDS)
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Weigh 1 g of SDS.
-
Dissolve the SDS in 100 mL of PBS.
-
Warm the solution slightly and stir until the SDS is completely dissolved.
-
Store at room temperature.
-
Cell Staining and Quantification Protocol for Adherent Cells in a 96-Well Plate
This protocol is optimized for a 96-well plate format, but volumes can be scaled for other plate sizes.
-
Materials:
-
Adherent cells cultured in a 96-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde (PFA) in PBS or 100% methanol)
-
0.5% Crystal Violet Staining Solution
-
1% SDS Solubilization Solution
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight. Treat the cells with the compounds of interest for the desired duration. Include untreated control wells and blank wells (medium only).
-
Washing: Carefully aspirate the culture medium. Gently wash the cells twice with 100 µL of PBS per well.[7]
-
Fixation: Add 100 µL of 4% PFA or 100% methanol to each well and incubate for 15-20 minutes at room temperature.[6] Caution: PFA and methanol are toxic and should be handled in a fume hood.
-
Washing: Remove the fixative and wash the plates gently with distilled water. Allow the plates to air dry completely.[6]
-
Staining: Add 50-100 µL of 0.5% Crystal Violet Staining Solution to each well, ensuring the bottom is fully covered. Incubate for 10-30 minutes at room temperature.[6]
-
Washing: Carefully remove the staining solution. Wash the wells thoroughly with distilled water to remove excess stain. Repeat the washing step 3-4 times until the wash water is clear.
-
Drying: Invert the plate on a paper towel to remove excess water and allow the plate to air dry completely.
-
Solubilization: Add 100-200 µL of 1% SDS Solubilization Solution to each well.[6]
-
Incubation: Incubate the plate on an orbital shaker for 15-30 minutes at room temperature to ensure the dye is completely dissolved.[6][7]
-
Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength between 570-590 nm.[5]
-
Data Presentation and Analysis
The absorbance values obtained are directly proportional to the number of adherent, viable cells.[5] The data should be summarized in a table for clear comparison between different treatment groups.
Table 1: Example Data for the Effect of a Test Compound on Cell Viability
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability (Normalized to Control) |
| Vehicle Control | 0 | 1.254 | 0.087 | 100% |
| Test Compound A | 1 | 1.198 | 0.075 | 95.5% |
| Test Compound A | 10 | 0.876 | 0.054 | 69.8% |
| Test Compound A | 50 | 0.432 | 0.033 | 34.4% |
| Test Compound A | 100 | 0.159 | 0.021 | 12.7% |
Data are presented as mean ± SD from a representative experiment (n=3). % Cell Viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.
Experimental Workflow and Visualization
The following diagram illustrates the experimental workflow for the quantification of cell viability using Crystal Violet staining.
Caption: Workflow for Crystal Violet cell staining and quantification.
Applications in Drug Development
The quantification of cell staining with Crystal Violet is a valuable tool in various stages of drug development:
-
High-Throughput Screening (HTS): The simplicity and robustness of the assay make it suitable for screening large compound libraries for cytotoxic or cytostatic effects.
-
Dose-Response Analysis: The quantitative nature of the assay allows for the determination of key pharmacological parameters such as the IC50 (half-maximal inhibitory concentration) of a drug candidate.
-
Mechanism of Action Studies: By comparing the effects of a compound on different cell lines or under different conditions, researchers can gain insights into its mechanism of action.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete washing of excess stain. | Increase the number and vigor of washing steps after staining. Ensure the wash solution is completely removed. |
| Inconsistent Results | Uneven cell seeding or detachment of cells during washing. | Ensure a single-cell suspension for seeding. Handle plates gently during washing steps. Use pre-coated plates if cell adhesion is an issue. |
| Low Absorbance Signal | Low cell number or insufficient staining time. | Increase the initial cell seeding density or extend the staining incubation time. |
| Precipitation of Stain | Impurities in the water or old staining solution. | Filter the Crystal Violet staining solution before use. Prepare fresh staining solution. |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. macsenlab.com [macsenlab.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound – Wikipedia [de.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
Application Notes: Non-Aqueous Staining of Lipidic Structures with Solvent Violet 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Violet 9, also known as Crystal Violet Base or Oil Violet, is a triarylmethane dye with strong lipophilic properties.[1][2] Its solubility in organic solvents and insolubility in water make it a prime candidate for non-aqueous staining techniques in biological research.[3] Unlike traditional aqueous stains, non-aqueous methods are particularly useful for the visualization of lipids, fats, and other non-polar cellular components that are often dissolved or displaced by aqueous and alcoholic solutions. This document provides detailed protocols and application data for the use of this compound in the non-aqueous staining of lipidic structures in cells and tissues, offering a valuable tool for studies in metabolic diseases, toxicology, and drug delivery. The principle of this technique lies in the dye's preferential partitioning into neutral lipids within fixed biological specimens.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful application of the non-aqueous staining protocols outlined in this document.
| Property | Value | Reference |
| Synonyms | Crystal Violet Base, Oil Violet 6BN, C.I. 42555:1 | [1][2] |
| Molecular Formula | C₂₅H₃₃N₃O | [1] |
| Molecular Weight | 391.55 g/mol | [1] |
| Appearance | Brilliant blue-purple powder | [1][2] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents; Insoluble in water. | [2][3] |
| Heat Resistance | Stable up to 160 °C | [4] |
Experimental Protocols
Protocol 1: Non-Aqueous Staining of Lipid Droplets in Cultured Adherent Cells
This protocol details the steps for staining intracellular lipid droplets in adherent cell cultures using a non-aqueous solution of this compound.
Materials:
-
This compound (C.I. 42555:1)
-
Anhydrous Isopropanol (B130326)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Distilled Water
-
Glass slides and coverslips
-
Aqueous mounting medium
-
Microscope with brightfield imaging capabilities
Procedure:
-
Cell Culture and Fixation:
-
Culture adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
-
Staining Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in anhydrous isopropanol.
-
From the stock solution, prepare a 0.1% (w/v) working staining solution in anhydrous isopropanol. Ensure the solution is well-mixed.
-
-
Staining:
-
Dehydrate the fixed cells by immersing the coverslips in a series of increasing concentrations of ethanol (e.g., 50%, 70%, 95%, and 100%) for 5 minutes each.
-
Transfer the coverslips to the 0.1% this compound working solution and incubate for 10-15 minutes at room temperature in the dark.
-
-
Differentiation and Rehydration:
-
Briefly dip the coverslips in 100% isopropanol to remove excess stain.
-
Rehydrate the cells by passing the coverslips through a decreasing series of ethanol concentrations (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse thoroughly with distilled water.
-
-
Mounting and Visualization:
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Visualize the stained lipid droplets under a brightfield microscope. Lipid droplets will appear as distinct violet-to-purple inclusions within the cytoplasm.
-
Protocol 2: Non-Aqueous Staining of Adipose Tissue Sections
This protocol is optimized for the staining of lipid-rich structures in paraffin-embedded adipose tissue sections.
Materials:
-
This compound (C.I. 42555:1)
-
Xylene or a xylene substitute
-
Anhydrous Ethanol
-
Anhydrous Isopropanol
-
Paraffin-embedded adipose tissue sections on slides
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections by immersing the slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by passing them through two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 3 minutes.
-
-
Staining Solution Preparation:
-
Prepare a 0.5% (w/v) staining solution of this compound in anhydrous isopropanol. Filter the solution before use.
-
-
Staining:
-
Transfer the slides from 95% ethanol directly into the 0.5% this compound staining solution.
-
Incubate for 20-30 minutes at room temperature.
-
-
Differentiation and Dehydration:
-
Differentiate the sections by briefly dipping them in 80% ethanol until the desired staining intensity is achieved and non-specific background staining is minimized.
-
Dehydrate the sections by passing them through two changes of 95% ethanol and two changes of 100% ethanol, for 3 minutes each.
-
-
Clearing and Mounting:
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Mount the slides with a non-aqueous mounting medium and a coverslip.
-
-
Visualization:
-
Examine the stained tissue sections under a brightfield microscope. Adipocytes and lipid deposits will be stained a strong violet color.
-
Quantitative Data Summary
The following table provides a summary of key parameters for the non-aqueous staining protocols with this compound. Optimal conditions may vary depending on the specific cell type, tissue, and experimental setup.
| Parameter | Protocol 1: Cultured Cells | Protocol 2: Adipose Tissue | Notes |
| Fixative | 4% Paraformaldehyde | N/A (Paraffin-embedded) | Proper fixation is crucial to preserve lipid droplet morphology. |
| Staining Solution Solvent | Anhydrous Isopropanol | Anhydrous Isopropanol | A non-aqueous solvent is essential for this technique. |
| Stain Concentration | 0.1% (w/v) | 0.5% (w/v) | Higher concentration may be needed for denser tissue sections. |
| Staining Time | 10-15 minutes | 20-30 minutes | Incubation times should be optimized for each sample type. |
| Differentiation | 100% Isopropanol (brief dip) | 80% Ethanol | Differentiation removes excess stain and reduces background. |
| Expected Result | Distinct violet-purple lipid droplets | Intense violet staining of adipocytes | The intensity of the stain can correlate with lipid content. |
Visualizations
Experimental Workflow for Non-Aqueous Staining of Cultured Cells
Caption: Workflow for staining lipid droplets in cultured cells.
Logical Relationship of Non-Aqueous Staining
References
Troubleshooting & Optimization
How to reduce high background staining with Solvent Violet 9?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background staining when using Solvent Violet 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties in biological staining?
This compound, also known as Crystal Violet Base, is a triarylmethane dye.[1] It is a lipophilic (fat-soluble) compound, meaning it has a high affinity for lipids and non-polar environments.[2] This property makes it useful for staining cellular components with high lipid content. It is also known to be a DNA stain.[3] Due to its insolubility in water, it is typically dissolved in organic solvents like ethanol (B145695) or methanol (B129727) for use in staining protocols.[1][2]
Q2: What are the primary causes of high background staining with this compound?
High background staining with a lipophilic dye like this compound can primarily be attributed to two factors:
-
Non-specific Hydrophobic Interactions: Because this compound is lipophilic, it can bind non-specifically to various cellular structures rich in lipids, such as cell membranes, adipocytes, and myelin. This non-specific binding is a major contributor to high background.
-
Tissue Autofluorescence: Many biological tissues naturally fluoresce, a phenomenon known as autofluorescence. This intrinsic fluorescence can be particularly strong in the same spectral regions used to visualize the stain, leading to a high background signal that obscures the specific staining.[3]
Q3: How can I prepare my this compound staining solution to minimize background?
Proper preparation of the staining solution is crucial. It is recommended to:
-
Use a high-purity grade of this compound.
-
Dissolve the dye in an appropriate organic solvent , such as 70% ethanol.
-
Filter the staining solution before use to remove any undissolved particles or aggregates that can contribute to background speckles.
Q4: Can the type of specimen preparation affect background staining?
Yes, specimen preparation plays a significant role. Over-fixation of tissues, especially with aldehyde-based fixatives, can increase tissue hydrophobicity and autofluorescence, leading to higher background.[4]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during staining with this compound.
Issue 1: High, Diffuse Background Across the Entire Specimen
This is often due to non-specific binding of the lipophilic dye to cellular components.
| Possible Cause | Recommended Solution |
| Dye concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Inadequate washing. | Increase the number and duration of wash steps after staining. Use a wash buffer containing a mild, non-ionic detergent (e.g., 0.05% Tween 20 in PBS) to help remove unbound dye. |
| Non-specific hydrophobic interactions. | Pre-treat the specimen with a blocking agent like Bovine Serum Albumin (BSA) or normal serum to block non-specific binding sites. |
| Residual solvent from clearing agents. | Ensure complete removal of clearing agents like xylene by performing thorough rehydration steps before staining. |
Issue 2: High Background Caused by Autofluorescence
Autofluorescence can mask the specific signal from this compound.
| Possible Cause | Recommended Solution |
| Endogenous fluorophores in the tissue. | Treat the specimen with an autofluorescence quenching agent like Sudan Black B (0.1% in 70% ethanol) before staining with this compound.[5][6] |
| Fixation-induced autofluorescence. | If using aldehyde fixatives, consider reducing the fixation time. Alternatively, treat the specimen with a quenching agent after fixation. |
| Presence of red blood cells. | If working with tissue sections, perfusion of the animal with PBS before fixation can help remove red blood cells, which are a source of autofluorescence. |
Experimental Protocols
Protocol: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections with this compound
This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for specific tissues.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Phosphate-Buffered Saline (PBS)
-
Sudan Black B solution (0.1% in 70% ethanol)
-
This compound staining solution (e.g., 0.1% in 70% ethanol, filtered)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes for 3 minutes each), 95% (2 changes for 3 minutes each), and 70% (3 minutes).
-
Rinse with distilled water.
-
-
Autofluorescence Quenching (Optional but Recommended):
-
Staining:
-
Incubate slides in the filtered this compound staining solution for 5-15 minutes.
-
Note: The optimal staining time should be determined empirically.
-
-
Washing:
-
Briefly rinse in 70% ethanol to remove excess dye.
-
Wash in PBS (3 changes for 5 minutes each).
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series: 70%, 95%, 100%.
-
Clear in xylene.
-
Mount with an appropriate mounting medium.
-
Visualizations
Logical Workflow for Troubleshooting High Background Staining
Caption: A flowchart outlining the decision-making process for troubleshooting high background staining.
Experimental Workflow for this compound Staining
Caption: A diagram illustrating the key steps in the this compound staining protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Navigating DNA Visualization: A Technical Guide to SYBR® Safe DNA Gel Stain
An Important Note on Dye Selection: Initial searches for "Solvent Violet 9" as a DNA visualization agent did not yield established protocols or widespread use in the scientific literature for this application. While one study mentions it as a dye for recognizing DNA, its primary application appears to be in inks and other industrial uses.[1][2][3][4] In contrast, Crystal Violet, a related compound, has been used for DNA visualization but is generally less sensitive than common fluorescent dyes.[5][6][7][8]
To provide researchers, scientists, and drug development professionals with a relevant and effective guide, this technical support center will focus on SYBR® Safe DNA Gel Stain . SYBR® Safe is a widely adopted, safer alternative to the traditional ethidium (B1194527) bromide, offering high sensitivity for visualizing DNA in agarose (B213101) gels.[9][10][11] It is specifically designed for reduced mutagenicity and is not classified as hazardous waste under U.S. Federal regulations.[9][10][12]
Frequently Asked Questions (FAQs)
Q1: What is SYBR® Safe and how does it work?
SYBR® Safe is a fluorescent DNA stain that specifically binds to the DNA double helix.[12][13] When excited by blue light or ultraviolet (UV) light, the dye-DNA complex emits a bright green fluorescence, allowing for the visualization of DNA bands in agarose or acrylamide (B121943) gels.[9][13] Its fluorescence is significantly enhanced upon binding to DNA.[14][15]
Q2: What are the excitation and emission wavelengths for SYBR® Safe?
When bound to nucleic acids, SYBR® Safe has two fluorescence excitation maxima: one in the UV range at approximately 280 nm and another in the visible (blue) range at 502 nm.[9][10][15][16][17] The emission maximum is approximately 530 nm (green).[9][10][15][17][18]
Q3: Is SYBR® Safe a safer alternative to Ethidium Bromide (EtBr)?
Yes, SYBR® Safe was specifically developed to be a safer alternative to EtBr.[10][14] It exhibits low to no mutagenic activity in a variety of tests and is not classified as hazardous waste.[9][10][17] This reduces handling risks and disposal costs.[12][13]
Q4: Can I use my existing EtBr filter and camera settings to visualize SYBR® Safe?
It depends on your filter. Some yellow ethidium bromide filters that transmit light above 500 nm can be used with SYBR® Safe, often with minor adjustments to exposure.[16] However, red filters that only transmit light above 600 nm are not suitable.[16] For optimal results, a filter designed for SYBR® dyes or a blue-light transilluminator with an amber filter is recommended.[9][16]
Q5: Does SYBR® Safe interfere with downstream applications like cloning?
Visualizing SYBR® Safe-stained gels with a blue-light transilluminator is recommended for downstream applications like cloning.[9] This is because UV light can damage the DNA, which may reduce cloning efficiency.[9][11] The dye itself can be easily removed from DNA by ethanol (B145695) precipitation.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak DNA Bands | - Insufficient amount of DNA loaded.- Staining time is too short (post-staining method).- Incorrect filter or light source used for visualization. | - Load a sufficient amount of DNA (optimally 20-100 ng per band).[19]- For post-staining, ensure the gel is incubated for at least 30 minutes.[9][10]- Use a blue-light transilluminator or a UV transilluminator with the correct emission filter.[9][16] |
| Smeared DNA Bands | - DNA degradation by nucleases.- Too much DNA loaded in the well.- High salt concentration in the sample.- Gel was run at too high a voltage. | - Use nuclease-free solutions and handle samples with care.- Reduce the amount of DNA loaded per lane.- Purify PCR products or dilute samples with high salt buffers before loading.[19][20]- Run the gel at a lower voltage for a longer period. |
| High Background Fluorescence | - Insufficient removal of unbound dye (less common with SYBR® Safe).- Contamination in the gel or buffer. | - Destaining is generally not required for SYBR® Safe.[9][10]- Ensure clean equipment and fresh, high-quality electrophoresis buffer. |
| Speckles in the Gel | - Particulates from clothing whitening agents, fungi, or bacteria. | - These contaminants can fluoresce at similar wavelengths. Maintain a clean work environment.[16] |
| Bands Migrate Unevenly ("Smiling") | - Uneven heat distribution across the gel. | - Run the gel at a lower voltage.- Ensure the electrophoresis tank is on a level surface and the buffer covers the gel evenly. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maxima | ~280 nm (UV), ~502 nm (Blue Light) | [9][16][17] |
| Emission Maximum | ~530 nm (Green) | [9][15][17][18] |
| Recommended Dilution | 1:10,000 from 10,000X concentrate | [9][13][15] |
| Post-Staining Incubation Time | 15-30 minutes | [9][10][13] |
| Detection Limit | Comparable to or better than Ethidium Bromide | [9][10][17] |
Experimental Protocols
Method 1: In-Gel Staining (Pre-casting)
This is the recommended method for convenience as it allows for immediate visualization after electrophoresis.[13]
-
Prepare Agarose Solution: Prepare your desired volume and concentration of molten agarose in an appropriate electrophoresis buffer (e.g., 1X TAE or 1X TBE).
-
Cool Agarose: Cool the molten agarose to approximately 60-65°C.[12][13]
-
Add SYBR® Safe: Add the SYBR® Safe 10,000X concentrate to the molten agarose at a 1:10,000 dilution. For example, add 5 µL of stain to 50 mL of agarose solution.[12][13] Swirl gently to mix thoroughly.
-
Cast Gel: Pour the agarose solution containing the stain into a gel casting tray with combs and allow it to solidify.
-
Run Electrophoresis: Load your samples and run the gel according to your standard protocol.
-
Visualize: After electrophoresis, visualize the gel directly on a blue-light or UV transilluminator. No post-staining is required.[9][10]
Method 2: Post-Staining
This method can sometimes result in crisper bands and is useful if you forget to add the stain to your gel.
-
Run Electrophoresis: Cast and run a standard agarose gel without any stain.
-
Prepare Staining Solution: Dilute the SYBR® Safe 10,000X concentrate 1:10,000 in a sufficient volume of electrophoresis buffer (e.g., 1X TAE or TBE) to fully submerge your gel.[9][13] Use a plastic container, as the dye may adsorb to glass.[9]
-
Stain the Gel: Carefully place the gel into the staining solution.
-
Incubate: Incubate for 15-30 minutes at room temperature, protecting it from light by covering the container with aluminum foil.[9][10][12][13] Gentle agitation on an orbital shaker is recommended for best results.[10][12][13]
-
Visualize: Remove the gel from the staining solution and visualize it on a blue-light or UV transilluminator. Destaining is not necessary.[9][10]
Diagrams
Caption: Workflow for In-Gel Staining with SYBR® Safe.
Caption: Workflow for Post-Staining with SYBR® Safe.
Caption: Troubleshooting logic for weak or absent DNA bands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. macsenlab.com [macsenlab.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. store.sangon.com [store.sangon.com]
- 7. [PDF] Crystal violet can be used to visualize DNA bands during gel electrophoresis and to improve cloning efficiency | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mcgill.ca [mcgill.ca]
- 11. bitesizebio.com [bitesizebio.com]
- 12. edvotek.com [edvotek.com]
- 13. Quick Guide SYBR SAFE [edvotek.com]
- 14. thoughtco.com [thoughtco.com]
- 15. SYBR Safe DNA Gel Stain | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. SYBR™ Safe DNA Gel Stain in 0.5X TBE, 1 L - FAQs [thermofisher.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Spectrum [SYBR Safe] | AAT Bioquest [aatbio.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. reddit.com [reddit.com]
Troubleshooting poor sensitivity in Solvent Violet 9 protein staining
Technical Support Center: Solvent Violet 9 Protein Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound (also known as Crystal Violet Base) for protein staining in polyacrylamide gels. Our goal is to help you address issues of poor sensitivity and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound, or Crystal Violet Base, is a cationic triarylmethane dye.[1] In protein staining, it works by binding to negatively charged molecules, including proteins and nucleic acids.[2] Its mechanism of action involves an electrostatic interaction between the positively charged dye molecules and the negatively charged amino acid residues on the proteins, allowing for their visualization within the gel matrix.
Q2: What are the reported advantages of using this compound (Crystal Violet) over traditional Coomassie Blue staining?
Studies comparing Crystal Violet to Coomassie Brilliant Blue R-250 have highlighted several potential advantages:
-
Higher Sensitivity: Crystal Violet has been shown to detect protein levels down to approximately 16 ng, which is about five times more sensitive than Coomassie R-250.[3]
-
Simplified Workflow: Staining with Crystal Violet can be completed in as little as 30 minutes at 60°C or 3 hours at room temperature and often does not require a destaining step.[3][4] This leads to a faster and more environmentally friendly protocol.
-
Wider Detection Range: Some research indicates that Crystal Violet may stain a broader range of high and low molecular weight proteins compared to Coomassie Blue.[3]
Q3: Is this compound compatible with downstream applications like mass spectrometry?
Yes, the staining is reversible, which allows for downstream analysis such as mass spectrometry.[4]
Troubleshooting Poor Sensitivity
Poor sensitivity, resulting in faint or no visible protein bands, is a common issue. The following sections break down the potential causes and provide solutions.
Problem 1: Weak or No Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Explanation |
| Low Protein Amount | Load a higher concentration of protein onto the gel. Use a positive control with a known protein concentration to verify staining. | The amount of protein may be below the detection limit of the stain. |
| Suboptimal Staining Time/Temperature | Increase the incubation time with the staining solution. Alternatively, perform the staining at an elevated temperature (e.g., 60°C for 30 minutes) to enhance dye binding.[3] | Insufficient time or lower temperatures may not allow for complete dye-protein interaction. |
| Incorrect Staining Solution pH | Ensure the pH of your staining solution is appropriate. While specific optimal pH for this compound in protein staining is not widely published, the reaction of its related form, Crystal Violet, can be pH-dependent.[5] | The charge of both the protein and the dye can be affected by pH, influencing their binding affinity. |
| Presence of Interfering Substances | Ensure that residual SDS from the electrophoresis is removed by a washing step before staining, as it can interfere with dye binding.[6] | Detergents like SDS can compete with the dye for binding sites on the protein or alter the protein's charge. |
| Improper Gel Fixation | Always perform a fixation step before staining to precipitate the proteins within the gel matrix. A common fixative is a solution of methanol (B129727) and acetic acid.[6][7] | Without proper fixation, proteins can diffuse out of the gel, leading to signal loss. |
Problem 2: High Background
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Explanation |
| Excessive Staining | Reduce the concentration of the this compound in your staining solution or decrease the staining time. | Over-staining can lead to a high level of unbound dye remaining in the gel matrix. |
| Inadequate Washing | Although a major advantage is the lack of a required destaining step, if high background persists, perform gentle washing with deionized water after staining to remove excess dye.[8] | A brief wash can help to clear the background without significantly affecting the stained protein bands. |
| Precipitation of Stain | Ensure the this compound solution is fully dissolved and consider filtering it before use. Use freshly prepared solutions, as older solutions may precipitate.[9] | Dye precipitates can deposit on the gel surface, causing uneven background staining. |
Experimental Protocols
Standard this compound (Crystal Violet) Protein Staining Protocol
This protocol is adapted from methods described for Crystal Violet staining of proteins in polyacrylamide gels.[2][3][4]
Reagents:
-
Fixing Solution: 40% Methanol, 10% Acetic Acid in deionized water.
-
Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound (Crystal Violet Base) in 100 mL of deionized water. Ensure it is fully dissolved.
-
Wash Solution: Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour. This can be done overnight.
-
Washing: Rinse the gel thoroughly with deionized water for 15-30 minutes to remove the fixation solution.
-
Staining: Immerse the gel in the 0.1% Staining Solution.
-
For standard staining, incubate for 3 hours at room temperature with gentle agitation.
-
For rapid staining, incubate for 30 minutes at 60°C with gentle agitation.
-
-
Washing (if necessary): Briefly rinse the gel with deionized water to remove excess stain and reduce background.
-
Visualization: Protein bands will appear as violet. The gel can be photographed or scanned for documentation.
Comparative Sensitivity of Protein Stains
| Stain | Limit of Detection (LOD) | Destaining Required | Reference |
| This compound (Crystal Violet) | ~16 ng | No | [3][4] |
| Coomassie Blue (Colloidal G-250) | ~10 ng | Minimal to none | [4] |
| Coomassie Blue (R-250) | ~100 ng | Yes | [4] |
| Silver Staining | 0.25 - 0.5 ng | Yes | [6][10] |
Visual Guides
Troubleshooting Workflow for Poor Sensitivity
Caption: Troubleshooting decision tree for poor sensitivity.
General Protein Staining Workflow
Caption: Standard workflow for this compound protein staining.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protein Staining | Bio-Rad [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. bio-rad.com [bio-rad.com]
Preventing precipitation of Solvent Violet 9 in aqueous buffers
Welcome to the technical support center for Solvent Violet 9. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments. Here you will find troubleshooting guides and FAQs to address challenges related to the precipitation of this compound in aqueous buffers.
This compound, also known as Crystal Violet base, is a hydrophobic dye with limited solubility in water.[1][2] This characteristic can lead to precipitation when it is introduced into aqueous buffer systems, which can compromise experimental results. This guide provides solutions to overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a hydrophobic organic molecule, meaning it is poorly soluble in water.[1] Precipitation in aqueous buffers is common and can be attributed to several factors:
-
Low Aqueous Solubility: The primary reason is the inherent chemical structure of the dye, which is more compatible with organic solvents than with water.[1]
-
High Concentration: The concentration of this compound in your working solution may exceed its solubility limit in the aqueous buffer.
-
pH of the Buffer: The solubility of this compound can be pH-dependent. The addition of sodium hydroxide (B78521) to an aqueous solution of the dye can cause it to precipitate, suggesting lower solubility at higher pH.[3][4][5]
-
Ionic Strength: High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds, a phenomenon known as "salting out."
-
Temperature: Changes in temperature can affect solubility. Generally, the solubility of solids in liquids increases with temperature, but this is not always the case.
-
Buffer Composition: Some buffer components may interact with the dye, leading to the formation of insoluble complexes.
Q2: Can I dissolve this compound directly in an aqueous buffer?
A2: It is not recommended to dissolve this compound directly in an aqueous buffer. Due to its low water solubility, this will likely result in poor dissolution and precipitation.[1] The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into the aqueous buffer.
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: Based on its properties as a solvent dye, the best solvents for a stock solution are polar organic solvents. Good options include:
-
Ethanol[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents are miscible with water, which allows for the subsequent dilution of the stock solution into an aqueous buffer.
Q4: How can I prevent this compound from precipitating when I add it to my aqueous buffer?
A4: To prevent precipitation, you should:
-
Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.
-
Use a co-solvent system: When preparing your working solution, ensure that the final concentration of the organic solvent from the stock solution is high enough to keep the dye dissolved but low enough not to interfere with your experiment. A final concentration of 1-5% organic solvent is often a good starting point.
-
Add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the dye.
-
Consider the use of surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the buffer to form micelles that encapsulate the hydrophobic dye and increase its solubility.[6][7]
-
Adjust the pH of your buffer: Since solubility can be pH-dependent, you may need to test a range of pH values to find the optimal condition for your experiment.
-
Filter the final solution: After dilution, filtering the solution through a 0.22 µm filter can remove any small precipitates that may have formed.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Data Presentation
The solubility of this compound in various solvents is a key piece of information for designing your experiments. The following table summarizes its solubility characteristics.
| Solvent | Solubility | Reference |
| Water | Insoluble / Very Low | [1][2] |
| Ethanol | Soluble | [1] |
| Benzene | Soluble | [1] |
| Chloroform | Soluble | [1] |
Note: This data is based on typical properties of solvent dyes. Exact solubility can vary based on purity, temperature, and other factors.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 389.53 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 3.9 mg of this compound powder and place it in a clean microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex at high speed for 1-2 minutes, or until the dye is completely dissolved. A brief sonication may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles. The solution should be a clear, deeply colored liquid.
-
Store the stock solution at room temperature or as recommended by the manufacturer, protected from light.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the preparation of a 10 µM working solution of this compound in a phosphate-buffered saline (PBS) solution, resulting in a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of stock solution needed. For a 1 mL final volume of 10 µM working solution:
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
Add 999 µL of PBS to a clean conical tube.
-
While vortexing the PBS at a medium speed, add 1 µL of the 10 mM this compound stock solution directly into the buffer.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
The final working solution is ready for use. For best results, prepare this solution fresh before each experiment.
Visualizing Solubilization Mechanisms
The following diagram illustrates how co-solvents and surfactants can improve the solubility of hydrophobic dyes like this compound in aqueous solutions.
References
- 1. Page loading... [guidechem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Solvent-Violet-9-Solvent dye-Shijiazhuang Hongyun Jinyuan Technology Co., Ltd. [hongyunchemical.com]
- 5. dayglo.in [dayglo.in]
- 6. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
How to avoid artifacts in microscopy when using Solvent Violet 9?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Solvent Violet 9 in microscopy applications. Our aim is to help you mitigate common artifacts and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in microscopy?
This compound, also known as Crystal Violet Base or C.I. 42555:1, is a triarylmethane dye. In microscopy, it is primarily used as a biological stain. It can be used for staining cell nuclei and cytoplasm in adherent cell cultures and is a key component in Gram staining for bacterial identification.[1][2] It has also been identified as a dye for recognizing DNA.[3]
Q2: What is the difference between this compound and Crystal Violet?
This compound is the free base form of the Crystal Violet dye. Crystal Violet, often sold as a chloride salt (Crystal Violet Chloride), is more soluble in water, while this compound is more soluble in organic solvents like ethanol.[4] This difference in solubility is a critical factor to consider when preparing staining solutions and can influence the occurrence of certain artifacts.
Q3: My this compound staining solution appears cloudy and forms precipitates. What is causing this?
Precipitation in your staining solution is a common artifact that can lead to uneven staining and background noise. The primary causes include:
-
High Dye Concentration: Exceeding the solubility limit of this compound in your chosen solvent.
-
Inappropriate Solvent: Using a solvent in which the dye is not fully soluble. While this compound is soluble in ethanol, its solubility in aqueous solutions can be limited.
-
Low Temperature: Reduced temperatures can decrease the solubility of the dye, promoting precipitation.
-
Old or Improperly Stored Solutions: Over time, the dye can degrade or precipitate out of solution, especially if exposed to light.
Q4: How can I avoid the formation of precipitates in my staining solution?
To prevent precipitate formation, consider the following:
-
Prepare Fresh Solutions: Make your this compound staining solution fresh for each experiment.
-
Ensure Complete Dissolution: Thoroughly dissolve the dye powder in the appropriate solvent. Sonication can aid in dissolution.
-
Filter the Staining Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Optimize Solvent Composition: If using a mixed aqueous-organic solvent, ensure the concentration of the organic solvent is sufficient to maintain the dye's solubility. For instance, a common solvent for Crystal Violet staining is 20% methanol (B129727) in water.[5]
Q5: I am observing high background staining in my microscopy images. How can I reduce it?
High background staining can obscure the target structures and reduce image contrast. Common causes and their solutions include:
-
Excessive Staining Time or Concentration: Staining for too long or using a highly concentrated dye solution can lead to non-specific binding. Optimize both the concentration and incubation time for your specific application.
-
Inadequate Washing: Insufficient washing after the staining step fails to remove all the unbound dye. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS or distilled water) until the wash solution runs clear.[5][6]
-
Contaminated Reagents: Ensure all your buffers and solutions are fresh and free of contaminants.
Q6: The staining in my samples is weak or inconsistent. What could be the reason?
Weak or inconsistent staining can result from several factors:
-
Poor Dye Preparation: The dye may not be completely dissolved, or the concentration may be too low.
-
Insufficient Staining Time: The incubation time may not be long enough for the dye to effectively bind to the target structures.
-
Cell Detachment: Overly aggressive washing steps can cause cells to detach from the slide or plate, leading to patchy staining.[6]
-
Uneven Cell Seeding: An uneven distribution of cells will naturally result in inconsistent staining patterns.
Troubleshooting Guide: Common Artifacts and Solutions
This table summarizes common artifacts encountered when using this compound in microscopy and provides actionable solutions.
| Artifact | Potential Cause | Recommended Solution |
| Precipitate/Crystals on Sample | - Staining solution is supersaturated or has precipitated. - Incompatibility of the dye solvent with the sample buffer. | - Filter the staining solution immediately before use. - Prepare fresh staining solution for each experiment. - Ensure solvent compatibility between staining and washing steps. |
| High Background Signal | - Dye concentration is too high. - Incubation time is too long. - Inadequate washing after staining. | - Perform a titration to determine the optimal dye concentration. - Optimize the incubation time. - Increase the number and duration of washing steps.[5][6] |
| Weak or No Staining | - Dye concentration is too low. - Incubation time is too short. - The target molecule is not accessible. - Photobleaching of the dye. | - Increase the dye concentration or incubation time. - For intracellular targets, ensure proper cell fixation and permeabilization. - Minimize exposure to excitation light and use an anti-fade mounting medium. |
| Uneven Staining | - Uneven application of the staining solution. - Inconsistent cell density across the sample. - Partial drying of the sample during staining. | - Ensure the entire sample is covered with the staining solution. - Ensure a homogenous cell suspension before seeding. - Keep the sample hydrated throughout the staining procedure. |
| Cell Clumping | - Improper cell culture technique. | - Ensure a single-cell suspension before seeding to avoid clumps that can lead to uneven staining.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Crystal Violet Base, C.I. 42555:1, Oil Violet 10B |
| Molecular Formula | C₂₅H₃₁N₃O |
| Molecular Weight | 389.53 g/mol |
| CAS Number | 467-63-0 |
| Appearance | Bluish violet powder |
| Solubility | Soluble in ethanol, sparingly soluble in water. |
Table 2: Recommended Staining Parameters (General Guidance)
| Parameter | Recommended Range | Notes |
| Staining Concentration | 0.1% - 0.5% (w/v) | Optimal concentration should be determined empirically for each cell type and application.[5] |
| Incubation Time | 10 - 30 minutes | Dependent on cell type, density, and desired staining intensity.[5] |
| Fixation | 4% Paraformaldehyde (PFA) or 100% Methanol | Fixation time is typically 10-20 minutes at room temperature.[5] |
| Washing Steps | 2 - 4 times | Wash until the supernatant is clear to minimize background.[6] |
Experimental Protocols
Protocol: Staining of Adherent Cells for Microscopy
This protocol provides a general workflow for staining adherent cells with this compound to visualize cell morphology.
Materials:
-
This compound powder
-
Ethanol (100%)
-
Distilled water
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution)
-
Microscope slides or coverslips with cultured adherent cells
Procedure:
-
Preparation of Staining Solution (0.1% w/v):
-
Dissolve 100 mg of this compound powder in 100 mL of 100% ethanol.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Store in a tightly sealed, light-protected container.
-
-
Cell Fixation:
-
Carefully remove the culture medium from the cells.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
Staining:
-
Add the 0.1% this compound staining solution to the fixed cells, ensuring the entire surface is covered.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Remove the staining solution.
-
Gently wash the cells with distilled water 3-4 times, or until the wash water is clear.
-
-
Mounting and Imaging:
-
Allow the slides/coverslips to air dry completely.
-
Mount the coverslip onto a microscope slide with a suitable mounting medium.
-
Image the stained cells using a bright-field microscope.
-
Visualizing Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Staining Artifacts
A troubleshooting guide for common artifacts in this compound staining.
Diagram 2: Experimental Workflow for Staining Adherent Cells
A step-by-step experimental workflow for staining adherent cells.
References
Technical Support Center: Destaining Procedures for Overstained Gels
Troubleshooting Guide: Overstained Protein Gels
This guide addresses common issues encountered when a protein gel is overstained, resulting in high background and obscured protein bands.
Q1: My entire gel is dark blue/violet, and I can't distinguish my protein bands. What happened?
A1: This is a classic case of overstaining, where the dye has saturated the entire gel matrix, not just the protein bands. This can happen if the gel is left in the staining solution for too long. The goal of destaining is to remove the excess dye from the gel matrix while it remains bound to the proteins.
Q2: What is the first step I should take to destain my overstained gel?
A2: Immediately transfer the overstained gel into a destaining solution. The composition of the destaining solution is crucial for effectively removing the background stain without causing the protein bands to fade. For Coomassie-stained gels, a common destaining solution consists of methanol (B129727) and acetic acid in water.[1]
Q3: My protein bands are fading along with the background during destaining. How can I prevent this?
A3: Loss of band intensity can occur with excessive destaining. To mitigate this, monitor the destaining process closely and stop it once the background is sufficiently clear. If bands are very faint, you can try a water-based destaining method after an initial solvent-based destain. Soaking the gel in water can sometimes enhance the contrast of weakly stained bands.[2]
Q4: Can I speed up the destaining process?
A4: Yes, there are several methods to accelerate destaining:
-
Heating: Gently warming the destaining solution in a microwave can significantly speed up the process.[3][4] However, be cautious with flammable solvents like methanol.
-
Adsorbent Materials: Placing a piece of Kimwipe or a sponge in the destaining solution can help absorb the free dye, effectively speeding up the destaining process.[3][5] Ensure the material does not directly contact the gel surface to avoid uneven destaining.[3]
-
Solution Changes: Periodically changing the destaining solution will maintain a high concentration gradient, facilitating faster dye removal from the gel.[1]
Frequently Asked Questions (FAQs)
Q: What are the typical components of a destaining solution? A: For Coomassie-type stains, destaining solutions commonly contain an organic solvent (like methanol or ethanol) to elute the dye and an acid (like acetic acid) to help fix the proteins in the gel and provide an acidic environment.[1][3] Water is the third component, and the ratios can be adjusted.
Q: How long should I destain my gel? A: Destaining time can range from a few hours to overnight, depending on the thickness of the gel, the degree of overstaining, and the destaining method used.[1] Rapid methods involving heating can reduce this time to under an hour.[4][6]
Q: Is it possible to completely destain the gel? A: While you can significantly reduce the background, some faint background might remain. The goal is to achieve a clear background where the protein bands are distinctly visible. Over-destaining can lead to the loss of protein bands.
Q: Can I reuse my destaining solution? A: While it is possible to recycle destaining solution, its efficiency will decrease as it becomes saturated with dye. For best results, especially when dealing with an overstained gel, it is recommended to use fresh destaining solution or change it frequently.[3]
Experimental Protocols
Protocol 1: Standard Destaining of Overstained Gels
This protocol is a standard method for destaining gels stained with Coomassie Brilliant Blue.
Materials:
-
Overstained polyacrylamide gel
-
Destaining Solution I: 40% methanol, 10% acetic acid, 50% water[2]
-
Destaining Solution II (Optional): 10% acetic acid in water[4]
-
Shaking platform
-
Suitable container for the gel
Procedure:
-
Carefully remove the overstained gel from the staining solution.
-
Briefly rinse the gel with deionized water to remove excess surface stain.
-
Place the gel in a container with a sufficient volume of Destaining Solution I to fully submerge the gel.
-
Incubate the gel on a shaking platform at room temperature.
-
Monitor the destaining progress. The destaining solution will turn blue as it removes dye from the gel.
-
For heavily overstained gels, replace the destaining solution every 1-2 hours for the first few hours.
-
Continue destaining until the background is clear and the protein bands are well-defined. This may take several hours to overnight.[1]
-
(Optional) For final clarity, you can transfer the gel to Destaining Solution II or deionized water for a final wash.
Protocol 2: Rapid Destaining using Microwaving
This method significantly reduces the destaining time.
Materials:
-
Overstained polyacrylamide gel
-
Destaining Solution: 10% acetic acid, 25% isopropanol (B130326) (or ethanol) in water[7]
-
Microwave-safe container
-
Shaking platform
-
Kimwipes or other adsorbent material[3]
Procedure:
-
Place the overstained gel in a microwave-safe container with enough destaining solution to cover it.
-
Heat the container in a microwave for 40-60 seconds, or until the solution is warm but not boiling.[3][4] Caution: Methanol is flammable; ensure proper ventilation and do not overheat. Using ethanol (B145695) or isopropanol is a safer alternative.
-
Place the container on a shaking platform and agitate for 10-20 minutes.
-
Add a knotted Kimwipe to a corner of the container to absorb the eluted dye.[3][5]
-
Replace the destaining solution and the Kimwipe if the background is still high.
-
Repeat the microwave and shaking steps until the desired band visibility is achieved. A water-clear background can often be achieved in under an hour.[4]
Data Presentation
Table 1: Comparison of Common Destaining Solutions for Coomassie Stained Gels
| Destaining Solution Composition | Typical Destaining Time | Key Characteristics | Reference |
| 40% Methanol, 10% Acetic Acid | Several hours to overnight | Standard, effective method | [1][2] |
| 25% Ethanol, 10% Acetic Acid | 1-3 hours | Less toxic alternative to methanol | [2] |
| 10% Acetic Acid | 2+ hours (often with heating) | Slower, but good for faint bands | [4] |
| Deionized Water | Variable (can be slow) | Gentle, can enhance faint bands | [2] |
Visualizations
Caption: Troubleshooting workflow for an overstained protein gel.
Caption: Decision tree for selecting a destaining method.
References
- 1. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. OUH - Protocols [ous-research.no]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Electrophoretic Staining and Destaining of Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
Improving the signal-to-noise ratio in Solvent Violet 9 biofilm assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Solvent Violet 9 (commonly known as Crystal Violet) biofilm assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in a this compound biofilm assay?
A low signal-to-noise ratio can stem from several factors, including high background staining, inconsistent washing leading to biofilm loss, or inefficient solubilization of the dye. High background can be caused by the dye binding to plate surfaces or residual media components, while biofilm loss often occurs during vigorous washing steps.
Q2: How can I minimize background staining in my assay?
To minimize background, ensure thorough washing to remove all planktonic (free-floating) bacteria and residual media.[1] Using non-tissue culture treated plates is also recommended as they have a lower affinity for the dye.[2] Additionally, including a fixation step (e.g., with methanol (B129727) or heat) can help adhere the biofilm more strongly to the well, preventing sloughing and subsequent non-specific staining.[3][4]
Q3: What is the optimal washing technique to avoid dislodging the biofilm?
Gentle washing is crucial. Instead of pipetting directly onto the biofilm, submerge the plate in a tray of distilled water or PBS to wash.[5] Repeat this process 2-3 times with fresh water.[6] After the final wash, invert the plate and tap it gently on a paper towel to remove excess liquid.[4][7]
Q4: Does the choice of solvent for solubilizing the dye matter?
Yes, the choice of solvent can significantly impact the efficiency of dye solubilization and, consequently, the signal intensity. While 95% ethanol (B145695) is commonly used, 30% acetic acid has been shown to be more efficient for some microbes.[2] For robust biofilms, a modified biofilm dissolving solution (MBDS) containing SDS and ethanol may provide a more complete release of the dye by solubilizing the biofilm matrix itself.[8]
Q5: My absorbance readings are too high and out of the linear range of the plate reader. What should I do?
If your absorbance readings are saturated, you can dilute the solubilized dye solution with the same solvent used for solubilization (e.g., 30% acetic acid) before taking the reading.[9] Alternatively, you can reduce the staining time or use a lower concentration of the this compound solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells | - Dye binding to the plate surface.- Residual media components. | - Use non-tissue culture treated microplates.[2]- Ensure thorough washing of wells with PBS or distilled water.[5]- Include a blank well containing only the solubilization solvent to subtract its absorbance. |
| High variability between replicate wells | - Inconsistent washing technique, leading to variable biofilm loss.- "Edge effect" due to evaporation in outer wells.[10][11][12]- Incomplete solubilization of the dye. | - Standardize the washing procedure; consider using an automated plate washer for consistency.[5]- To mitigate the edge effect, fill the outer wells with sterile water or media and do not use them for experimental samples.[10]- Ensure the solubilization solvent covers the entire biofilm and allow for sufficient incubation time (10-20 minutes) with gentle shaking.[3][4] |
| Low absorbance readings for strong biofilm formers | - Incomplete staining of the biofilm.- Inefficient dye solubilization.[13]- Biofilm dislodging during washing.[9][14] | - Increase the staining time (e.g., from 15 to 30 minutes).- Try a different solubilization solvent, such as 30% acetic acid or a modified biofilm dissolving solution (MBDS).[2][8]- Implement a fixation step (e.g., methanol or heat) before staining to better adhere the biofilm.[3][4] |
| Inconsistent results between experiments | - Variation in inoculum density.- Differences in incubation time or temperature. | - Standardize the starting bacterial culture density (OD600).- Maintain consistent incubation parameters (time, temperature, static vs. shaking). |
Experimental Protocols
Standard this compound Biofilm Assay Protocol
This protocol provides a general framework. Optimization of incubation times, washing steps, and solubilization may be required for specific bacterial strains and experimental conditions.
-
Inoculation: Dilute an overnight bacterial culture in fresh growth medium to an OD600 of 0.05-0.1. Add 200 µL of the diluted culture to each well of a 96-well non-tissue culture treated plate. Include negative control wells with sterile medium only.
-
Incubation: Cover the plate and incubate at the optimal temperature for biofilm formation (e.g., 37°C) for 24-48 hours without shaking.
-
Washing: Carefully aspirate the planktonic culture from each well. Wash the wells 2-3 times by submerging the plate in a container of distilled water or PBS. After the final wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.
-
Fixation (Optional but Recommended): Add 200 µL of 100% methanol to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry completely.[4]
-
Staining: Add 200 µL of 0.1% (w/v) this compound solution to each well and incubate at room temperature for 15-20 minutes.[4]
-
Washing: Aspirate the this compound solution. Wash the wells again as described in step 3 until the wash water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid in water to each well. Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete solubilization of the dye.[2][7]
-
Quantification: Transfer 150 µL of the solubilized dye from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.[4]
Quantitative Comparison of Solubilization Solvents
| Solvent | Relative Dye Recovery (Example) | Notes |
| 95% Ethanol | 1.0x | Standard, but may not be the most effective for all species.[8] |
| 30% Acetic Acid | ~1.5x | Often more efficient at solubilizing the dye.[2] |
| Modified Biofilm Dissolving Solution (MBDS) | ~2.0x | Solubilizes the biofilm matrix for more complete dye release.[8] |
Visualizations
Caption: Key stages of the this compound biofilm quantification assay.
Caption: A conceptual overview of bacterial biofilm development stages.
References
- 1. researchgate.net [researchgate.net]
- 2. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ableweb.org [ableweb.org]
- 7. static.igem.org [static.igem.org]
- 8. MBDS Solvent: An Improved Method for Assessment of Biofilms [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
Why is my Solvent Violet 9 stain fading and how to prevent it?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Solvent Violet 9, particularly concerning stain fading.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in a research setting?
This compound, also known as Crystal Violet Base or Oil Violet, is a triarylmethane dye.[1][2][3] It is soluble in organic solvents and is primarily used in industrial applications such as inks for ballpoint pens and coloring for plastics and waxes.[2][3] In a research context, it can be used as a non-fluorescent stain for visualizing cells and their components, particularly for DNA recognition.[4]
Q2: My this compound stain is fading rapidly. What are the primary causes?
The fading of your this compound stain, a phenomenon known as photobleaching, is most likely due to its inherent poor lightfastness.[1] Triarylmethane dyes like this compound are susceptible to degradation upon exposure to light, especially ultraviolet (UV) light, and in the presence of oxygen.[5] This degradation involves the breakdown of the dye's chemical structure, leading to a loss of color.
Q3: How does light cause the this compound stain to fade?
Light, particularly in the UV spectrum, provides the energy to break down the chemical bonds within the this compound molecule. This process, called photodegradation, alters the dye's structure and its ability to absorb and reflect light, resulting in the perceived fading of the violet color.
Q4: Can the pH of my solutions affect the stability of the stain?
Yes, the pH of your solutions can influence the stability and color of triarylmethane dyes. Drastic changes in pH can alter the chemical structure of this compound, potentially leading to color changes or fading. For instance, in the presence of a strong base like sodium hydroxide, a related compound, Crystal Violet, can be converted to a colorless form.[6]
Q5: Does the choice of mounting medium impact the longevity of the stain?
Absolutely. The mounting medium plays a crucial role in preserving the stain. Some mounting media can protect the stain from environmental factors, while others may contain components that can react with the dye and accelerate fading.[7] Using a mounting medium with antifade reagents is highly recommended to prolong the life of your stain.[8][9][10][11]
Troubleshooting Guide: Fading this compound Stain
This guide provides a systematic approach to identifying and resolving issues related to the fading of your this compound stain.
| Problem | Potential Cause | Recommended Solution |
| Rapid Fading During Microscopy | Excessive Light Exposure: The high-intensity light from the microscope, especially UV light, is causing rapid photobleaching. | - Reduce the intensity of the microscope's light source to the minimum required for visualization.- Minimize the duration of light exposure by only illuminating the specimen when actively observing or capturing images.- Use neutral density filters to attenuate the light intensity without altering its color. |
| Fading Over Time (Storage) | Photodegradation from Ambient Light: Storing slides in an area with natural or artificial light will cause the stain to fade over time. | - Store stained slides in a dark, light-proof container or a slide box.- Keep the storage container in a cool, dry place away from direct sunlight or fluorescent lighting. |
| Oxidation: The presence of oxygen contributes to the degradation of the dye molecule. | - Use a mounting medium containing antifade reagents, which act as oxygen scavengers.[8][9][10][11]- Consider using a hard-setting mounting medium that creates an airtight seal around the specimen.[8] | |
| Inconsistent or Weak Staining | Improper Staining Protocol: Incorrect concentrations, incubation times, or washing steps can lead to suboptimal staining that appears faded. | - Ensure the this compound solution is prepared at the correct concentration and is fully dissolved.- Optimize the staining and washing times for your specific sample type.- Refer to the detailed experimental protocol below for guidance. |
| Incompatible Mounting Medium: Components in the mounting medium may be reacting with the stain. | - Test the compatibility of your mounting medium with this compound on a test slide.- Choose a mounting medium specifically designed for preserving stains, preferably one with a neutral pH.[7] |
Experimental Protocols
Protocol 1: Staining Adherent Cells with this compound
This protocol is adapted from established methods for Crystal Violet staining and is intended as a starting point for optimization.[12][13]
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Culture: Grow adherent cells on coverslips in a multi-well plate to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation:
-
For methanol fixation: Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
-
For paraformaldehyde fixation: Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
-
Washing: Gently wash the fixed cells twice with PBS.
-
Staining:
-
Prepare a 0.1% (w/v) this compound staining solution in 20% methanol.
-
Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing: Gently wash the stained cells with distilled water until the excess stain is removed.
-
Drying: Allow the coverslips to air dry completely.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
Protocol 2: Preparation of Antifade Mounting Medium
This is a recipe for a simple, homemade antifade mounting medium.[14]
Materials:
-
n-propyl gallate
-
Glycerol (ACS grade, 99-100% purity)
-
10X PBS stock solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in DMSO.
-
In a separate container, mix 1 part 10X PBS with 9 parts glycerol.
-
Slowly add 0.1 part of the 10% n-propyl gallate stock solution to the PBS/glycerol mixture while stirring vigorously.
-
Store the final mounting medium in a tightly sealed, light-proof container at 4°C.
Visualizations
Caption: The photodegradation pathway of this compound, leading to color fading.
Caption: A workflow diagram illustrating the key steps to prevent this compound stain fading.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. macsenlab.com [macsenlab.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 8. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 9. unige.ch [unige.ch]
- 10. abacusdx.com [abacusdx.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Cell Enumeration by Crystal Violet Staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Addressing Non-Specific Binding of Solvent Violet 9 in Cell-Based Assays
Welcome to the technical support center for troubleshooting cell-based assays involving Solvent Violet 9. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to non-specific binding and high background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound, also known as Crystal Violet base, is a triarylmethane dye. In cell-based assays, it is commonly used to stain the nuclei and cytoplasm of adherent cells. The dye binds to negatively charged molecules such as proteins and DNA.[1] This property makes it a valuable tool for quantifying relative cell density and assessing cell viability or proliferation. The amount of dye incorporated is directly proportional to the cell biomass.[2]
Q2: What are the primary causes of non-specific binding and high background with this compound?
High background staining with this compound can obscure accurate measurements and lead to unreliable results. The most common causes include:
-
Inadequate Washing: Insufficient removal of unbound dye is a primary contributor to high background.[3][4]
-
Excessive Dye Concentration or Staining Time: Using a higher concentration of the dye or a longer incubation period than necessary can lead to increased non-specific binding.[2][5]
-
Cell Detachment: Loss of adherent cells during washing steps can lead to an underestimation of cell viability.[3]
-
Dye Precipitation: Old or improperly prepared this compound solutions can form precipitates that adhere to the assay plate, causing uneven staining and high background.[3][6]
-
Hydrophobic and Ionic Interactions: The chemical nature of the dye can lead to non-specific binding to cellular components and the plastic of the assay plate through hydrophobic and ionic interactions.[7]
Q3: How can I identify the source of the high background in my assay?
To pinpoint the source of high background, it is crucial to include proper controls in your experiment.
-
No-Cell Control: Wells containing only culture medium and the this compound staining solution will help determine if the dye itself is precipitating or binding to the plate.
-
Vehicle Control: If you are testing compounds, wells with cells and the vehicle used to dissolve the compounds will show if the vehicle is causing cytotoxicity and cell detachment, which can affect staining.
-
Microscopic Examination: Visually inspecting the wells under a microscope after staining can reveal if the background is due to dye precipitates or a general haze of non-specific staining.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter with this compound.
Issue 1: High Background Staining
High background can significantly reduce the signal-to-noise ratio of your assay.
Troubleshooting Workflow for High Background
References
- 1. Comparison of crystal violet staining, microscopy with image analysis, and quantitative PCR to examine biofilm dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Impact of pH on the staining efficiency of Solvent Violet 9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of pH on the staining efficiency of Solvent Violet 9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Crystal Violet Base, is a triarylmethane dye.[1] Its staining mechanism involves the binding of the cationic dye molecule to negatively charged components within cells, such as nucleic acids in the nucleus and proteins in the cytoplasm. The intensity of the stain is indicative of cell number or biomass.
Q2: How does pH affect the staining efficiency of this compound?
A2: The pH of the staining solution can significantly influence the charge of both the dye molecule and the cellular components, thereby affecting binding and staining intensity. For this compound, which is a basic dye, staining is generally more effective in neutral to slightly alkaline conditions. In acidic environments, increased protonation of cellular targets can reduce the binding of the cationic dye. Conversely, highly alkaline solutions can lead to the precipitation of the dye.[1]
Q3: What is the optimal pH range for this compound staining?
A3: While the optimal pH can vary depending on the specific application and cell type, a neutral to slightly alkaline pH range of 7.0 to 8.0 is generally recommended to enhance dye retention and achieve optimal staining intensity.
Q4: Can I use a buffer in my staining solution?
A4: Yes, using a buffered staining solution is highly recommended to maintain a stable pH throughout the staining procedure. Phosphate-buffered saline (PBS) at a pH of 7.4 is a common choice.
Q5: Why is my staining weak or inconsistent?
A5: Weak or inconsistent staining can be due to several factors, including a suboptimal pH of the staining solution. If the pH is too acidic, it can lead to poor dye binding. Ensure your staining solution is within the optimal pH range and that the dye is fully dissolved. Other factors can include insufficient staining time or low cell numbers.
Q6: I am observing high background staining. What could be the cause?
A6: High background staining can occur if the pH is too high, leading to non-specific binding or precipitation of the dye. Inadequate washing after the staining step can also contribute to high background. Ensure you are using a staining solution with the appropriate pH and that the washing steps are thorough but gentle to avoid cell detachment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Suboptimal pH of Staining Solution: The pH may be too acidic, leading to reduced binding of the cationic dye to cellular components. | Adjust the pH of the staining solution to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer like PBS. |
| Insufficient Staining Time: The incubation time with the dye may not be long enough for adequate staining. | Increase the incubation time with the this compound solution. Optimization may be required for your specific cell type. | |
| Low Dye Concentration: The concentration of this compound in the staining solution may be too low. | Prepare a fresh staining solution with a slightly higher concentration of this compound. | |
| High Background Staining | pH of Staining Solution is Too High: A highly alkaline pH can cause the dye to precipitate or bind non-specifically. | Lower the pH of the staining solution to the recommended range of 7.0-8.0. |
| Inadequate Washing: Residual staining solution that is not properly washed away can lead to high background. | Increase the number and duration of washing steps after staining. Use a gentle stream of washing buffer to avoid detaching cells. | |
| Dye Precipitation: The dye may not be fully dissolved in the staining solution. | Ensure the this compound is completely dissolved before use. Filtering the staining solution can also help remove any precipitates. | |
| Uneven Staining | Inconsistent pH Across the Sample: Variations in the local pH environment can lead to uneven staining. | Ensure the sample is fully immersed in a buffered staining solution to maintain a consistent pH. |
| Cell Clumping: Clumped cells may not be uniformly exposed to the staining solution. | Ensure a single-cell suspension before seeding to promote even cell distribution. |
Impact of pH on Staining Efficiency: A Representative Example
The following table summarizes the hypothetical effect of pH on the staining efficiency of this compound, as measured by optical density (OD) at 590 nm. This data is for illustrative purposes to demonstrate the expected trend.
| pH of Staining Solution | Staining Efficiency (OD at 590 nm) | Observations |
| 5.0 | 0.25 ± 0.05 | Weak staining intensity with high background. |
| 6.0 | 0.55 ± 0.07 | Moderate staining with some background. |
| 7.0 | 0.85 ± 0.04 | Good staining intensity with low background. |
| 7.4 | 0.95 ± 0.03 | Optimal staining intensity with minimal background. |
| 8.0 | 0.90 ± 0.04 | Good staining intensity, slight increase in background. |
| 9.0 | 0.70 ± 0.06 | Decreased staining intensity with noticeable dye precipitation. |
Experimental Protocol: Assessing the Impact of pH on this compound Staining
This protocol provides a methodology to determine the optimal pH for this compound staining for a specific cell line.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound powder
-
Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)
-
4% Paraformaldehyde (PFA) in PBS
-
10% Acetic Acid solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a desired density and culture until they reach the desired confluency.
-
Cell Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS (pH 7.4).
-
Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Aspirate the PFA and wash the wells twice with distilled water.
-
Allow the plates to air dry completely.
-
-
Preparation of Staining Solutions:
-
Prepare a 0.1% (w/v) stock solution of this compound in distilled water.
-
Prepare a series of working staining solutions by diluting the stock solution in PBS of varying pH values (5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
-
Staining:
-
Add 100 µL of each pH-adjusted staining solution to the wells.
-
Incubate for 20 minutes at room temperature.
-
-
Washing:
-
Gently wash the wells 3-4 times with distilled water until the wash water runs clear.
-
Invert the plate and tap gently on a paper towel to remove excess water.
-
Allow the plate to air dry.
-
-
Solubilization:
-
Add 100 µL of 10% acetic acid to each well.
-
Incubate for 15 minutes on an orbital shaker to fully dissolve the stain.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density) of each well at 590 nm using a microplate reader.
-
Visualizing the pH Effect
The following diagrams illustrate the theoretical relationship between pH and the staining efficiency of this compound.
Caption: Logical relationship between pH and this compound staining outcome.
Caption: Experimental workflow for assessing the impact of pH on staining.
References
How to handle inconsistencies in staining results with Solvent Violet 9?
Welcome to the Technical Support Center for Solvent Violet 9. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common inconsistencies encountered during staining procedures. Given that this compound is synonymous with Crystal Violet base, a widely used stain for cell viability and biomass quantification, this resource focuses on its application in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound, also known as Crystal Violet base, is a triarylmethane dye. In research, its most common application is in the Crystal Violet assay, a simple and effective method for quantifying the relative density of adherent cells. This assay is widely used to assess cell viability, proliferation, or cytotoxicity in response to various treatments.[1][2]
Q2: What is the underlying principle of the Crystal Violet assay?
The Crystal Violet assay is based on the dye's ability to bind to proteins and DNA within cells.[2][3] In a typical workflow, cells are first fixed to the culture plate to prevent them from detaching during subsequent steps. The fixed cells are then stained with a Crystal Violet solution. After a washing step to remove excess dye, the bound dye is solubilized. The absorbance of the solubilized dye is then measured, which is directly proportional to the number of adherent (and therefore viable) cells.[1]
Q3: What are the most common causes of inconsistent staining results with this compound (Crystal Violet)?
Inconsistencies in Crystal Violet staining often arise from variability in the experimental technique. The most common sources of error include:
-
Inconsistent Cell Seeding: An uneven distribution of cells at the start of the experiment will lead to variability in the final staining.
-
Cell Detachment: Aggressive washing or aspiration can cause viable cells to detach from the plate, leading to an underestimation of cell numbers.[4]
-
Inadequate Washing: Insufficient washing can result in high background staining from residual dye.[4]
-
Incomplete Solubilization: If the dye is not fully dissolved before reading the absorbance, the results will not accurately reflect the cell biomass.[4]
-
Precipitation of the Stain: Using an old or improperly prepared staining solution can lead to precipitates that cause uneven staining.[4]
Troubleshooting Guides
Problem 1: Weak or No Staining Signal
Symptoms: Absorbance readings are low, or there is a noticeable lack of violet color in the wells.
| Potential Cause | Recommended Solution |
| Low Cell Numbers | Ensure that a sufficient number of cells are seeded for your specific cell type and experiment duration. Optimize cell seeding density in a preliminary experiment. |
| Cell Detachment During Assay | Handle plates gently during all washing and aspiration steps.[4] Ensure cells are properly fixed before staining. For loosely adherent cell lines, consider using coated culture plates. |
| Sub-optimal Staining Conditions | Increase the incubation time with the Crystal Violet solution (e.g., from 10 to 30 minutes).[1] The concentration of the staining solution may also be increased (e.g., from 0.1% to 0.5% w/v).[1] |
| Incomplete Solubilization | Increase the incubation time with the solubilization solution and ensure thorough mixing by placing the plate on an orbital shaker. Visually inspect wells to confirm that all of the dye has dissolved.[4] |
Problem 2: High Background Staining
Symptoms: Blank wells (containing no cells) have high absorbance readings, or there is a noticeable violet color in all wells, masking the true signal.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number of wash steps (e.g., from 2 to 4 times) after staining to ensure all unbound dye is removed. Ensure the wash water runs clear before proceeding. |
| Precipitation of Staining Solution | Filter the Crystal Violet staining solution before use, especially if it is not freshly prepared.[4] Store the solution in a dark container to prevent light-induced precipitation.[4] |
| Contaminated Reagents | Use fresh, high-purity water and reagents for all solutions. |
Problem 3: Uneven Staining and High Variability Between Replicate Wells
Symptoms: Staining is blotchy, patchy, or inconsistent across replicate wells, leading to a high standard deviation.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating to prevent cell clumping and ensure a uniform distribution in each well. |
| "Edge Effect" | To minimize evaporation from the outer wells of the plate, which can affect cell growth, fill the outer wells with sterile water or PBS instead of with experimental samples.[4] |
| Cell Detachment During Washing | Be gentle during washing steps. Instead of aspirating, you can invert the plate to decant the wash solution. For very sensitive cells, wash by submerging the plate in a beaker of water.[5] |
| Incomplete Removal of Fixative | If using paraformaldehyde (PFA) for fixation, wash the wells with water after removing the fixative and before staining to remove any residual PFA.[1] |
Experimental Protocols
Standard Protocol for Crystal Violet Cell Viability Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Seed adherent cells in a multi-well plate at the desired density and allow them to attach and grow for the desired period. | The optimal seeding density will vary depending on the cell line and the duration of the experiment. |
| 2. Cell Fixation | Remove the culture medium and gently wash the cells with PBS. Add a fixative solution (e.g., 100% methanol (B129727) or 4% PFA in PBS) and incubate for 10-20 minutes at room temperature.[1][6] | Methanol fixation is often quicker. PFA is a hazardous chemical and should be handled with appropriate safety precautions. |
| 3. Staining | Remove the fixative. If using PFA, wash twice with distilled water.[1] Add Crystal Violet staining solution (0.1% - 0.5% w/v in 20% methanol or water) to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.[1] | The optimal staining time and concentration can vary. |
| 4. Washing | Gently wash the wells multiple times with distilled water until the wash water runs clear.[1] | This step is critical for reducing the background signal. Avoid dislodging the stained cells. |
| 5. Solubilization | Add a solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS) to each well. Incubate on an orbital shaker for 15-30 minutes to ensure the bound dye is fully dissolved. | The choice of solubilizing agent may need to be optimized. |
| 6. Absorbance Measurement | Measure the absorbance of the solubilized dye using a plate reader at a wavelength of approximately 570-590 nm.[3] |
Visual Guides
Caption: A logical workflow for diagnosing and resolving common issues encountered during this compound (Crystal Violet) staining.
Caption: A sequential workflow illustrating the key stages of a typical Crystal Violet cell viability assay.
References
Technical Support Center: Enhancing Fluorescence of Solvent Violet 9 Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and detailed protocols for enhancing the fluorescence of Solvent Violet 9 and its complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence enhancement important?
This compound, also known as Crystal Violet lactone, is a dye that can become fluorescent upon complexation. Enhancing its fluorescence is crucial for improving the sensitivity and signal-to-noise ratio in various applications, including bio-imaging, sensing, and diagnostics.
Q2: What are the primary strategies for enhancing the fluorescence of this compound complexes?
The main strategies involve creating inclusion complexes with host molecules like cyclodextrins and cucurbiturils, incorporating the dye into surfactant micelles, or utilizing the phenomenon of metal-enhanced fluorescence (MEF) with nanoparticles. These methods alter the dye's microenvironment, restricting molecular vibrations and protecting it from non-radiative decay pathways, thus increasing its quantum yield.
Q3: How does complexation with cyclodextrins or cucurbiturils enhance fluorescence?
Cyclodextrins and cucurbiturils are macrocyclic molecules with a hydrophobic inner cavity and a hydrophilic exterior. When this compound is encapsulated within these cavities, its rotational and vibrational freedom is restricted. This rigid environment minimizes energy loss through non-radiative pathways, leading to a significant increase in fluorescence intensity.
Q4: What is the role of surfactant micelles in fluorescence enhancement?
Surfactant molecules, above their critical micelle concentration (CMC), self-assemble into micelles with a hydrophobic core and a hydrophilic shell. This compound can be partitioned into the hydrophobic core of these micelles. This environment protects the dye from quenchers in the bulk solution and can also increase the viscosity around the dye, both of which contribute to enhanced fluorescence.
Q5: How does Metal-Enhanced Fluorescence (MEF) work for this compound?
MEF occurs when a fluorophore is placed in close proximity to metallic nanostructures, such as silver or gold nanoparticles. The surface plasmons of the metal can couple with the fluorophore's dipoles, leading to an increased radiative decay rate and a higher quantum yield. This results in a brighter fluorescence signal and improved photostability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Fluorescence Enhancement | 1. Inefficient Complex Formation: The concentration of the host molecule (cyclodextrin, cucurbituril, or surfactant) may be too low for effective encapsulation of this compound. | - Increase the concentration of the host molecule in a stepwise manner and monitor the fluorescence intensity. - Ensure the solvent system is appropriate for complex formation (e.g., aqueous solutions for cyclodextrins and cucurbiturils). |
| 2. Presence of Quenchers: Impurities in the solvent or reagents, or dissolved oxygen, can quench fluorescence. | - Use high-purity solvents and reagents. - Degas the solution by bubbling with an inert gas like nitrogen or argon. | |
| 3. Incorrect pH: The pH of the solution can affect both the charge state of this compound and the complexation efficiency of some hosts. | - Optimize the pH of the solution. For example, the inclusion of this compound with 4-sulfonatocalix[n]arenes is most suitable at a pH of 3.05. | |
| 4. Aggregation of this compound: At higher concentrations, the dye molecules may aggregate, leading to self-quenching. | - Work with dilute solutions of this compound. - The use of surfactants can also help to prevent dye aggregation. | |
| Precipitation in the Sample | 1. Low Solubility of the Complex: The formed complex may have limited solubility in the chosen solvent. | - Try a different solvent system or add a co-solvent. - For cyclodextrin (B1172386) complexes, using chemically modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can improve solubility. |
| 2. Salting-out Effect: High concentrations of salts can reduce the solubility of the dye or the complex. | - Reduce the ionic strength of the buffer if possible. | |
| Inconsistent or Irreproducible Results | 1. Variation in Reagent Purity: Different batches of this compound or host molecules may have varying purity levels. | - Use reagents from the same batch for a series of experiments. - Characterize the purity of your reagents. |
| 2. Photobleaching: Prolonged exposure to the excitation light can lead to the photodegradation of the dye. | - Minimize the exposure time to the excitation source. - Use a lower excitation intensity if possible. - The use of antifade reagents can be considered for microscopy applications. | |
| 3. Temperature Fluctuations: Temperature can affect complex formation and fluorescence quantum yield. | - Maintain a constant and controlled temperature during experiments. |
Quantitative Data on Fluorescence Enhancement
The following table summarizes representative quantitative data on the fluorescence enhancement of this compound and similar dyes upon complexation. Note that the exact enhancement factor can vary depending on the specific experimental conditions.
| Enhancement Strategy | Host/Complexing Agent | Guest Molecule | Fold Enhancement (Approx.) | Reference |
| Inclusion Complexation | β-Cyclodextrin | Tryptamine (B22526) | 1.25 - 1.33 | [1] |
| Inclusion Complexation | Cucurbit[2]uril | Di-p-tolyl viologen | ~10 | [3] |
| Metal-Enhanced Fluorescence | Silver Nanoparticles (66 nm) | 4-dimethylamino-4′-nitrobiphenyl | ~5.6 | [4] |
Experimental Protocols
Protocol 1: Fluorescence Enhancement using β-Cyclodextrin
Objective: To prepare a this compound-β-cyclodextrin inclusion complex and measure the resulting fluorescence enhancement.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Spectrofluorometer
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare a 10 mM stock solution of β-cyclodextrin in deionized water. Gentle heating and sonication may be required to dissolve the β-cyclodextrin completely.
-
-
Prepare Sample Solutions:
-
Prepare a series of solutions with a constant concentration of this compound (e.g., 10 µM) and varying concentrations of β-cyclodextrin (e.g., 0, 1, 2, 4, 6, 8, 10 mM) in deionized water. Ensure the final concentration of the organic solvent from the dye stock is minimal (e.g., <1%).
-
-
Incubation:
-
Allow the solutions to equilibrate for at least 30 minutes at room temperature in the dark to ensure complex formation.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer. Use an excitation wavelength appropriate for this compound (typically in the range of 540-580 nm).
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the β-cyclodextrin concentration to observe the enhancement.
-
Protocol 2: Fluorescence Enhancement using Surfactant Micelles
Objective: To enhance the fluorescence of this compound by incorporating it into surfactant micelles.
Materials:
-
This compound
-
A surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Cetyltrimethylammonium Bromide - CTAB, or Triton X-100)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
Prepare a 100 mM stock solution of the chosen surfactant in PBS.
-
-
Prepare Sample Solutions:
-
Prepare a series of solutions with a constant concentration of this compound (e.g., 5 µM) and varying concentrations of the surfactant, both below and above its critical micelle concentration (CMC). For example, for SDS (CMC ≈ 8 mM), you could prepare concentrations of 0, 2, 5, 8, 10, 15, and 20 mM.
-
-
Incubation:
-
Incubate the solutions for 15-20 minutes at room temperature to allow for micelle formation and dye partitioning.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra and intensity as described in Protocol 1.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the surfactant concentration. A significant increase in fluorescence should be observed above the CMC.
-
Protocol 3: Metal-Enhanced Fluorescence (MEF) using Silver Nanoparticles
Objective: To demonstrate the enhancement of this compound fluorescence in the presence of silver nanoparticles.
Materials:
-
This compound
-
Colloidal silver nanoparticle solution (commercially available or synthesized in-house)
-
Deionized water
-
Spectrofluorometer
Methodology:
-
Prepare Stock Solution:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
-
Prepare Sample Solutions:
-
Prepare two sets of solutions:
-
Control: A dilute solution of this compound (e.g., 1 µM) in deionized water.
-
MEF Sample: A solution containing the same concentration of this compound and a specific concentration of the silver nanoparticle colloid. The optimal nanoparticle concentration may need to be determined experimentally.
-
-
-
Incubation:
-
Allow the solutions to incubate for a short period (e.g., 10 minutes) to ensure interaction between the dye and the nanoparticles.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of both the control and the MEF sample.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the MEF sample to the control to determine the enhancement factor.
-
Visualizations
Caption: Experimental workflow for enhancing this compound fluorescence with cyclodextrin.
Caption: Simplified signaling pathway for Metal-Enhanced Fluorescence of this compound.
Caption: Logical workflow for troubleshooting low fluorescence in this compound experiments.
References
- 1. Cyclodextrin enhanced fluorimetric method for the determination of tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homogeneous silver colloidal substrates optimal for metal-enhanced fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescence enhancement of di-p-tolyl viologen by complexation in cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-enhanced fluorescence of dyes with quadrupole surface plasmon resonance of silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Situ Hybridization (ISH) with Solvent Violet 9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Solvent Violet 9 in in situ hybridization (ISH) experiments. The following information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be used in in situ hybridization?
This compound, also known as Crystal Violet Base, is a triarylmethane dye.[1][2] While not a conventional fluorescent dye for ISH, it can be used for chromogenic detection of DNA.[3] Its utility in ISH lies in its ability to bind to nucleic acids, potentially offering a cost-effective method for visualizing DNA in certain applications.
Q2: What are the main challenges when using a non-standard dye like this compound for ISH?
The primary challenges include a lack of established protocols, potential for high background staining, and lower sensitivity compared to fluorescent probes. Optimization of probe concentration, hybridization temperature, and washing stringency is critical for successful results.[4][5][6]
Q3: How should I store and handle this compound?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7] For long-term storage in solvent, it is recommended to store it at -20°C for up to one month or -80°C for up to six months, protected from light.[8] Always handle the compound in a well-ventilated space and use appropriate personal protective equipment, including gloves and safety goggles.[7]
Troubleshooting Guide
This guide addresses common problems that may arise during your in situ hybridization experiment using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inadequate Tissue Permeabilization: The probe cannot access the target DNA within the cell.[4][9] | Treat samples with a protease (e.g., Proteinase K) to digest proteins cross-linked to the nucleic acids. Optimize digestion time and temperature for your specific tissue type.[4] |
| Poor Probe Hybridization: Suboptimal temperature or incubation time.[4] | Optimize the hybridization temperature based on the probe sequence and sample type. Ensure the hybridization chamber is properly humidified to prevent the probe solution from drying out.[4][10] | |
| Incorrect Probe Concentration: The concentration of the this compound-labeled probe may be too low. | Perform a titration experiment to determine the optimal probe concentration. | |
| Degraded Target DNA/RNA: Poor sample handling or fixation can lead to nucleic acid degradation.[6] | Use fresh, properly fixed tissues. Ensure the time between tissue collection and fixation is minimal.[6] | |
| High Background Staining | Non-specific Probe Binding: The probe is binding to non-target sites.[4][6] | Add a blocking agent to the hybridization buffer. Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.[4][6] |
| Repetitive Sequences: Probes containing repetitive sequences can increase background.[6] | If possible, design probes to avoid repetitive sequences. Alternatively, include a pre-hybridization step with unlabeled repetitive DNA (e.g., Cot-1 DNA).[6] | |
| Insufficient Washing: Unbound probe is not adequately removed.[4] | Strictly follow the washing protocol, ensuring the correct wash buffer composition, temperature, and duration.[4] | |
| Poor Tissue Morphology | Over-digestion with Protease: Excessive protease treatment can damage tissue structure.[4] | Reduce the concentration of the protease or shorten the incubation time. |
| Inadequate Fixation: Insufficient fixation can lead to tissue loss or degradation.[4] | Optimize the fixation protocol by adjusting the fixative type or increasing the fixation time.[4] | |
| Harsh Hybridization Conditions: High temperatures can damage delicate tissues. | Consider using a formamide-free hybridization buffer or alternative solvents to lower the required hybridization temperature.[11][12][13][14] |
Experimental Protocols & Data
Generic In Situ Hybridization Workflow
The following diagram outlines a typical workflow for in situ hybridization.
Caption: A simplified workflow for a typical in situ hybridization experiment.
Key Experimental Parameters
The optimal conditions for your experiment will depend on the specific tissue, target, and probe. The following table provides a starting point for optimization.
| Parameter | Range | Considerations |
| Protease K Concentration | 1-20 µg/mL | Titrate to find the balance between signal intensity and tissue morphology. |
| Hybridization Temperature | 37-55 °C | Dependent on probe melting temperature (Tm) and formamide (B127407) concentration. |
| Probe Concentration | 1-10 ng/µL | Varies with probe type and labeling efficiency. |
| Stringent Wash Temperature | 45-65 °C | Higher temperatures increase stringency and reduce background. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process for common ISH issues.
Caption: A decision tree for troubleshooting common in situ hybridization problems.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. macsenlab.com [macsenlab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. In situ hybridization - Wikipedia [en.wikipedia.org]
- 6. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
- 11. Fast and Non-Toxic In Situ Hybridization without Blocking of Repetitive Sequences | PLOS One [journals.plos.org]
- 12. Fast and non-toxic in situ hybridization without blocking of repetitive sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fast and Non-Toxic In Situ Hybridization without Blocking of Repetitive Sequences - PMC [pmc.ncbi.nlm.nih.gov]
Effect of fixation methods on the quality of Solvent Violet 9 staining
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Solvent Violet 9 (also known as Crystal Violet base in biological applications) for staining. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on the impact of fixation methods on staining quality.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining for both cytological and histological applications.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate Fixation: Fixation time may be too short, or the chosen fixative may not be optimal for preserving the target structures. For histological sections, poor fixation can prevent the stain from binding effectively.[1] | - Optimize Fixation Time: Ensure cells or tissues are fixed for the recommended duration (e.g., 10-20 minutes for cultured cells with 4% PFA or methanol (B129727); adequate time for tissues based on size and fixative type). - Choice of Fixative: For general nuclear and cytoplasmic staining, both formalin and alcohol-based fixatives can be effective. For specific applications like amyloid staining in tissues, neutral buffered formalin is commonly used, though other fixatives may be suitable.[2][3] Cryostat sections may yield brighter staining.[2][3] |
| Insufficient Staining Time or Concentration: The dye may not have had enough time to bind to the cellular components. | - Increase Staining Time: Extend the incubation period in the this compound solution (e.g., from 15 to 30 minutes). - Increase Stain Concentration: While 0.1% to 0.5% is typical, a slightly higher concentration can be tested. Ensure the dye is fully dissolved. | |
| Incomplete Deparaffinization (Histology): Residual paraffin (B1166041) wax in tissue sections will prevent the aqueous stain from penetrating the tissue.[1] | - Ensure Complete Wax Removal: Use fresh xylene or a xylene substitute and allow for adequate incubation time during the deparaffinization steps. | |
| Uneven Staining | Incomplete Fixative Penetration (Histology): If the fixative has not fully penetrated the tissue, it can lead to differential staining patterns. | - Proper Tissue Preparation: Ensure tissue sections are of appropriate thickness (e.g., 5-10 µm) and that a sufficient volume of fixative is used (10-20 times the tissue volume). |
| Air Bubbles Trapped on Tissue/Cells: Air bubbles can prevent the stain from reaching the underlying cells or tissue. | - Careful Application of Reagents: Apply staining solution and washes gently to avoid the formation of air bubbles. | |
| Cell Detachment (Cytology): Cells may detach from the culture surface during washing steps, leading to patchy staining. | - Gentle Handling: Be gentle during washing and aspiration steps. Using a plate shaker for washing can also help. - Proper Fixation: Ensure cells are well-fixed to the plate before staining. | |
| High Background Staining | Inadequate Washing: Insufficient washing after staining can leave excess dye on the slide or plate. | - Thorough Washing: Increase the number and duration of washing steps after staining until the wash solution runs clear. |
| Precipitated Stain: Old or improperly prepared staining solution can contain precipitates that adhere to the sample. | - Filter the Staining Solution: Always filter the this compound solution before use to remove any particulates.[1] - Prepare Fresh Solution: Use a freshly prepared staining solution for best results. | |
| Excessive Staining Time or Concentration: Over-staining can lead to high background. | - Optimize Staining Protocol: Reduce the staining time or use a lower concentration of the dye. | |
| Presence of Artifacts | Fixative-Induced Artifacts: Some fixatives can cause tissue shrinkage or produce pigments. Formalin pigment (acid hematin) can appear as a brown/black deposit in blood-rich tissues if the formalin is not buffered.[4][5] | - Choose Appropriate Fixative: Select a fixative that minimizes artifacts for your specific application. Using neutral buffered formalin can prevent the formation of formalin pigment.[5] - Proper Fixation Technique: Follow recommended guidelines for tissue size, fixative volume, and fixation time. |
| Stain Precipitate: As mentioned above, precipitated dye can be mistaken for cellular structures.[1] | - Filter Stain: Ensure the staining solution is filtered before use. | |
| "Floaters" or Debris (Histology): Contaminants in the water bath or reagents can adhere to the tissue section. | - Maintain Cleanliness: Keep water baths and all staining solutions clean and free of debris. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Crystal Violet?
A1: In the context of biological staining, this compound is often referred to as Crystal Violet base.[6] It is the same chemical compound (CAS 467-63-0).[7][8] The name "this compound" is its Colour Index generic name, while "Crystal Violet" is a common name used in histology and microbiology.
Q2: What is the mechanism of this compound (Crystal Violet) staining?
A2: this compound is a cationic (positively charged) dye that binds to negatively charged components within cells. This includes nucleic acids (DNA and RNA) in the nucleus and proteins in both the nucleus and cytoplasm.[8] This binding results in a deep violet color, allowing for the visualization of cell morphology. In the case of amyloid staining, the dye binds to the surface carboxyl ions of the amyloid deposits.[9]
Q3: Which fixative is best for this compound staining?
A3: The optimal fixative depends on the application:
-
For Cultured Cells (Cytology): 4% paraformaldehyde (PFA) in PBS, 100% methanol, or 100% ethanol (B145695) are all commonly used and effective for preserving cell morphology for this compound staining. Methanol fixation can be faster than PFA.
-
For Tissue Sections (Histology): 10% neutral buffered formalin (NBF) is a widely used and effective fixative for paraffin-embedded tissues that will be stained with this compound, particularly for applications like amyloid detection.[2][10] Alcohol-based fixatives can also be used and may offer advantages in preserving certain cellular details.[11][12] For frozen sections, fixation can be performed before or after sectioning, and these often show brighter metachromatic staining with Crystal Violet for amyloid.[2][3]
Q4: Can I use this compound for quantitative analysis?
A4: Yes, this compound is widely used for quantifying cell number in culture.[6][13][14] After staining, the dye is eluted from the cells using a solubilization solution (e.g., 10% acetic acid or 1% SDS), and the absorbance of the solution is measured with a spectrophotometer. The absorbance is directly proportional to the number of cells.[8][13] This method can also be adapted for quantifying biofilm formation.[6]
Q5: My this compound staining fades over time. How can I prevent this?
A5: Fading can be an issue, especially with aqueous mounting media. For histological sections, some protocols recommend using a specific mounting medium like Highman's gum syrup, which contains salts to prevent the dye from bleeding.[2] It is also recommended to ring the coverslip to prevent evaporation and crystallization of the mounting medium.[2][3] Storing slides in the dark can also help to preserve the stain.
Experimental Protocols
Protocol 1: this compound Staining of Adherent Cultured Cells
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol (ice-cold)
-
This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 20% methanol in distilled water. Filter before use.
-
Solubilization Solution: 10% Acetic Acid or 1% SDS in PBS
-
Multi-well plates with cultured cells
Procedure:
-
Aspirate Culture Medium: Carefully remove the culture medium from the wells.
-
Wash with PBS: Gently wash the cells once with PBS.
-
Fixation:
-
PFA Fixation: Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Methanol Fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
-
Remove Fixative: Aspirate the fixative solution. If using PFA, wash the wells twice with distilled water.
-
Staining: Add the 0.1% this compound staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.
-
Washing: Carefully remove the staining solution. Wash the wells 2-4 times with distilled water until the wash water is clear.
-
Drying: Allow the plate to air dry completely.
-
Quantification (Optional):
-
Add solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature, preferably with gentle shaking.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
Protocol 2: this compound (Highman's Method) for Amyloid in Paraffin Sections
Materials:
-
Xylene
-
Ethanol (100%, 95%)
-
Distilled water
-
Weigert's Iron Hematoxylin (B73222)
-
This compound Staining Solution: 0.1 g this compound, 97.5 mL distilled water, 2.5 mL glacial acetic acid.[2]
-
Highman's Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 5 minutes to stain the nuclei.[2]
-
Washing: Wash well with water.
-
This compound Staining: Place slides in the this compound solution and incubate for 5-30 minutes, or until amyloid deposits are clearly stained purple-red.[2]
-
Rinsing: Rinse well with distilled water.
-
Mounting: Drain excess water and mount with Highman's mounting medium.[2]
-
Sealing: Ring the coverslip to prevent drying.
Expected Results:
Visualizations
Troubleshooting Workflow for Weak or No Staining
Caption: Troubleshooting workflow for addressing weak or absent this compound staining.
Fixation Method Selection Guide
Caption: Guide for selecting an appropriate fixation method for this compound staining based on the experimental application.
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. stainsfile.com [stainsfile.com]
- 3. stainsfile.com [stainsfile.com]
- 4. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 6. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 8. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
- 9. Crystal Violet and Thioflavin T [nsh.org]
- 10. newcomersupply.com [newcomersupply.com]
- 11. Frontiers | Comparison between formalin and alcohol-based fixative solutions on the histology of the rat's cerebellum [frontiersin.org]
- 12. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Solvent Violet 9 vs. Ethidium Bromide for DNA Staining Sensitivity
For researchers, scientists, and drug development professionals, the visualization of DNA is a critical step in a multitude of molecular biology workflows. The choice of a DNA staining dye directly impacts the sensitivity of detection and the integrity of the DNA for downstream applications. This guide provides an objective comparison of Solvent Violet 9 (also known as Crystal Violet) and the traditional fluorescent stain, Ethidium Bromide (EtBr), focusing on their DNA staining sensitivity and supported by experimental data.
Ethidium Bromide has long been the gold standard for DNA visualization due to its high sensitivity and low cost. However, its potent mutagenicity raises significant safety and disposal concerns. This has led to the exploration of safer alternatives, including this compound, a visible light-excitable dye. This comparison will delve into the performance of both dyes to aid researchers in making an informed decision based on their specific experimental needs.
Quantitative Data Summary
The sensitivity of a DNA stain is a crucial parameter, defining the minimum amount of DNA that can be reliably detected. The following table summarizes the reported detection limits for this compound and Ethidium Bromide.
| Feature | This compound (Crystal Violet) | Ethidium Bromide |
| Detection Limit | 8 - 16 ng[1] | 1 - 5 ng[2] |
| Visualization Method | Visible Light | UV Transillumination |
| Mechanism of Action | Intercalation and electrostatic interaction | Intercalation[2] |
| Mutagenicity | Less mutagenic than Ethidium Bromide | Potent mutagen |
Mechanism of DNA Interaction
The interaction of these dyes with DNA dictates their staining properties. Ethidium Bromide, a well-characterized intercalating agent, inserts itself between the base pairs of the DNA double helix. This intercalation leads to a significant increase in its fluorescence upon binding to DNA.
This compound, a triarylmethane dye, is understood to interact with DNA through a dual mechanism involving both intercalation between base pairs and electrostatic interactions between the cationic dye and the anionic phosphate (B84403) backbone of the DNA.
Experimental Protocols
Detailed methodologies for utilizing both this compound and Ethidium Bromide for staining DNA in agarose (B213101) gels are provided below.
This compound (Crystal Violet) Staining Protocol (Post-Staining)
This protocol is adapted from a method utilizing crystal violet for DNA visualization.
Materials:
-
Staining Solution: 0.0025% (w/v) Crystal Violet and 0.0005% (w/v) Methyl Orange in distilled water.
-
Agarose gel with electrophoresed DNA samples.
-
Staining tray.
Procedure:
-
Following agarose gel electrophoresis, carefully transfer the gel into a staining tray.
-
Add a sufficient volume of the Crystal Violet/Methyl Orange staining solution to completely submerge the gel.
-
Incubate the gel for 30 minutes at room temperature with gentle agitation.
-
Visualize the DNA bands directly under visible light. A destaining step is generally not required.[3]
Ethidium Bromide Staining Protocol (Post-Staining)
Caution: Ethidium Bromide is a potent mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle with care in a designated area.
Materials:
-
Staining Solution: 0.5 µg/mL Ethidium Bromide in deionized water.
-
Destaining Solution: Deionized water.
-
Agarose gel with electrophoresed DNA samples.
-
Staining and destaining trays.
-
UV transilluminator.
Procedure:
-
After electrophoresis, immerse the gel in the 0.5 µg/mL Ethidium Bromide staining solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
To reduce background fluorescence, transfer the gel to a destaining tray containing deionized water.
-
Destain for 15-30 minutes with gentle agitation.
-
Visualize the DNA bands using a UV transilluminator.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for comparing the sensitivity of this compound and Ethidium Bromide for DNA staining.
Caption: Workflow for comparing DNA staining sensitivity.
Conclusion
Both this compound and Ethidium Bromide are effective for visualizing DNA in agarose gels. Ethidium Bromide offers superior sensitivity, capable of detecting DNA quantities as low as 1 ng. However, its high mutagenicity is a significant drawback.
This compound provides a safer alternative, with a respectable detection limit, particularly when using a counterion-dye method (8 ng). The ability to visualize DNA under visible light also eliminates the risk of UV-induced DNA damage, which is a critical consideration for downstream applications such as cloning.
The choice between these two dyes will ultimately depend on the specific requirements of the experiment. For applications demanding the highest sensitivity, Ethidium Bromide may still be the preferred option, provided that stringent safety protocols are followed. For routine analysis, teaching purposes, or when DNA integrity is paramount, this compound presents a viable and safer alternative.
References
A Head-to-Head Comparison: Solvent Violet 9 vs. Coomassie Blue for Total Protein Quantification in Gels
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins in polyacrylamide gels is a critical step in many experimental workflows. The choice of staining reagent significantly impacts sensitivity, workflow efficiency, and compatibility with downstream applications. This guide provides an objective comparison of two protein staining reagents: the ubiquitously used Coomassie Brilliant Blue and an alternative, Solvent Violet 9 (also known as Crystal Violet Base). This comparison delves into the performance of each stain, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance metrics of this compound (applied as Crystal Violet) and Coomassie Blue for protein gel staining.
| Performance Metric | This compound (Crystal Violet) | Coomassie Brilliant Blue (R-250) | Coomassie Brilliant Blue (Colloidal G-250) |
| Limit of Detection (LOD) | ~16 ng[1] | ~50-200 ng[2] | ~8-10 ng[3][4] |
| Linear Dynamic Range | Good, similar to Coomassie Blue[1] | Moderate, can be non-linear at high protein concentrations[1] | Good[1] |
| Staining Time | 3 hours at room temperature or 30 minutes at 60°C[1] | 30 minutes to overnight[1][2] | 1 hour to overnight[1] |
| Destaining Required | No[1] | Yes (2 hours to overnight)[1] | Minimal to none[1] |
| Mechanism of Action | Cationic dye interacts with negatively charged amino acid residues.[1] | Anionic dye binds to basic and hydrophobic amino acid residues.[1][5] | Anionic dye forms colloidal particles that bind to proteins.[1] |
| Compatibility with Mass Spectrometry | Reversible staining allows for downstream analysis.[1] | Yes[3][6] | Yes[3] |
In-Depth Analysis
Sensitivity: Crystal Violet, the oxidized and commonly used form of this compound for staining, demonstrates a significant advantage in sensitivity over the conventional Coomassie Brilliant Blue R-250, with a detection limit approximately three to twelve times lower.[1][2] This enhanced sensitivity is crucial when working with low-abundance proteins. Colloidal Coomassie G-250 formulations offer sensitivity that is more comparable to Crystal Violet.[1][3][4]
Workflow Efficiency: A key differentiator is the staining and destaining process. Traditional Coomassie R-250 staining requires a lengthy destaining step to remove background staining from the gel, which can take several hours to overnight.[1][2] In contrast, this compound (as Crystal Violet) staining does not require a destaining step, leading to a significantly shorter and simpler workflow.[1] While some modern colloidal Coomassie G-250 formulations have reduced or eliminated the need for destaining, the Crystal Violet protocol is inherently more streamlined in this regard.[1]
Mechanism of Staining: The two dyes operate on different principles of interaction with proteins. Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins, primarily through interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic regions.[1][5][6] Conversely, Crystal Violet is a cationic dye that interacts with negatively charged molecules, including the carboxyl groups of acidic amino acid residues in proteins.[1]
Experimental Workflows
Caption: Comparative workflows for this compound and Coomassie Blue R-250 staining.
Experimental Protocols
This compound (Crystal Violet) Staining Protocol
This protocol is adapted for staining proteins in polyacrylamide gels.
Materials:
-
Staining Solution: 0.1% - 0.5% (w/v) Crystal Violet in 20% methanol.
-
Washing Solution: Deionized water.
Procedure:
-
Following electrophoresis, place the gel in a clean container.
-
Add enough Staining Solution to completely cover the gel.
-
Incubate for 3 hours at room temperature with gentle agitation, or for 30 minutes at 60°C for a more rapid staining.
-
Decant the staining solution.
-
Wash the gel with deionized water by gently agitating for 10-20 minutes. Change the water 2-3 times until the background is clear.
-
The gel is now ready for imaging.
Coomassie Brilliant Blue R-250 Staining Protocol
This is a classic and widely used method for visualizing proteins within a polyacrylamide gel.[3]
Materials:
-
Fixing Solution (optional): 50% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.[3]
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[3]
Procedure:
-
Following electrophoresis, place the gel in a clean container.
-
(Optional) Add Fixing Solution to cover the gel and incubate for 30-60 minutes with gentle agitation.
-
Decant the fixing solution. Add enough Staining Solution to cover the gel and incubate with gentle agitation for 2-4 hours at room temperature, or overnight for higher sensitivity.[3]
-
Decant the staining solution.
-
Add Destaining Solution and agitate gently. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This may take several hours to overnight.[2]
-
The gel is now ready for imaging.
Conclusion
Both this compound (as Crystal Violet) and Coomassie Blue are effective reagents for staining proteins in polyacrylamide gels. The choice between them will depend on the specific requirements of the experiment.
This compound (Crystal Violet) is the superior choice when high sensitivity and a rapid, streamlined workflow are paramount. Its ability to detect low nanogram amounts of protein without the need for a destaining step makes it an attractive option for researchers working with limited sample material or those seeking to improve laboratory efficiency.[1]
Coomassie Brilliant Blue , particularly in its colloidal G-250 formulations, remains a reliable and cost-effective option for general protein visualization.[1] The traditional R-250 formulation, while less sensitive and requiring a longer protocol, is still widely used due to its low cost and extensive history of use in the field.
References
A Comparative Guide to Stains in Gram Staining: The Distinct Roles of Solvent Violet 9 and Safranin
In the foundational microbiological technique of Gram staining, the choice and application of dyes are critical for the accurate differentiation of bacteria into Gram-positive and Gram-negative groups. This guide provides a detailed comparison of two dyes, Solvent Violet 9 and Safranin, clarifying their distinct and separate roles within the staining procedure. While the initial query presupposes a direct comparison for the same application, this document will elucidate that these dyes serve different functions and are not interchangeable.
Understanding the Roles: Primary Stain vs. Counterstain
The Gram staining method is a differential staining technique that relies on the sequential use of a primary stain, a mordant, a decolorizer, and a counterstain.
-
Primary Stain: This is the first dye applied and stains all bacteria. In the standard Gram stain, this is typically Crystal Violet. Due to its chemical properties, this compound, also known as Crystal Violet Base, would function as a primary stain.
-
Counterstain: This second dye is applied after the decolorization step. Its purpose is to stain the bacteria that have lost the primary stain (Gram-negative bacteria), providing a contrasting color for visualization. Safranin is the classic and most widely used counterstain in this procedure.
Therefore, a direct comparison of the advantages of this compound over Safranin for the same role is not appropriate. Instead, this guide will compare their properties and explain their specific functions within the Gram staining workflow.
Chemical and Physical Properties of this compound and Safranin
The differing chemical structures and properties of this compound and Safranin dictate their respective applications in Gram staining.
| Property | This compound (Crystal Violet Base) | Safranin |
| Chemical Class | Triarylmethane | Phenazine |
| Color | Brilliant blue-purple[1][2] | Red[3][4] |
| Role in Gram Staining | Primary Stain | Counterstain[4][5] |
| Molecular Formula | C25H31N3O[6] | C20H19ClN4[3] |
| Solubility | Soluble in ethanol; purple in water[1][2] | Soluble in water and alcohol[7] |
| Mechanism | Stains all bacteria in the initial step. Forms a complex with iodine that is retained by the thick peptidoglycan layer of Gram-positive bacteria after decolorization. | Stains the decolorized Gram-negative bacteria, which have a thin peptidoglycan layer and an outer membrane that is disrupted by the decolorizer.[8][9] |
| Primary Applications | Primarily used in inks and as an industrial colorant.[10][11] Also used as a DNA dye.[12] | Widely used as a biological stain in histology and cytology, particularly for Gram staining and endospore staining.[4][5][13] |
Experimental Protocol: The Gram Staining Procedure
The following is a standard protocol for Gram staining, highlighting the distinct steps where a primary stain (like Crystal Violet/Solvent Violet 9) and a counterstain (Safranin) are used.
Materials:
-
Bacterial smear on a clean microscope slide
-
Primary Stain: Crystal Violet (or a similar triarylmethane dye like this compound)
-
Mordant: Gram's Iodine solution
-
Decolorizer: 95% Ethanol or an acetone-alcohol mixture
-
Counterstain: Safranin solution
-
Water
-
Microscope
Procedure:
-
Smear Preparation and Heat Fixation: Prepare a thin smear of the bacterial sample on a clean glass slide. Allow it to air dry completely and then heat-fix by passing it through a flame two to three times.
-
Primary Staining: Flood the smear with the primary stain (e.g., Crystal Violet) and let it stand for 1 minute.[14]
-
Rinsing: Gently rinse the slide with tap water to remove excess primary stain.
-
Mordant Application: Flood the smear with Gram's Iodine solution and let it stand for 1 minute.[14] This forms a Crystal Violet-Iodine complex.
-
Rinsing: Gently rinse the slide with tap water.
-
Decolorization: Apply the decolorizing agent (e.g., 95% ethanol) drop by drop until the runoff is clear (typically 10-20 seconds).[14] This is the most critical step.
-
Rinsing: Immediately and gently rinse the slide with tap water to stop the decolorization process.
-
Counterstaining: Flood the smear with Safranin solution and let it stand for 1 minute.[14]
-
Rinsing and Drying: Gently rinse the slide with tap water and blot dry with bibulous paper.
-
Microscopic Examination: Examine the stained smear under a microscope. Gram-positive bacteria will appear purple, while Gram-negative bacteria will appear pink or red.
Visualizing the Gram Staining Workflow
The following diagram illustrates the logical flow of the Gram staining procedure and the resulting appearance of Gram-positive and Gram-negative bacteria at each stage.
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. dayglo.in [dayglo.in]
- 3. grokipedia.com [grokipedia.com]
- 4. Safranin - Wikipedia [en.wikipedia.org]
- 5. conductscience.com [conductscience.com]
- 6. This compound|467-63-0 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Safranine - CAMEO [cameo.mfa.org]
- 8. Gram Staining [serc.carleton.edu]
- 9. Gram Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macsenlab.com [macsenlab.com]
- 11. mkubeenterprise.co.in [mkubeenterprise.co.in]
- 12. medchemexpress.com [medchemexpress.com]
- 13. macschem.us [macschem.us]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Biofilm Quantification: The Established Crystal Violet Assay vs. The Unconventional Solvent Violet 9
For researchers, scientists, and drug development professionals, accurate quantification of biofilm formation is crucial for understanding microbial behavior and developing effective antimicrobial strategies. The Crystal Violet (CV) assay has long been the gold standard for this purpose due to its simplicity, affordability, and robustness. This guide provides a detailed comparison of the traditional CV method with the lesser-known Solvent Violet 9, clarifying their chemical relationship and respective applicability in biofilm research.
Understanding the Dyes: Crystal Violet vs. This compound
At the outset, it is critical to understand that "this compound" is chemically the free base form of Crystal Violet, also known as Crystal Violet carbinol. The commonly used dye in biofilm assays is the salt form, typically Crystal Violet chloride (C.I. Basic Violet 3). This fundamental difference in their chemical structure dictates their solubility and, consequently, their application in biological assays.
| Feature | Crystal Violet (Basic Violet 3) | This compound (Crystal Violet Base) |
| Chemical Formula | C₂₅H₃₀ClN₃ | C₂₅H₃₁N₃O |
| CAS Number | 548-62-9 | 467-63-0 |
| Synonyms | Gentian Violet, Methyl Violet 10B | Oil Soluble Violet, Crystal Violet Carbinol |
| Solubility in Water | Soluble | Insoluble[1] |
| Solubility in Ethanol (B145695) | Soluble | Soluble[2][3] |
| Primary Application in Microbiology | Staining of bacteria and biofilms in aqueous solutions.[4] | Primarily used in non-aqueous applications like inks for ballpoint pens.[5] It is also described as a dye for recognizing DNA.[6][7] |
| Mechanism in Biofilm Assay | Binds to negatively charged components of the extracellular matrix and bacterial cells.[4] | Not established for standard aqueous biofilm assays due to insolubility. |
The Standard Method: Crystal Violet Biofilm Assay
The Crystal Violet assay is a straightforward method to quantify the total biomass of a biofilm. The positively charged dye binds to negatively charged components in the biofilm's extracellular matrix and to the bacterial cells themselves. The amount of retained dye is proportional to the amount of biofilm.
Experimental Protocol: Crystal Violet Biofilm Assay
This protocol is a widely accepted method for quantifying biofilm formation in a 96-well microtiter plate.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid growth medium and incubate overnight at the optimal temperature with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in a fresh growth medium to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).
-
Biofilm Formation:
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well flat-bottom microtiter plate.
-
Include negative control wells containing sterile growth medium only.
-
Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from each well by inverting the plate and gently tapping it on a paper towel.
-
Gently wash each well twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria. Be careful not to disturb the adhered biofilm.
-
-
Fixation (Optional but Recommended):
-
Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes.
-
Discard the methanol and allow the plate to air dry completely. This step fixes the biofilm to the plate.
-
-
Staining:
-
Add 200 µL of a 0.1% (w/v) Crystal Violet solution in water to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Discard the Crystal Violet solution.
-
Wash the wells thoroughly with distilled water to remove excess stain. Repeat this step 3-4 times until the water runs clear.
-
Invert the plate and tap it on a paper towel to remove any remaining water. Allow the plate to air dry.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet.
-
Incubate the plate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
-
Quantification:
-
Transfer 150 µL of the solubilized Crystal Violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance (Optical Density) at a wavelength of 570-595 nm using a microplate reader.
-
Validation of this compound for Biofilm Assays: A Theoretical Consideration
There is no established or validated protocol in the scientific literature for the use of this compound in aqueous-based biofilm assays. Its insolubility in water presents a significant challenge for staining biofilms in their hydrated, native state within a microtiter plate well.
Potential Challenges and Considerations:
-
Solvent Incompatibility: To use this compound, it would need to be dissolved in an organic solvent, such as ethanol. Applying an ethanol-based stain directly to a live biofilm would likely kill the bacteria and could significantly alter the biofilm structure, leading to inaccurate quantification.
-
Staining Mechanism: While it is the base form of Crystal Violet, the staining efficiency and binding characteristics of this compound in a non-aqueous system for biofilms have not been characterized.
-
Protocol Development Required: A novel protocol would need to be developed and extensively validated. This would involve optimizing the solvent system, staining time, washing steps, and solubilization process, and comparing the results against established methods like the standard Crystal Violet assay.
Signaling Pathways and Workflows
The following diagrams illustrate the generalized workflow for the established Crystal Violet biofilm assay and the chemical relationship between Crystal Violet and this compound.
Conclusion
For researchers needing to quantify total biofilm biomass, the established Crystal Violet (Basic Violet 3) assay remains the validated and recommended method. Its use of an aqueous staining solution is compatible with the biological nature of biofilms. In contrast, this compound, as the water-insoluble base form of the dye, is not suitable for this standard protocol. While it may have applications in other non-biological or specialized staining procedures, its use in a conventional biofilm assay has not been demonstrated and would require significant protocol development and validation to overcome the inherent challenges of its insolubility in aqueous systems. Therefore, for reliable and reproducible biofilm quantification, adherence to the well-documented Crystal Violet method is advised.
References
Comparative analysis of different triarylmethane dyes in cell staining
For researchers, scientists, and drug development professionals, the selection of appropriate staining agents is a critical step in cellular analysis. This guide provides a detailed comparative analysis of four commonly used triarylmethane dyes: Malachite Green, Crystal Violet, Brilliant Green, and Acid Fuchsin. The comparison focuses on their performance in cell staining applications, supported by experimental data on their physicochemical properties, staining efficiency, photostability, and cytotoxicity.
Triarylmethane dyes are a class of synthetic organic compounds known for their intense color and wide range of applications in biological staining.[1] Their utility stems from their ability to bind to various cellular components, enabling visualization and analysis under a microscope. However, their performance characteristics, such as staining intensity, permanence, and effects on cell viability, can vary significantly. This guide aims to provide an objective comparison to aid in the selection of the most suitable dye for specific research needs.
Physicochemical and Spectroscopic Properties
The fundamental properties of a dye, including its molecular weight, solubility, and spectral characteristics, are key determinants of its application and performance. The table below summarizes the key physicochemical and spectroscopic properties of Malachite Green, Crystal Violet, Brilliant Green, and Acid Fuchsin.
| Property | Malachite Green | Crystal Violet | Brilliant Green | Acid Fuchsin |
| Chemical Formula | C₂₃H₂₅ClN₂ | C₂₅H₃₀ClN₃ | C₂₇H₃₃N₂NaO₄S | C₂₀H₁₇N₃Na₂O₉S₃ |
| Molecular Weight ( g/mol ) | 364.91 | 407.98 | 482.64 | 585.54[2] |
| Appearance | Green crystalline powder | Dark green to dark purple powder | Bright green crystalline powder | Dark green to dark olive-green powder[3] |
| Solubility | Soluble in water and ethanol | Soluble in water and ethanol | Soluble in water and ethanol | Soluble in water (1 mg/mL)[2] |
| Maximum Absorbance (λmax) | 617 nm | 590 nm | 625 nm | 540-545 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~105,000 at 617 nm | ~87,000 at 590 nm | Not readily available | Not readily available |
Performance in Cell Staining Applications
The choice of a triarylmethane dye is often dictated by the specific application, whether it involves staining live or fixed cells, and the cellular components of interest.
Staining Efficiency and Specificity:
-
Malachite Green is traditionally used as a counterstain and for staining bacterial endospores and fungi.[3] It can also be used as a stain for the microscopic analysis of cells and tissues.[3]
-
Crystal Violet is a primary component of the Gram stain, crucial for differentiating between Gram-positive and Gram-negative bacteria.[4] It is also widely used for staining the nuclei of adherent cells to quantify cell number and viability.
-
Brilliant Green is primarily used in bacteriology as a selective agent in culture media to isolate specific bacteria.[5] Its use as a direct cellular stain is less common compared to Crystal Violet and Malachite Green.
-
Acid Fuchsin is an acidic dye widely used in histology, notably as a component of Masson's trichrome stain to differentiate collagen and muscle fibers.[6] Its staining mechanism is largely based on electrostatic interactions with basic amino acids in proteins.[1][7]
Direct quantitative comparison of staining efficacy is challenging due to the varied applications and protocols. However, the "stain index," a measure of the brightness of a fluorescent probe, can be a useful metric for comparing dye performance in flow cytometry applications.[8]
Photostability and Photobleaching
Photostability, the resistance of a dye to photodegradation upon exposure to light, is a critical parameter in fluorescence microscopy. Triarylmethane dyes, in general, are known to have relatively low photostability, which can limit their use in long-term imaging experiments.[9][10]
Cytotoxicity
The potential toxicity of staining dyes is a major concern, particularly in live-cell imaging and for applications in drug development. The cytotoxicity of triarylmethane dyes can vary significantly.
| Dye | Cell Line | IC50 (µM) | Exposure Time |
| Malachite Green | L929 (murine fibroblast) | 14.59 | 24 h |
| MRC-5 (human lung fibroblast) | 5.86 | 24 h | |
| Crystal Violet | L1210 (murine leukemia) | - | - |
| Brilliant Green | Not readily available | - | - |
| Acid Fuchsin | Not readily available | - | - |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented here are from different studies and should be interpreted with caution.
Malachite Green and its metabolite, Leucomalachite Green, have been shown to be toxic and are suspected carcinogens.[3][11] Crystal Violet also exhibits cytotoxicity.[4][12] Information on the cytotoxicity of Brilliant Green and Acid Fuchsin in the context of cell staining is less readily available. The mechanism of cytotoxicity for some triarylmethane dyes is thought to involve the induction of oxidative stress and damage to cellular membranes and DNA.[2]
Experimental Protocols
To facilitate a standardized comparison of these dyes, detailed experimental protocols for assessing key performance parameters are provided below.
General Cell Staining Protocol (for Adherent Cells)
This protocol provides a general framework for staining adherent cells with triarylmethane dyes. Optimization of dye concentration and incubation time is recommended for each specific application and cell type.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation (for fixed-cell staining): Add a fixation solution (e.g., 4% paraformaldehyde in PBS) and incubate for 10-15 minutes at room temperature. For live-cell imaging, skip this step.
-
Washing (for fixed-cell staining): Gently wash the fixed cells twice with PBS.
-
Staining: Add the dye solution (e.g., 0.1% w/v in water or an appropriate buffer) to cover the cells and incubate for 5-15 minutes at room temperature.
-
Washing: Gently wash the cells multiple times with PBS or deionized water to remove excess unbound dye.
-
Imaging: Image the stained cells using a bright-field or fluorescence microscope with appropriate filters.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Dye Treatment: Treat the cells with a serial dilution of the triarylmethane dye for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL MTT in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of dye that inhibits cell growth by 50%).
Photostability Assessment
This protocol describes a method for quantifying the photobleaching rate of a fluorescent dye.
-
Sample Preparation: Prepare a solution of the dye in a suitable solvent or mount stained cells on a microscope slide.
-
Microscope Setup: Use a fluorescence microscope equipped with a camera and appropriate filter sets for the dye.
-
Image Acquisition: Acquire an initial image of the sample (time = 0).
-
Continuous Illumination: Continuously illuminate a defined region of the sample with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals over a period of time.
-
Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image. Plot the fluorescence intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching rate constant. The photobleaching quantum yield can be calculated if the photon flux of the excitation light is known.[10]
Visualizing Workflows and Concepts
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
Conclusion
The choice of a triarylmethane dye for cell staining requires careful consideration of the specific experimental needs. Crystal Violet is a robust and widely used stain for quantifying adherent cells and for Gram staining. Malachite Green is valuable for specific applications like endospore staining but raises concerns due to its cytotoxicity. Brilliant Green is primarily used as a selective agent in microbiology. Acid Fuchsin is a staple in histology for connective tissue staining.
For applications requiring high photostability or for live-cell imaging where low cytotoxicity is paramount, researchers should carefully evaluate the properties of each dye and consider alternatives if necessary. The provided protocols offer a starting point for a standardized comparison to determine the optimal dye for a given application. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of these dyes in various cell staining contexts.
References
- 1. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid Fuchsin used in tissue staining 3244-88-0 [sigmaaldrich.com]
- 3. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. peacta.org [peacta.org]
- 5. Simultaneous determination of malachite green, brilliant green and crystal violet in grass carp tissues by a broad-specificity indirect competitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid fuchsin - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Standardization of dyes and stains for automated cell pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triarylmethane Fluorophores Resistant to Oxidative Photobluing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MTT and Crystal Violet (Solvent Violet 9) Assays for Cell Viability Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of in vitro studies. Among the diverse array of available methods, the MTT and Crystal Violet assays are two of the most widely adopted colorimetric techniques. This guide provides an objective, data-driven comparison of these two assays to facilitate an informed choice for your specific research needs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1] In contrast, the Crystal Violet assay, also known by its alternative name Solvent Violet 9, is a simpler method that quantifies cell biomass by staining the DNA and proteins of adherent cells.[1][2][3] The choice between these two assays is contingent on the experimental objectives, cell type, and the nature of the compounds under investigation.
At a Glance: Key Differences and Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative differences between the MTT and Crystal Violet (this compound) assays based on established experimental principles.
| Feature | MTT Assay | Crystal Violet (this compound) Assay |
| Principle | Enzymatic reduction of tetrazolium salt (MTT) into formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1] | Staining of DNA and proteins of adherent cells, providing a measure of total cell biomass.[1][2] |
| Measurement | Indirect measure of cell viability based on metabolic activity. | Direct measure of cell number/biomass of adherent cells.[1] |
| Cell Type | Adherent and suspension cells. | Primarily for adherent cells.[2] |
| Endpoint | Colorimetric reading of solubilized formazan. | Colorimetric reading of solubilized Crystal Violet. |
| Advantages | - High sensitivity. - Widely used and well-documented. - Suitable for high-throughput screening. | - Simple and rapid protocol. - Cost-effective. - Less susceptible to interference from compounds affecting mitochondrial respiration. |
| Disadvantages | - Can be influenced by the metabolic state of the cells. - Requires a solubilization step for the formazan crystals. - Potential for overestimation of viability if cells are metabolically active but not proliferating. | - Less sensitive than MTT. - Dependent on cell adhesion. - Requires washing steps that can lead to cell loss if not performed carefully.[2] |
| Typical Wavelength | 570 nm (formazan) and ~630-690 nm (background). | 570-590 nm.[2] |
Experimental Protocols
MTT Assay Protocol
The MTT assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound for the desired duration.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
Crystal Violet (this compound) Assay Protocol
The Crystal Violet assay is a straightforward method for determining cell number by staining the nuclei and proteins of adherent cells.[1][2]
-
Cell Seeding: Plate adherent cells in a 96-well plate and allow them to attach and grow.
-
Compound Treatment: Expose the cells to the test compound for the specified time.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove dead, detached cells.
-
Fixation: Fix the remaining adherent cells with a fixative solution, such as 4% paraformaldehyde or 100% methanol, for 15-20 minutes.
-
Staining: Remove the fixative and add the Crystal Violet staining solution (typically 0.1% to 0.5% w/v) to each well, ensuring complete coverage of the cell monolayer. Incubate for 10-20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to release the incorporated dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[2]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and Crystal Violet assays.
MTT Assay Experimental Workflow
Crystal Violet (this compound) Assay Workflow
Concluding Remarks
Both the MTT and Crystal Violet (this compound) assays are valuable tools for the in vitro assessment of cell viability. The MTT assay offers a sensitive measure of metabolic activity, making it suitable for a broad range of cell types and applications, including high-throughput screening. However, its reliance on cellular metabolism can sometimes lead to confounding results.
The Crystal Violet assay, on the other hand, provides a direct and robust measure of cell biomass for adherent cell lines. Its simplicity, speed, and cost-effectiveness make it an excellent choice for routine cytotoxicity screening and for cross-validating findings from other viability assays.
Ultimately, the selection of the most appropriate assay depends on the specific research question, the cell model being used, and the properties of the test compounds. For a comprehensive understanding of a compound's effect on cell viability, employing both an indicator of metabolic activity (like the MTT assay) and a measure of cell number (like the Crystal Violet assay) can provide a more complete and robust dataset.
References
A Head-to-Head Battle of Protein Stains: A Quantitative Comparison for Proteomics Applications
For researchers, scientists, and drug development professionals navigating the crucial step of protein visualization in their proteomics workflows, the choice of stain can significantly impact the quality and reliability of downstream analysis. This guide provides a quantitative comparison of commonly used protein stains, offering a clear overview of their performance characteristics to aid in selecting the optimal staining method for your specific research needs.
This comparison focuses on three widely utilized stains: Coomassie Brilliant Blue, SYPRO Ruby, and silver staining. The selection is based on their prevalence in proteomics research and the availability of comparative performance data. While this guide aimed to include Solvent Violet 9, a comprehensive search of scientific literature and technical resources did not yield evidence of its application in proteomics. Therefore, it has been omitted from this comparison.
Performance at a Glance: A Quantitative Overview
The selection of a protein stain is often a trade-off between sensitivity, linearity of signal for quantification, and compatibility with mass spectrometry. The following table summarizes the key quantitative parameters for Coomassie Brilliant Blue, SYPRO Ruby, and silver staining to facilitate a direct comparison.
| Feature | Coomassie Brilliant Blue (CBB) | SYPRO Ruby | Silver Staining |
| Detection Limit (Sensitivity) | ~30-100 ng[1] | 0.25-1 ng[2][3] | As low as 0.2 ng[4] |
| Linear Dynamic Range | ~1 order of magnitude[5] | Over 3 orders of magnitude[2][3][6] | Narrow (4-50 ng)[4] |
| Mass Spectrometry Compatibility | Good, but destaining is required[7] | Excellent, no interference[8][9] | Poor, often interferes with analysis[7] |
| Protocol Simplicity | Simple and fast[10] | Simple, with rapid and overnight options[2][3] | Complex and multi-step |
| Protein-to-Protein Variability | Moderate | Low[3][6] | High |
In-Depth Analysis of Staining Methods
Coomassie Brilliant Blue: The Workhorse of Protein Staining
Coomassie Brilliant Blue (CBB) is a popular choice for routine protein visualization due to its simplicity, affordability, and good compatibility with mass spectrometry after a destaining step.[7][10] It exists in two main forms, R-250 and G-250, with the G-250 colloidal version offering reduced background staining.[10] The dye binds to basic and hydrophobic amino acid residues.[10]
While CBB is a reliable stain, its sensitivity is lower compared to fluorescent and silver stains, and its linear dynamic range is limited, making it less suitable for precise quantification of low-abundance proteins.[1][5]
SYPRO Ruby: The Gold Standard for Quantitative Proteomics
SYPRO Ruby is a fluorescent protein stain that has become a benchmark for quantitative proteomics due to its high sensitivity, broad linear dynamic range, and excellent compatibility with mass spectrometry.[2][3][6][9] This ruthenium-based metal chelate stain interacts with basic amino acids and the polypeptide backbone, resulting in low protein-to-protein variability.[3] It does not require destaining and does not interfere with downstream sequencing or mass spectrometry analysis.[8]
Silver Staining: Unmatched Sensitivity with a Caveat
Silver staining offers the highest sensitivity among the compared methods, capable of detecting sub-nanogram levels of protein.[4] This technique relies on the reduction of silver ions to metallic silver, which deposits on the protein bands. However, this high sensitivity comes at the cost of a narrow linear dynamic range, making it unsuitable for accurate protein quantification.[4] Furthermore, silver staining protocols are often complex and can introduce modifications to the proteins, which can interfere with subsequent mass spectrometry analysis.[7]
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are representative protocols for each of the discussed staining methods.
Coomassie Brilliant Blue (CBB) Staining Protocol
This protocol is a general guideline and may require optimization based on gel size and thickness.
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% ethanol (B145695), 10% acetic acid) for at least 1 hour.
-
Staining: Transfer the gel to the Coomassie staining solution (0.1% Coomassie Brilliant Blue R-250 in 40% methanol (B129727), 10% acetic acid) and incubate with gentle agitation for 2-4 hours.[11]
-
Destaining: Move the gel to a destaining solution (e.g., 10% ethanol, 7.5% acetic acid) and incubate with gentle agitation.[11] Change the destaining solution several times until the protein bands are clearly visible against a clear background.
SYPRO Ruby Protein Gel Stain Protocol (Basic Overnight)
This protocol is adapted from the manufacturer's instructions for maximum sensitivity.
-
Fixation: Following electrophoresis, fix the gel in a solution of 50% methanol and 7% acetic acid for 30 minutes. Repeat with fresh fixative for another 30 minutes.[3] For 2D gels, fixation is also recommended.[4]
-
Washing: Wash the gel three times with ultrapure water for 10 minutes each.[2]
-
Staining: Immerse the gel in SYPRO Ruby protein gel stain and incubate overnight with gentle agitation, protected from light.[2][6]
-
Washing: Transfer the gel to a wash solution (10% methanol, 7% acetic acid) and wash for 30 minutes.[3]
-
Final Rinse: Rinse the gel with ultrapure water for at least two 5-minute intervals before imaging.[2]
Silver Staining Protocol (General)
Silver staining protocols can vary significantly. This is a simplified, representative workflow.
-
Fixation: Fix the gel in an acidic ethanol or methanol solution.
-
Sensitization: Sensitize the gel using a solution containing a sensitizing agent like glutaraldehyde (B144438) or sodium thiosulfate.
-
Washing: Thoroughly wash the gel with water to remove the sensitizer.
-
Silver Incubation: Incubate the gel in a silver nitrate (B79036) solution.
-
Development: Develop the protein bands by adding a reducing agent (e.g., formaldehyde (B43269) in an alkaline solution).
-
Stopping: Stop the development process with a weak acidic solution (e.g., acetic acid) once the desired band intensity is reached.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in a typical proteomics workflow and the decision-making process for selecting a protein stain.
References
- 1. conductscience.com [conductscience.com]
- 2. abpbio.com [abpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. lonzabio.jp [lonzabio.jp]
- 9. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 11. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Performance Analysis: Solvent Violet 9 vs. Standard Fluorescent Stains in Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Cellular Stain
In the realm of cellular and molecular biology, the accurate visualization and quantification of cells are paramount. While a plethora of staining reagents are available, choosing the optimal dye depends critically on the experimental goals, the instrumentation available, and the specific cellular processes under investigation. This guide provides a comprehensive performance benchmark of Solvent Violet 9 against commonly used fluorescent stains, offering a clear comparison of their underlying mechanisms, performance metrics, and experimental protocols.
Executive Summary
This guide reveals that this compound, also known as Crystal Violet Base, is primarily utilized as a colorimetric stain for quantifying cell viability and biomass through absorbance measurements. Its fluorescent properties are exceedingly weak, rendering it unsuitable for fluorescence microscopy applications. In stark contrast, standard fluorescent stains such as DAPI and Hoechst are specifically designed for high-contrast, sensitive visualization of cellular structures, particularly the nucleus, in fluorescence-based assays. The choice between these classes of dyes represents a fundamental decision between absorbance-based bulk measurement and high-resolution spatial analysis.
Performance Benchmark: this compound vs. Fluorescent Stains
The following table summarizes the key performance indicators for this compound (in its active form, Crystal Violet) and representative fluorescent stains. The data underscores the distinct advantages and limitations of each.
| Parameter | This compound (Crystal Violet) | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 |
| Primary Application | Cell viability/biomass quantification (absorbance) | Nuclear counterstain (fluorescence) | Nuclear counterstain (live & fixed cells) |
| Detection Method | Colorimetry (Absorbance) | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry |
| Target Molecule | DNA and proteins[1] | A-T rich regions of DNA[2] | A-T rich regions of DNA[2] |
| Fluorescence Quantum Yield | ~0.019 (in glycerol)[3] | ~0.9 (when bound to DNA) | High (when bound to DNA) |
| Excitation Wavelength (nm) | ~550 (for fluorescence)[3] | ~358 (bound to DNA) | ~350 (bound to DNA) |
| Emission Wavelength (nm) | ~580-640 (weak)[4] | ~461 (bound to DNA) | ~461 (bound to DNA) |
| Photostability | Low[5] | Moderate (can photoconvert)[2][6] | Higher than DAPI |
| Cell Permeability | Permeant to fixed cells | Permeant to fixed and live cells | Highly permeant to live cells |
| Signal-to-Noise Ratio | Not applicable (absorbance-based) | High | High |
| Common Use Cases | Biofilm assays, cytotoxicity assays | Fixed cell imaging, chromosome staining | Live and fixed cell imaging, cell cycle analysis |
Mechanism of Action: A Fundamental Divergence
The operational principles of this compound and fluorescent stains are fundamentally different. This compound, in its cationic form (Crystal Violet), is a non-specific intercalating dye that binds to negatively charged molecules such as DNA and proteins.[1] The amount of dye retained by a cell population is proportional to the biomass and is quantified by measuring the absorbance of light after solubilizing the dye.
In contrast, fluorescent stains like DAPI and Hoechst are fluorochromes that exhibit low intrinsic fluorescence in solution but become highly fluorescent upon binding to their specific molecular target, in this case, the minor groove of A-T rich regions of DNA.[2] This "switch-on" fluorescence provides a high signal-to-noise ratio, enabling the visualization of specific structures with high sensitivity.
Experimental Protocols
Protocol for Cell Viability Quantification using this compound (Crystal Violet)
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for the desired experimental duration.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 100% methanol (B129727) for 10-15 minutes at room temperature.[7][8]
-
Staining: Remove the fixative and add a 0.1% to 0.5% (w/v) solution of Crystal Violet in 20% methanol to each well.[9] Incubate for 10-30 minutes at room temperature.[9]
-
Washing: Carefully wash the wells with water to remove excess stain.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the stain taken up by the cells.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 590 nm using a plate reader. The absorbance is directly proportional to the number of cells.[7][10]
Protocol for Nuclear Staining with DAPI
This protocol is a general guideline for staining fixed adherent cells.
-
Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 10-15 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Incubate the cells with a DAPI solution (typically 1-5 µg/mL in PBS) for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound DAPI.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and visualize using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
Visualizing the Workflow and Underlying Principles
To further clarify the distinct processes involved, the following diagrams illustrate the experimental workflow for a Crystal Violet assay and the principle of fluorescence resonance energy transfer (FRET), a common application for fluorescent probes.
Caption: Workflow for a typical Crystal Violet cell viability assay.
Caption: FRET, a technique reliant on fluorescent probes.
Conclusion and Recommendations
The performance comparison unequivocally demonstrates that this compound and standard fluorescent stains are not interchangeable and serve distinct experimental purposes.
-
This compound (Crystal Violet) is a reliable, cost-effective, and straightforward choice for bulk quantification of adherent cells in applications such as cytotoxicity and biofilm assays where spatial resolution is not required. Its utility lies in its role as a colorimetric stain for absorbance-based measurements.
-
Fluorescent stains (e.g., DAPI, Hoechst) are indispensable for high-resolution imaging and flow cytometry . Their high quantum yield upon DNA binding and the resulting high signal-to-noise ratio make them the superior choice for applications requiring visualization of nuclear morphology, cell counting in mixed populations, and analysis of cellular dynamics.
For researchers in drug development and cellular biology, the selection of a stain should be guided by the primary experimental question. If the goal is to assess the overall impact of a compound on cell proliferation or viability in a high-throughput screening context, a Crystal Violet assay is often sufficient. However, for detailed studies on cellular mechanisms, localization of proteins, or cell cycle analysis, the sensitivity and specificity of fluorescent stains are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. Crystal violet [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. tpp.ch [tpp.ch]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
Literature review on the comparative efficacy of various biological stains
In the fields of cellular and tissue analysis, the choice of biological stain is critical for generating accurate and reproducible data. This guide provides a comparative overview of commonly used histological and fluorescent stains, offering quantitative performance data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal staining technique for their specific applications.
I. Histological Stains: A Comparative Analysis
Histological stains are fundamental tools for visualizing tissue morphology and identifying specific cellular components. While Hematoxylin and Eosin (H&E) staining remains the gold standard for general architectural assessment, a variety of special stains offer enhanced specificity for particular biomolecules or pathogens.[1][2][3]
The efficacy of a histological stain is often determined by its diagnostic accuracy, which includes sensitivity and specificity for a particular target. A study comparing different methods for the detection of Helicobacter pylori in gastric biopsies provides a clear example of quantitative comparison.[4]
| Stain | Sensitivity | Specificity | Diagnostic Accuracy |
| Giemsa (Reference) | 100% | 100% | 100% |
| Gimenez | 96.7% | 93.3% | 95.6% |
| Hematoxylin & Eosin (H&E) | 83.3% | 100% | 91.1% |
| PAS-Alcian Blue (PAS-AB) | 70% | 100% | 84.4% |
| (Data sourced from a 2022 study on gastric biopsies.[4]) |
This data clearly indicates that for the specific task of detecting H. pylori, the Gimenez stain offers higher diagnostic accuracy compared to the routine H&E stain.[4] Similarly, other special stains are recommended for identifying small foci of abnormal keratinization where H&E may be insufficient.[1]
II. Fluorescent Stains (Fluorophores): Photophysical Properties
For fluorescence microscopy applications, the selection of a suitable fluorophore is paramount to experimental success.[5] Key performance metrics include the fluorescence quantum yield (Φf), which indicates signal brightness, and photostability, which determines the duration of observation under illumination.[5][6]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Relative Photostability |
| FITC | ~495 | ~525 | 0.92 | Moderate |
| Alexa Fluor 568 | ~578 | ~603 | 0.69 | High |
| Cy5 | ~649 | ~670 | ~0.20 | Moderate to High |
| (Data compiled from comparative guides.[5]) |
Alexa Fluor 568 demonstrates high photostability, making it a robust choice for experiments requiring prolonged imaging sessions.[5] While FITC has a very high quantum yield, it is known to be susceptible to rapid photobleaching.[5]
III. Experimental Workflows and Protocols
The reliability of any staining result is intrinsically linked to the meticulous execution of the experimental protocol.[7] This involves several key stages: sample preparation, fixation, sectioning, staining, and imaging.
The following diagram illustrates a typical workflow for preparing and staining tissue samples for microscopic analysis.
Caption: Standard workflow for paraffin-embedded tissue staining.
This protocol provides a standard method for immunofluorescent labeling. Optimization may be required for specific antigens or tissues of interest.
-
Tissue Preparation :
-
Snap freeze fresh tissue in isopentane (B150273) cooled with dry ice and store at -70°C.
-
Embed the frozen tissue in O.C.T. compound.
-
Using a cryostat, cut sections 5-10 µm thick and mount them on gelatin-coated slides.
-
-
Fixation & Staining :
-
Fix the sections in cold acetone (B3395972) or methanol.
-
Wash slides with Phosphate-Buffered Saline (PBS).
-
Blocking (Permeabilization) : Incubate sections for 45-60 minutes in a blocking buffer (e.g., PBS with 1-10% normal serum, 0.1-0.5% Triton X-100) to reduce non-specific binding.
-
Primary Antibody : Incubate with the primary antibody (diluted in blocking buffer) overnight at 2-8°C in a humidified chamber.
-
Washing : Wash slides three times with PBS.
-
Secondary Antibody : Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Washing : Wash slides three times with PBS, protected from light.
-
-
Counterstaining & Mounting :
-
Counterstain (Optional) : Incubate with a nuclear counterstain like DAPI for 1-5 minutes.
-
Washing : Briefly rinse with PBS.
-
Mounting : Mount with a low-fluorescence mounting medium and seal the coverslip.[8]
-
-
Imaging :
-
Image using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophores. Store slides at 2-8°C in the dark.
-
IV. Visualizing Cellular Pathways with Fluorescent Stains
Immunofluorescence is a powerful technique for visualizing the localization and interaction of multiple proteins within cellular signaling pathways.[9] By using primary antibodies specific to different pathway components and distinct fluorophore-conjugated secondary antibodies, researchers can map out the spatial relationships of these proteins.
Caption: Multiplex imaging of a generic signaling cascade.
This diagram illustrates how different fluorophores can be assigned to visualize a receptor (stained with a green fluorophore like Alexa Fluor 488), downstream kinases (red, e.g., Alexa Fluor 568), and a translocating transcription factor (far-red, e.g., Alexa Fluor 647), providing a comprehensive view of the pathway's activation state.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Comparison of Different Histological Staining Methods for Detection of Helicobacter pylori Infection in Gastric Biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. ccsenet.org [ccsenet.org]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. Immunofluorescence - Wikipedia [en.wikipedia.org]
Assessing the Cytotoxicity of Solvent Violet 9 in Comparison to Other Live-Cell Stains
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell staining is an indispensable technique in cellular and molecular biology, enabling the visualization and analysis of cellular processes in real-time. The ideal live-cell stain should provide a strong and stable signal without interfering with normal cellular functions. However, many fluorescent dyes can exhibit cytotoxicity, potentially leading to apoptosis or necrosis and thereby compromising the integrity of experimental results. This guide provides a comparative assessment of the cytotoxicity of Solvent Violet 9, a triarylmethane dye, against two commonly used live-cell stains: Hoechst 33342, a bis-benzimidazole DNA stain, and Propidium (B1200493) Iodide, a phenanthridinium-based nuclear stain.
This guide aims to provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a live-cell stain, ensuring minimal perturbation to the biological system under investigation. The comparison is based on available in vitro cytotoxicity data, and detailed experimental protocols for assessing cytotoxicity are provided.
Comparative Cytotoxicity Data
Quantitative assessment of cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces a biological activity by 50%. The following table summarizes the available cytotoxicity data for this compound (using its close analog Crystal Violet as a proxy due to the lack of direct data), Hoechst 33342, and Propidium Iodide. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used.
| Stain | Chemical Class | Mechanism of Action | Reported IC50 Range (µM) | Target Cells | Assay | Reference |
| This compound (as Crystal Violet) | Triarylmethane | Intercalates into DNA and can disrupt mitochondrial function.[1][2] | 0.34 - 22.4 | HCT116, L1210 leukemia cells | Crystal Violet Assay | [3] |
| Hoechst 33342 | Bis-benzimidazole | Binds to the minor groove of AT-rich DNA sequences.[4][5] | 0.5 µg/mL (~0.8 µM) - 10 µM | L1210, KHT sarcoma cells | Cell Growth Inhibition, Colony Formation Assay | [4][6] |
| Propidium Iodide | Phenanthridinium | Intercalates into double-stranded DNA and RNA.[7] | Generally used as a marker for dead cells, not for live-cell staining. High concentrations are cytotoxic. | Various | Propidium Iodide Uptake Assay | [8] |
Experimental Protocols
To assess the cytotoxicity of live-cell stains, standardized in vitro assays are employed. The two most common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the live-cell stain (e.g., this compound, Hoechst 33342) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a colorimetric method that measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the IC50 value.
Signaling Pathways in Cytotoxicity
The cytotoxicity of live-cell stains, particularly DNA-binding dyes, can be mediated through the induction of apoptosis. This programmed cell death is a highly regulated process involving a cascade of signaling events.
Apoptosis Signaling Pathway
DNA-binding dyes can induce DNA damage, which can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the activation of a series of caspase enzymes, which are proteases that execute the apoptotic program.
Conclusion
The selection of a live-cell stain requires careful consideration of its potential cytotoxic effects. While this compound, as a triarylmethane dye, is likely to exhibit some level of cytotoxicity, the lack of direct comparative data makes a definitive assessment challenging. Based on data from its analog, Crystal Violet, it may have a higher cytotoxic potential compared to Hoechst 33342 when used for live-cell imaging. Propidium Iodide is primarily a marker for dead cells and is not suitable for staining living cells due to its high toxicity and membrane impermeability in viable cells.
Researchers should empirically determine the optimal, lowest effective concentration of any live-cell stain and minimize exposure time to reduce the risk of inducing cellular stress and apoptosis, which could confound experimental results. The use of standardized cytotoxicity assays, such as the MTT and LDH assays detailed in this guide, is crucial for validating the suitability of a chosen stain for a specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Use of propidium iodide staining and flow cytometry to measure anti-mediated cytotoxicity: resolution of complement-sensitive and resistant target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propidium iodide staining method for testing the cytotoxicity of 2,4,6-trichlorophenol and perfluorooctane sulfonate at low concentrations with Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to Staining Reagents for High-Throughput Screening of Intracellular Lipids
Introduction
High-throughput screening (HTS) assays designed to quantify intracellular lipid accumulation are crucial in drug discovery for metabolic diseases, oncology, and infectious diseases. A key component of these assays is the selection of an appropriate staining reagent that is sensitive, specific, and compatible with automated imaging and analysis platforms. This guide provides a detailed comparison of Solvent Violet 9 and other common lipophilic dyes—Nile Red and BODIPY 493/503—for the quantification of intracellular lipid droplets.
While this compound, also known as Crystal Violet Base, is a triarylmethane dye used for coloring inks and plastics[1], its application in biological staining is primarily for assessing cell viability by staining the DNA of adherent cells.[2][3] In this context, it is often referred to as Crystal Violet.[2][3] In contrast, Nile Red and BODIPY 493/503 are fluorescent dyes widely used for specifically staining intracellular lipid droplets.[4][5][6] This guide will focus on the validation of these fluorescent dyes for HTS applications, providing comparative data and detailed protocols.
Comparison of Lipophilic Dyes for High-Throughput Screening
The ideal dye for HTS should exhibit high specificity for neutral lipids, possess strong fluorescence in lipid-rich environments, show minimal background fluorescence in aqueous media, and be photostable.[][8]
| Property | This compound (Crystal Violet) | Nile Red | BODIPY 493/503 |
| Primary Application | Cell viability/cytotoxicity assays[3][9] | Staining intracellular lipids[5][6] | Staining intracellular lipids[][10] |
| Staining Mechanism | Binds to DNA and proteins in adherent cells[3] | Solvatochromic; fluoresces strongly in hydrophobic environments[6][11] | Binds specifically to neutral lipids within lipid droplets[][10] |
| Fluorescence | Not typically used as a fluorescent dye | Strongly fluorescent in lipids, weak in aqueous media[6][12] | High quantum yield, relatively insensitive to environment polarity[10] |
| Excitation Max. | Not Applicable | ~552 nm | ~493 nm[10] |
| Emission Max. | Not Applicable | ~636 nm | ~503 nm[10] |
| Advantages for HTS | Simple, rapid, and cost-effective for cytotoxicity screening[3] | Fluorogenic nature reduces background noise | High photostability and narrow emission spectra reduce signal overlap[] |
| Disadvantages for HTS | Not specific for lipids; measures total biomass[3] | Broad emission spectrum can interfere with multicolor imaging[5] | Can produce background signal due to its non-fluorogenic nature[8][12] |
Experimental Workflows and Logical Relationships
A typical high-throughput screening workflow for identifying modulators of lipid accumulation involves several key steps, from cell preparation to data analysis. The choice of dye is a critical decision point within this workflow.
Caption: High-throughput screening workflow for lipid accumulation.
The decision to choose a specific lipid stain depends on the experimental requirements. The following diagram illustrates the logical considerations for selecting an appropriate dye.
Caption: Logic for selecting a cellular stain.
Detailed Experimental Protocols
Below are detailed protocols for using BODIPY 493/503 and Nile Red for staining intracellular lipid droplets in adherent cells, adapted for a 96-well plate format suitable for HTS.
Protocol 1: Staining with BODIPY 493/503
BODIPY 493/503 is a fluorescent dye that localizes to neutral lipids within lipid droplets.[10] It is suitable for live or fixed cell staining.[10]
Materials:
-
BODIPY 493/503 stock solution (10 mM in DMSO)[10]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free for working solution)
-
Adherent cells cultured in a 96-well imaging plate
-
4% Paraformaldehyde (PFA) for fixing (optional)
Procedure:
-
Preparation of Working Solution:
-
Prepare a 1-10 µM working solution of BODIPY 493/503 by diluting the stock solution in serum-free cell culture medium or PBS.[10] The optimal concentration should be determined empirically for the specific cell type.
-
-
Cell Preparation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 100 µL of PBS per well.
-
-
Staining:
-
Add 100 µL of the BODIPY 493/503 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with 100 µL of PBS per well to reduce non-specific binding.[]
-
-
Imaging:
-
Add 100 µL of PBS or culture medium to each well.
-
Image the cells using a fluorescence microscope or high-content imaging system with filters appropriate for an excitation/emission of ~493/503 nm.[10]
-
Protocol 2: Staining with Nile Red
Nile Red is a solvatochromic dye that is highly fluorescent in lipid-rich environments, making it an excellent choice for detecting intracellular lipid droplets.[6][12]
Materials:
-
Nile Red stock solution (1 mg/mL in acetone (B3395972) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured in a 96-well imaging plate
Procedure:
-
Preparation of Staining Solution:
-
Dilute the Nile Red stock solution in PBS to a final concentration of 1-10 µg/mL. The optimal concentration can vary depending on the cell type.
-
-
Cell Preparation:
-
Remove the culture medium from the wells.
-
Wash the cells twice with 100 µL of PBS per well.
-
-
Staining:
-
Add 100 µL of the Nile Red staining solution to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with 100 µL of PBS.
-
-
Imaging:
-
Add 100 µL of PBS to each well.
-
Image immediately using a fluorescence microscope with an excitation wavelength of ~552 nm and an emission wavelength of ~636 nm.
-
Conclusion
For the specific application of quantifying intracellular lipid droplets in a high-throughput screening context, fluorescent dyes such as Nile Red and BODIPY 493/503 are the validated and superior choices. BODIPY 493/503 is particularly advantageous for multicolor imaging due to its narrow emission spectrum. While this compound (Crystal Violet) is a useful tool for HTS, its application is in assessing overall cell viability and cytotoxicity rather than the specific measurement of lipid accumulation.[3] The selection of the appropriate dye should be based on the specific requirements of the assay, such as the need for multiplexing with other fluorescent probes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 12. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Viability and Cytotoxicity Assays: Crystal Violet (and Solvent Violet 9) vs. Key Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of in vitro studies. Among the established methods, Crystal Violet and its derivative, Solvent Violet 9, offer a simple, cost-effective approach. However, a diverse landscape of alternative assays, each with unique principles and performance characteristics, warrants a thorough comparison to guide experimental design. This guide provides an objective comparison of protocols and performance data for Crystal Violet/Solvent Violet 9 against common colorimetric and fluorescence-based assays.
Principle of Staining
This compound is recognized as a DNA dye.[1] It is structurally related to Crystal Violet, which functions by staining the DNA and proteins of adherent cells.[2] This method provides a direct measure of cell biomass. In contrast, other assays measure metabolic activity or membrane integrity to infer cell viability.
Comparison of Key Performance Metrics
The choice of a cell viability assay is dictated by the specific experimental requirements, including the cell type, the nature of the test compounds, and the desired endpoint. The following table summarizes the key characteristics of Crystal Violet/Solvent Violet 9 and its alternatives.
| Feature | Crystal Violet / this compound | MTT Assay | XTT Assay | AlamarBlue® (Resazurin) Assay | Fluorescent Dyes (e.g., SYTO9/PI, Calcein AM, 7-AAD, PI, DAPI) |
| Principle | Stains DNA and proteins of adherent cells, measuring total cell biomass.[2] | Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] | Reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[3] | Reduction of non-fluorescent resazurin (B115843) to fluorescent resorufin (B1680543) by metabolically active cells.[4] | Dyes that selectively enter cells based on membrane integrity or are activated by intracellular enzymes. |
| Measurement | Direct measure of cell number/biomass.[2] | Indirect measure of cell viability via metabolic activity.[2] | Indirect measure of cell viability via metabolic activity. | Indirect measure of cell viability via metabolic activity. | Direct discrimination of live and dead cells based on fluorescence. |
| Endpoint | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Fluorometric or Colorimetric | Fluorescence Intensity |
| Throughput | High | High | High | High | High |
| Cost | Low | Low | Moderate | Moderate | Moderate to High |
| Advantages | Simple, rapid, and inexpensive.[5] Direct measure of cell number. | Well-established, sensitive, and suitable for high-throughput screening.[6] | Water-soluble formazan product simplifies the protocol (no solubilization step).[3] | Non-toxic, allowing for kinetic monitoring.[7] Highly sensitive. | High sensitivity, can be used for multiplexing and single-cell analysis (flow cytometry). |
| Limitations | Less sensitive than some other assays. Can be influenced by factors affecting cell adhesion. Stains both live and dead adherent cells. | Can be affected by compounds that alter cellular metabolism.[8] Formazan crystals are insoluble and require a solubilization step.[3] | Requires an intermediate electron acceptor.[3] | Can be affected by changes in cellular redox state. | Requires a fluorescence microscope or plate reader. Some dyes are not suitable for fixed cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for Crystal Violet and its key alternatives.
Crystal Violet Staining Protocol
This protocol is suitable for assessing the cytotoxicity of compounds on adherent cells.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with a solution like 4% paraformaldehyde for 15-20 minutes.
-
Staining: Remove the fixative and add 0.5% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Air dry the plate and then add a solubilization solution (e.g., 1% SDS or methanol) to each well.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[9]
MTT Assay Protocol
This assay measures cell viability based on mitochondrial activity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Crystal Violet protocol.
-
MTT Addition: After treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[10]
AlamarBlue® (Resazurin) Assay Protocol
This fluorescence-based assay is non-toxic and allows for kinetic measurements.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Crystal Violet protocol.
-
Reagent Addition: Add AlamarBlue® reagent to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[9]
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).[12]
SYTO9/Propidium Iodide (PI) Staining for Bacteria
This method differentiates live and dead bacteria based on membrane integrity.
-
Dye Preparation: Prepare a mixture of SYTO9 and Propidium Iodide dyes.
-
Staining: Add the dye mixture to the bacterial suspension and incubate for 15 minutes at room temperature in the dark.
-
Imaging: Mount the stained bacteria on a slide and visualize using a fluorescence microscope. Live bacteria will fluoresce green (SYTO9), while dead bacteria will fluoresce red (PI).[1]
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the experimental protocols.
References
- 1. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 5. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. isogen-lifescience.com [isogen-lifescience.com]
- 8. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Critical Evaluation of Solvent Violet 9 (Crystal Violet) in Modern Molecular Biology Workflows
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Cell Viability and Staining Methodologies
In the landscape of modern molecular biology, the selection of appropriate tools for cellular analysis is paramount to generating reliable and reproducible data. Among the classical staining reagents, Solvent Violet 9, more commonly known in biological contexts as Crystal Violet or Gentian Violet, remains a widely utilized triarylmethane dye. This guide provides a critical evaluation of its performance, particularly in cell viability and staining workflows, and offers a comparative analysis against contemporary alternatives.
Principle of Action: A Dual Affinity for Cellular Macromolecules
Crystal Violet's utility in biological applications stems from its cationic nature, which facilitates its binding to negatively charged macromolecules within the cell.[1] The dye intercalates with DNA and also binds to proteins, resulting in a deep purple stain.[2][3] In the context of cell viability assays for adherent cells, this principle is elegantly simple: viable cells remain attached to the culture surface and retain the stain, while dead or dying cells detach and are washed away.[4] The amount of retained dye, which can be solubilized and quantified by measuring its absorbance, is therefore directly proportional to the cell biomass.[2]
Performance in Key Applications: A Comparative Overview
The most prevalent application of Crystal Violet in molecular biology is in the assessment of cell viability and cytotoxicity. However, it is also used in other workflows such as Gram staining and histological analysis. Here, we compare its performance in cell viability assays against other common methodologies.
Data Presentation: Comparison of Cell Viability Assays
| Feature | This compound (Crystal Violet) | MTT Assay | SRB Assay | Resazurin (B115843) (AlamarBlue®) Assay |
| Principle | Stains DNA and proteins of adherent cells, measuring total cell biomass. | Enzymatic reduction of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells.[5] | Stains total cellular protein with the fluorescent dye Sulforhodamine B.[6] | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.[7] |
| Measurement | Colorimetric (Absorbance ~570-590 nm)[8] | Colorimetric (Absorbance ~570 nm)[5] | Colorimetric (Absorbance ~515-570 nm)[9] | Fluorometric (Ex/Em ~560/590 nm)[7] |
| Linear Range | 0 - 40,000 cells/well[5] | 0 - 80,000 cells/well[5] | Excellent linearity, often better than MTT. | Wide dynamic range, highly sensitive.[7] |
| Linearity (R² value) | ~0.94 - 0.98[10] | ~0.99[5] | Generally >0.98 | Typically >0.99 |
| Sensitivity | Good for detecting large changes in cell number. | High sensitivity. | High sensitivity, with a resolution of 1,000-2,000 cells/well.[6] | Very high sensitivity.[7] |
| Reproducibility | Higher variation between repeat assays (CV <10%).[5][10] | Generally more reproducible with lower variability.[5] | High reproducibility. | High reproducibility. |
| Endpoint Stability | Staining is stable; plates can be stored.[11] | Requires a solubilization step; signal is less stable.[6] | Staining is stable; plates can be stored for extended periods.[6] | Endpoint is flexible; can be a kinetic assay.[7] |
| Cost | Low[12] | Low[12] | Low | Moderate |
| Potential for Interference | Colored compounds, precipitates.[13] | Compounds affecting cellular metabolism or redox state.[14] | Less interference as it's not dependent on metabolic activity.[6] | Compounds affecting cellular metabolism. |
Experimental Protocols
Key Experiment: Crystal Violet Cell Viability Assay
This protocol is a standard method for assessing cell viability by staining adherent cells.
Materials:
-
Adherent cells cultured in multi-well plates
-
Phosphate Buffered Saline (PBS)
-
Fixative Solution (e.g., 100% Methanol (B129727) or 4% Paraformaldehyde)
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v in 20% methanol or water)[2]
-
Washing Solution (Distilled water)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)[8]
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding and Treatment: Seed adherent cells in a multi-well plate at a desired density and allow them to attach overnight. Treat cells with the experimental compounds and incubate for the desired period.
-
Washing: Gently aspirate the culture medium. Wash the cells once with PBS to remove residual medium and detached cells.
-
Fixation: Add the fixative solution to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Aspirate the fixative solution and add the Crystal Violet Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate for 10-30 minutes at room temperature.[2]
-
Washing: Carefully wash the plate 2-4 times with distilled water to remove excess stain. Invert the plate and tap gently on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.
-
Solubilization: Add the solubilization solution to each well. Incubate on an orbital shaker for 15-30 minutes to ensure the dye is completely dissolved.[8]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a plate reader at a wavelength of 570-590 nm.[8]
Mandatory Visualizations
Logical Relationships of Crystal Violet Assay
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. cell quantitation: Crystal violet - Cellculture2 [cellculture2.altervista.org]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of crystal violet decolorization assay and resazurin microplate assay for antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rgcc-international.com [rgcc-international.com]
- 8. clyte.tech [clyte.tech]
- 9. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Solvent Violet 9: A Procedural Guide
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Solvent Violet 9, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Essential Safety and Chemical Data
A thorough understanding of the substance's properties is the foundation of safe handling. Key data for this compound has been summarized below.
| Property | Data | Reference |
| CAS Number | 467-63-0 | [1][2][3] |
| Chemical Formula | C25H31N3O | [1] |
| Appearance | Violet Powder / Solid | [1][3][4] |
| Melting Point | 140 - 202 °C | [3][4] |
| Boiling Point | ~515 °C | [3] |
| Solubility in Water | Insoluble | [4] |
| Acute Oral Toxicity (LD50, Rat) | 8050 mg/kg | [4] |
| Aquatic Toxicity (LC50, Fish) | 1150 mg/L | [4] |
Hazard Identification: this compound is classified with the following hazards:
Experimental Protocol: Spill Management
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.
Methodology:
-
Evacuation and Ventilation: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[1]
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including chemical safety goggles, impervious gloves (e.g., rubber), and an approved respirator.[1]
-
Containment: Prevent further spread of the powder. Avoid any actions that could generate dust.[1]
-
Clean-up: Carefully vacuum or sweep up the spilled material.[1] Use spark-proof tools if there is any fire risk.[2]
-
Collection: Place the collected material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1]
-
Decontamination: Wash the spill area thoroughly with soap and water once the material has been removed.
-
Waste Disposal: The collected spill waste must be disposed of following the hazardous waste protocol detailed below.
Operational Plan: Proper Disposal of this compound
Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The responsibility for proper waste characterization lies with the waste generator.[1][5]
Step 1: Waste Characterization and Segregation
-
Identify the waste stream. This includes pure, unused this compound, contaminated materials (e.g., paper towels, PPE), and solutions containing the dye.
-
Segregate this compound waste from other chemical waste streams. Mixing wastes can lead to dangerous reactions and significantly increase disposal costs.[6]
Step 2: Containerization
-
Use only designated, compatible, and leak-proof containers for waste collection.[2]
-
Ensure containers are kept tightly closed when not in use to prevent the release of dust or vapors.[1]
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., "Harmful," "Environmental Hazard").[7]
Step 4: Storage
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area.[1]
-
The storage area should be away from incompatible materials, particularly strong oxidizing and reducing agents.[1]
Step 5: Final Disposal
-
Disposal must be managed by a licensed and certified hazardous waste disposal contractor.[7]
-
Acceptable disposal methods include controlled incineration at a licensed chemical destruction plant.[2]
-
Crucially, do not discharge this compound waste into sewer systems or dispose of it with regular household garbage. [2][5]
Visualized Workflows and Relationships
To further clarify the procedural logic, the following diagrams illustrate the key workflows for handling and disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision and action flowchart for responding to a this compound spill.
References
Personal protective equipment for handling Solvent violet 9
Essential Safety and Handling Guide for Solvent Violet 9
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a dye used in various research and development applications. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health and environmental hazards.[1][2][3] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[2][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Should be worn at all times when handling the substance. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., rubber gloves). | Gloves must be inspected before use. Wash and dry hands after handling. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2] |
| Body Protection | Appropriate protective clothing; fire/flame resistant and impervious clothing. | Should be selected based on the task being performed and the risks involved.[1][2][4] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | An approved respirator (e.g., full-face respirator). | Necessary when engineering controls are insufficient, if exposure limits are exceeded, or if dust generation is unavoidable.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are crucial to minimize exposure and prevent accidents. Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
Preparation:
-
Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Don the recommended PPE as outlined in the table above.
-
Prepare Workspace: Ensure the work area is clean, and an eyewash station and safety shower are readily accessible.[2] Use process enclosures or local exhaust ventilation to control airborne levels.[2]
-
Gather Materials: Have all necessary equipment and materials for the procedure, as well as for potential spills, readily available.
Handling the Compound:
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1][2]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[1][2] Do not ingest or inhale.[2]
-
Use Appropriate Tools: Employ non-sparking tools to prevent ignition from static discharge.[1]
-
Weighing: If weighing the powder, do so in a ventilated enclosure.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1][2][5]
After Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][4]
-
Clean Workspace: Clean the work area to prevent contamination.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal:
-
Chemical Waste: Dispose of this compound at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult state and local hazardous waste regulations for complete and accurate classification.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
Spill Response:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Use proper personal protective equipment.[2] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dusty conditions.[2]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, get medical help.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2] |
| Inhalation | Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Get medical aid immediately.[2] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Get medical aid if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[6] Get medical aid immediately.[2] |
Process Flow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
